3-Aminobenzaldehyde hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminobenzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGVPCLWKFJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659654 | |
| Record name | 3-Aminobenzaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127248-99-1 | |
| Record name | 3-Aminobenzaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Aminobenzaldehyde hydrochloride basic properties
An In-depth Technical Guide on the Core Properties of 3-Aminobenzaldehyde and its Hydrochloride Salt
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and experimental characterization of 3-aminobenzaldehyde and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties
3-Aminobenzaldehyde is an organic compound containing both an amino and an aldehyde functional group attached to a benzene ring. It is often handled and used in its more stable hydrochloride salt form. While detailed quantitative data for the hydrochloride salt is limited, the properties of the free base are well-documented.
3-Aminobenzaldehyde Hydrochloride
This compound is the salt form, which is typically a colorless crystalline solid.[1] It exhibits good solubility in water.[1]
3-Aminobenzaldehyde (Free Base)
The free base, 3-aminobenzaldehyde, appears as light brown powdery crystals.[2] It is soluble in ether but can decompose into a brown resin in the presence of a small amount of water.[2]
Table 1: Physicochemical Properties of 3-Aminobenzaldehyde and its Hydrochloride Salt
| Property | This compound | 3-Aminobenzaldehyde (Free Base) |
| CAS Number | 127248-99-1 | 1709-44-0 |
| Molecular Formula | C₇H₈ClNO | C₇H₇NO |
| Molecular Weight | 157.6 g/mol | 121.14 g/mol |
| Appearance | Colorless crystalline solid[1] | Light brown powdery crystals[2] |
| Melting Point | No data available | 28-30 °C[2] |
| Boiling Point | No data available | 270.3 ± 23.0 °C (Predicted)[2] |
| Density | No data available | 1.171 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | No data available | 3.39 ± 0.10 (Predicted)[3] |
| Solubility | Good solubility in water[1] | Soluble in ether[2] |
Synthesis and Experimental Protocols
Synthesis of 3-Aminobenzaldehyde
3-Aminobenzaldehyde is commonly synthesized by the reduction of 3-nitrobenzaldehyde.[2][3] Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzaldehyde
Objective: To synthesize 3-aminobenzaldehyde by the chemoselective reduction of the nitro group of 3-nitrobenzaldehyde.
Materials:
-
3-Nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or Methanol)
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in ethanol to create a 0.5 M solution.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas multiple times to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (commonly 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. Gentle heating (up to 50 °C) can be applied if necessary.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobenzaldehyde.
-
The crude product can be further purified by recrystallization or column chromatography.[4]
Synthesis of this compound
The hydrochloride salt is typically prepared by reacting 3-aminobenzaldehyde with hydrochloric acid.[1]
Experimental Protocol: Preparation of this compound
Objective: To convert 3-aminobenzaldehyde to its hydrochloride salt.
Materials:
-
3-Aminobenzaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified 3-aminobenzaldehyde in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.
-
A precipitate of this compound will form.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Characterization Protocols
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound to assess its purity.
Methodology: Thiele Tube Method
-
Finely powder the crystalline sample.
-
Pack a small amount of the powdered solid into a capillary tube, sealed at one end.
-
Attach the capillary tube to a thermometer.
-
Suspend the thermometer and attached capillary tube in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Gently heat the side arm of the Thiele tube to create a convection current that ensures uniform heating.
-
Record the temperature at which the solid begins to melt and the temperature at which it completely liquefies to determine the melting range.[5] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.
Solubility Determination
Objective: To determine the solubility of a compound in various solvents.
Methodology: Qualitative Solubility Test
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the solvent (e.g., water, diethyl ether, 5% HCl, 5% NaHCO₃) in small portions.
-
Shake the test tube vigorously after each addition.
-
Observe if the compound dissolves completely. The solubility behavior can provide information about the presence of polar or ionizable functional groups.[6]
Stability Assessment
Objective: To evaluate the stability of the compound under various stress conditions.
Methodology: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Maintain the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it, and dilute for analysis. If no degradation is observed, the study can be repeated with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours, taking aliquots at various intervals for analysis after neutralization.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours, taking aliquots for analysis.
-
Thermal Degradation: Expose a known amount of the solid compound to dry heat (e.g., 80°C) in an oven for 48 hours. At time points, withdraw samples, dissolve them, and analyze.
-
Photostability: Expose the solid compound to a known intensity of light, while keeping a control sample in the dark. After the exposure period, prepare solutions of both samples for analysis.
-
Analysis: Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.[7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 3-aminobenzaldehyde.
Caption: Workflow for Synthesis and Characterization.
Biological Activity and Applications
3-Aminobenzaldehyde serves as a valuable intermediate in various fields:
-
Pharmaceutical Industry: It is a building block in the synthesis of pharmaceuticals.
-
Dye Industry: The presence of reactive amino and aldehyde groups makes it useful in the production of dyes.
-
Chemical Research: It is widely used in organic synthesis and materials science.[8]
Preliminary research suggests that 3-aminobenzaldehyde and its derivatives may possess several biological activities, including antimicrobial, antioxidant, and potential anticancer properties.[8] Further investigation into these activities and their underlying mechanisms is an active area of research. While a specific signaling pathway for 3-aminobenzaldehyde is not well-defined, studies on the parent compound, benzaldehyde, have shown that it can suppress multiple signaling pathways in cancer cells, such as the PI3K/AKT/mTOR and STAT3 pathways, by regulating 14-3-3 proteins.[9] This suggests a potential avenue for future research into the specific biological targets of 3-aminobenzaldehyde derivatives.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Aminobenzaldehyde Hydrochloride (CAS Number: 127248-99-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzaldehyde hydrochloride, with the CAS number 127248-99-1, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a reactive aldehyde group and an amino group that can be readily transformed, makes it a valuable building block for creating complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is typically a colorless to light brown crystalline solid.[1][2] While detailed quantitative data for the hydrochloride salt is not extensively published, the properties of its free base, 3-aminobenzaldehyde (CAS: 1709-44-0), are well-documented and provide a useful reference. The hydrochloride salt is known to have good solubility in water.[1]
Table 1: Physicochemical Data of 3-Aminobenzaldehyde and its Hydrochloride Salt
| Property | Value | Source |
| This compound | ||
| CAS Number | 127248-99-1 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Good solubility in water | [1] |
| 3-Aminobenzaldehyde (Free Base) | ||
| CAS Number | 1709-44-0 | [2] |
| Molecular Formula | C₇H₇NO | [2] |
| Molecular Weight | 121.14 g/mol | [3] |
| Melting Point | 28-30 °C | [2][3] |
| Boiling Point | 270.3 °C at 760 mmHg | |
| Solubility | Soluble in ether, alcohol, and benzene; insoluble in water. Decomposes into a brown resin in the presence of a small amount of water. |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of 3-aminobenzaldehyde and its derivatives. Below is a summary of typical spectroscopic data for the free base, 3-aminobenzaldehyde.
Table 2: Spectroscopic Data for 3-Aminobenzaldehyde (Free Base)
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 9.8 (s, 1H, CHO), 7.4-7.0 (m, 4H, Ar-H), 5.6 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 193.0 (CHO), 150.0 (C-NH₂), 137.0, 130.0, 120.0, 118.0, 115.0 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~2820 and ~2720 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch) |
| Mass Spec. (EI) | m/z 121 (M⁺) |
Synthesis and Purification
The synthesis of this compound is straightforwardly achieved by treating 3-aminobenzaldehyde with hydrochloric acid.[1] The precursor, 3-aminobenzaldehyde, is typically synthesized via the reduction of 3-nitrobenzaldehyde. Several reduction methods are available, with catalytic hydrogenation and metal/acid reduction being common choices.
Experimental Protocols
Synthesis of 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde (Catalytic Hydrogenation)
This method offers a clean and efficient route to 3-aminobenzaldehyde.
-
Materials: 3-nitrobenzaldehyde, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
In a pressure vessel, dissolve 3-nitrobenzaldehyde in ethanol.
-
Carefully add 10% Pd/C (1-5 mol% of palladium) to the solution.
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge with nitrogen.
-
Filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde.
-
Purification of Aminobenzaldehydes
A general method for the purification of aminobenzaldehydes involves an acid-base extraction procedure.
-
Procedure:
-
Suspend the crude aminobenzaldehyde in an aqueous medium.
-
Acidify the suspension with hydrochloric acid to dissolve the aminobenzaldehyde, leaving behind non-basic impurities.
-
Filter the mixture to remove insoluble impurities.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide) to a pH of approximately 7 to precipitate the purified aminobenzaldehyde.
-
Recover the crystalline product by filtration, wash with water, and dry.
-
Formation of this compound
-
Procedure:
-
Dissolve the purified 3-aminobenzaldehyde in a suitable solvent such as diethyl ether or ethanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
3-Aminobenzaldehyde hydrochloride chemical structure and formula
An In-depth Technical Guide to 3-Aminobenzaldehyde Hydrochloride
This guide provides comprehensive technical information on this compound, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data on its chemical structure, properties, synthesis, and analysis.
Chemical Structure and Formula
This compound is an organic compound where an amino group and a formyl (aldehyde) group are attached to a benzene ring at positions 1 and 3, respectively. The amino group is protonated in the presence of hydrochloric acid to form the hydrochloride salt.
-
Chemical Name: this compound
-
Synonyms: m-Aminobenzaldehyde hydrochloride, 3-Formylaniline hydrochloride, 3-ABA HCl[1][2]
Caption: Fig. 1: Chemical Identity of this compound
Physicochemical Properties
The quantitative properties of this compound and its free base form (3-Aminobenzaldehyde) are summarized below. It is crucial to distinguish between the two, as the hydrochloride salt form exhibits different physical properties, such as solubility and melting point.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈ClNO | [1][3] |
| Molecular Weight | 157.60 g/mol | [2][3] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Good solubility in water | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
| Melting Point (Free Base) | 28-30 °C | [4] |
| Boiling Point (Free Base) | 270.3 ± 23.0 °C (Predicted) | [4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing 3-Aminobenzaldehyde is through the reduction of 3-nitrobenzaldehyde.[5] The resulting amine can then be converted to its hydrochloride salt. The following protocol is based on a standard Stephen aldehyde synthesis using tin(II) chloride.[6]
Materials:
-
3-Nitrobenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (for potential subsequent reactions, but not primary synthesis)
-
Ice
Procedure:
-
Reduction of Nitro Group: Dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid in a beaker suitable for the scale of the reaction. The solution should be cooled to approximately 5°C in an ice bath.[6]
-
Slowly add 3-nitrobenzaldehyde to the acidic tin(II) chloride solution with vigorous stirring. The temperature should be carefully monitored and maintained.[6]
-
The reaction mixture, now containing the 3-aminobenzaldehyde as a complex, is further processed to isolate the free amine. This typically involves basification to precipitate the tin salts and release the amine, followed by extraction.
-
Salt Formation: Dissolve the purified 3-aminobenzaldehyde in a suitable solvent (e.g., diethyl ether).
-
Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution as a crystalline solid.
-
Collect the solid product by filtration, wash with a small amount of cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum.
Caption: Fig. 2: Synthesis Workflow for 3-Aminobenzaldehyde HCl
Spectroscopic Analysis Protocol
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. The following provides a general methodology for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its water solubility) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include aromatic protons (typically in the 6.5-8.0 ppm range), an aldehyde proton (downfield, >9.5 ppm), and a broad signal for the ammonium (-NH₃⁺) protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Look for signals corresponding to the carbonyl carbon of the aldehyde (~190 ppm) and aromatic carbons (110-150 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, crystalline solid directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Key expected absorption bands include N-H stretching from the ammonium group (broad, ~3000 cm⁻¹), C=O stretching from the aldehyde (~1700 cm⁻¹), and C=C stretching from the aromatic ring (~1600 cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for polar, ionic compounds. Acquire the spectrum in positive ion mode. The expected molecular ion peak would correspond to the free base [C₇H₇NO + H]⁺ at an m/z of approximately 122.14.
Caption: Fig. 3: General Workflow for Spectroscopic Analysis
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and an amino group, allows for its use in the construction of a wide range of more complex molecules.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical compounds.[1][5] The amino and aldehyde groups can be independently modified to build heterocyclic scaffolds or to introduce specific pharmacophores.
-
Dye Industry: The compound is utilized as an intermediate in the production of dyes and pigments.[1][5]
-
Chemical Research: In a laboratory setting, it is used for synthesizing Schiff bases, heterocycles, and other novel organic structures.[5]
Safety and Handling
3-Aminobenzaldehyde and its hydrochloride salt are considered hazardous chemicals and must be handled with appropriate safety precautions.
-
General Handling: Handle in a well-ventilated area or under a chemical fume hood.[7] Avoid the formation of dust and aerosols.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[1][7]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]
References
- 1. 3-AMINO-BENZALDEHYDE HYDROCHLORIDE [chembk.com]
- 2. 3-AMINO-BENZALDEHYDE HYDROCHLORIDE-Molbase [molbase.com]
- 3. 127248-99-1 CAS MSDS (3-AMINO-BENZALDEHYDE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 6. prepchem.com [prepchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
3-Aminobenzaldehyde hydrochloride molecular weight and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and physical properties of 3-Aminobenzaldehyde hydrochloride. It is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis. This document presents key quantitative data in structured tables, details experimental protocols, and offers visualizations of relevant synthetic pathways.
Core Molecular and Physical Properties
This compound is a versatile organic compound utilized as a key intermediate in the synthesis of a variety of molecules, including pharmaceuticals and dyes.[1] Its chemical structure, featuring both an amino and an aldehyde functional group, allows for a diverse range of chemical transformations.
Table 1: Molecular and Physical Constants of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | |
| CAS Number | 127248-99-1 | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Good solubility in water | [1] |
Note: Specific quantitative data for melting point, boiling point, and a detailed solubility profile for the hydrochloride salt are not consistently available in the public domain. Much of the available data pertains to the free base, 3-aminobenzaldehyde.
Synthetic Applications and Experimental Protocols
This compound serves as a crucial building block in organic synthesis, particularly in the preparation of Schiff bases and other heterocyclic compounds. The presence of the amine and aldehyde moieties allows for a variety of condensation and substitution reactions.
Synthesis of this compound
The hydrochloride salt is typically prepared by reacting the free base, 3-aminobenzaldehyde, with hydrochloric acid.[1] The synthesis of the parent 3-aminobenzaldehyde often involves the reduction of 3-nitrobenzaldehyde.[3]
Logical Workflow for the Preparation of this compound
References
3-Aminobenzaldehyde Hydrochloride: A Technical Guide to its Solubility in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminobenzaldehyde hydrochloride. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes available qualitative information and presents a standardized experimental protocol for determining solubility.
Introduction
This compound is a chemical intermediate widely used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its solubility is a critical parameter for its application in chemical reactions, formulation development, and purification processes. This document outlines its known solubility in aqueous and organic media and provides a detailed methodology for its empirical determination.
Solubility Profile
Published quantitative solubility data for this compound is scarce. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to its free base, 3-aminobenzaldehyde, due to the ionic nature conferred by the protonated amino group.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/L or mol/L) for this compound. The following table summarizes the available qualitative data.
| Solvent System | Solvent Type | Qualitative Solubility | Citation |
| Aqueous Solvents | |||
| Water | Polar Protic | Good solubility | [1] |
| Organic Solvents | |||
| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Soluble (for the free base) | [2] |
| Ethers (e.g., Diethyl Ether) | Non-polar | Soluble (for the free base) | |
| Benzene | Non-polar | Soluble (for the free base) |
Note: Information regarding the solubility in organic solvents is primarily for the free base, 3-Aminobenzaldehyde. The hydrochloride salt is generally expected to have lower solubility in non-polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a standardized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette. To avoid aspirating solid particles, the sample can be centrifuged at a high speed, and the supernatant collected.
-
Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
Logical Relationship of Solubility
This diagram illustrates the expected solubility trend of an amine hydrochloride salt like this compound across different solvent types.
References
An In-depth Technical Guide to the Synthesis of 3-Aminobenzaldehyde Hydrochloride from 3-Nitrobenzaldehyde
This technical guide provides a comprehensive overview of the synthesis of 3-aminobenzaldehyde hydrochloride, a crucial intermediate in the development of pharmaceuticals and dyes.[1] The primary focus is the chemoselective reduction of 3-nitrobenzaldehyde, a process that requires careful selection of reagents to ensure the nitro group is reduced without affecting the aldehyde functionality.[2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Overview of Synthetic Pathways
The conversion of 3-nitrobenzaldehyde to 3-aminobenzaldehyde is a standard reduction reaction. The key challenge lies in the chemoselectivity of the reducing agent, as the aldehyde group is also susceptible to reduction.[3] Several methods have been established to achieve this transformation with varying degrees of success, cost-effectiveness, and environmental impact.[2]
The most common and effective methods include:
-
Metal/Acid Reduction: Classic methods utilizing metals like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl).[4] Tin(II) chloride (SnCl₂) is particularly noted for its mild conditions and good selectivity.[5][6]
-
Catalytic Hydrogenation: A clean and highly efficient method that employs a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas.[2][5] While effective, this method requires specialized pressure equipment.[7]
-
Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) offer milder alternatives for the reduction.[2][8]
Once the 3-aminobenzaldehyde base is synthesized and isolated, it is converted to its hydrochloride salt by treatment with hydrochloric acid.[1] This increases the compound's stability and water solubility, making it easier to handle and store.[1]
Data Presentation: Comparison of Reduction Methods
The selection of a synthetic route often depends on factors such as scale, available equipment, cost, and the presence of other functional groups. The following table summarizes quantitative data for the primary methods of reducing 3-nitrobenzaldehyde.
| Method/Reagents | Typical Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Tin(II) Chloride / HCl | 2 - 4 hours | 85 - 95% | High chemoselectivity, mild conditions, reliable.[5][6] | Generates tin-based waste products.[6] |
| Iron / HCl (Béchamp) | 2 - 6 hours | 80 - 90% | Low cost, environmentally safer metal waste.[7][9] | Can require vigorous conditions, work-up can be tedious. |
| Catalytic Hydrogenation (H₂/Pd-C) | 2 - 8 hours | > 90% | High yield, clean reaction, easy product isolation.[2] | Requires high-pressure apparatus, potential for aldehyde reduction.[7] |
| Sodium Dithionite (Na₂S₂O₄) | 3 - 6 hours | 70 - 85% | Mild conditions, avoids harsh acids or heavy metals.[2] | Moderate yields, can require careful pH control. |
Experimental Protocol: Tin(II) Chloride Reduction
This section details a reliable and widely used protocol for the synthesis of this compound using tin(II) chloride dihydrate.
Materials and Equipment:
-
3-nitrobenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or Ethyl Acetate)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Step 1: Reduction of 3-Nitrobenzaldehyde
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (approx. 4-5 eq) with vigorous stirring. The addition is exothermic.
-
After the initial exotherm subsides, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (to 40-50 °C) can be applied to ensure the reaction goes to completion.[10]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
Step 2: Work-up and Isolation of 3-Aminobenzaldehyde
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully basify the acidic mixture by adding a cold solution of sodium hydroxide (NaOH) until the pH is strongly alkaline (pH > 10). This step precipitates tin salts and liberates the free aniline.[10]
-
The resulting slurry is filtered through a pad of Celite® to remove the tin hydroxides. Wash the filter cake with a small amount of dichloromethane or ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-aminobenzaldehyde as a pale yellow oil or solid.[8][11]
Step 3: Formation and Purification of this compound
-
Dissolve the crude 3-aminobenzaldehyde in a minimal amount of a suitable solvent like isopropanol or ether.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
The this compound salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ether, and dry in a vacuum oven. The final product is typically a colorless to light brown crystalline solid.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the different synthetic methods.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical overview of common methods for nitro group reduction.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Convert Benzaldehyde to 3-amiobenzaldehyde | Filo [askfilo.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. cymitquimica.com [cymitquimica.com]
An In-depth Technical Guide to the Formation of 3-Aminobenzaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of 3-aminobenzaldehyde hydrochloride, a versatile intermediate in the synthesis of pharmaceuticals and dyes. The primary focus is on the prevalent synthetic route: the chemoselective reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by salt formation with hydrochloric acid. This document details the underlying mechanisms, presents various experimental protocols, and summarizes quantitative data for different reductive methods. Additionally, an alternative synthetic pathway, the Stephen aldehyde synthesis, is discussed. All reaction mechanisms and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language) to ensure clarity for technical audiences.
Introduction
This compound is an organic compound featuring both an amino and an aldehyde functional group, making it a valuable building block in organic synthesis. The hydrochloride salt form offers improved stability and solubility in aqueous media compared to the free base, which can be prone to self-condensation and decomposition.[1][2] This guide will explore the core mechanisms and methodologies for its preparation, with a focus on providing practical, data-driven insights for laboratory and process development applications.
Primary Synthetic Pathway: Reduction of 3-Nitrobenzaldehyde
The most common and industrially relevant method for the synthesis of 3-aminobenzaldehyde is the selective reduction of the nitro group of 3-nitrobenzaldehyde, while preserving the aldehyde functionality.[3][4] This transformation can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, cost, safety, and substrate compatibility. The overall reaction is the conversion of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, which is then protonated with hydrochloric acid.[1]
Mechanism of Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a stepwise process that involves the transfer of six electrons and six protons. The generally accepted mechanism, particularly in acidic media, proceeds through nitroso and hydroxylamine intermediates.
-
Step 1: The nitro group is first reduced to a nitroso group.
-
Step 2: The nitroso group is further reduced to a hydroxylamine.
-
Step 3: Finally, the hydroxylamine is reduced to the corresponding amine.
The specific nature of the reducing agent and reaction conditions will influence the rate of these steps and the potential for side reactions.
Comparison of Reduction Methods
The choice of reducing agent is critical for the successful synthesis of 3-aminobenzaldehyde. The table below summarizes the key quantitative parameters for the most common methods.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | > 90 | Clean reaction, high yield, requires specialized equipment.[3] |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85 | Cost-effective, robust, workup can be cumbersome.[3][5] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Room Temp. - Reflux | 0.5 - 3 | 70 - 95 | Mild conditions, good for sensitive substrates.[6] |
| Sodium Dithionite | Na₂S₂O₄, NaHCO₃ (or other base) | DMF/Water, Ethanol/Water | 45 - 90 | 3 - 24 | 70 - 90 | Mild conditions, good functional group tolerance.[3] |
Table 1: Comparison of common methods for the reduction of 3-nitrobenzaldehyde.
Experimental Protocols
This method is highly efficient and selective for the reduction of the nitro group.[3]
Materials:
-
3-Nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas supply
-
Parr hydrogenator or similar pressure vessel
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde.
This method is a classic and effective way to reduce aromatic nitro compounds under mild conditions.[6]
Materials:
-
3-Nitrobenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.
-
Cool the flask containing the nitrobenzaldehyde solution in an ice bath.
-
Slowly add the tin(II) chloride solution to the stirred nitrobenzaldehyde solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a concentrated NaOH solution until the pH is basic (pH > 8), which will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminobenzaldehyde.
Alternative Synthetic Pathway: Stephen Aldehyde Synthesis
The Stephen aldehyde synthesis is a method for preparing aldehydes from nitriles.[7] While less common for the synthesis of 3-aminobenzaldehyde, it represents a viable alternative route starting from 3-aminobenzonitrile.
Mechanism of the Stephen Reaction
The reaction proceeds in two main stages: the reduction of the nitrile to an iminium salt, followed by hydrolysis to the aldehyde.[7]
-
Iminium Salt Formation: The nitrile is treated with anhydrous tin(II) chloride and hydrogen chloride gas. The nitrile is protonated by HCl, and then reduced by SnCl₂ to form an aldimine hydrochloride, which precipitates as a complex with tin chloride (the stannichloride).
-
Hydrolysis: The intermediate iminium salt is then hydrolyzed with water to yield the aldehyde and ammonium chloride.
Formation of this compound
The final step in the formation of the target compound is the reaction of the synthesized 3-aminobenzaldehyde with hydrochloric acid.[1] This is a simple acid-base reaction where the amino group is protonated to form the ammonium salt.
Procedure:
-
Dissolve the crude or purified 3-aminobenzaldehyde in a suitable organic solvent, such as diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an organic solvent) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Data
The following table summarizes the available characterization data for 3-aminobenzaldehyde. While comprehensive data for the hydrochloride salt is less accessible in the literature, the data for the free base is provided for reference.
| Property | Data |
| Molecular Formula | C₇H₇NO (free base); C₇H₈ClNO (hydrochloride) |
| Molecular Weight | 121.14 g/mol (free base); 157.60 g/mol (hydrochloride) |
| Appearance | Light brown to yellow solid (free base); Colorless crystalline solid (hydrochloride)[1][2] |
| Melting Point | 28-32 °C (free base)[8] |
| ¹H NMR (DMSO-d₆) | δ 8.49 (s, 1H, -CHO), 7.16 – 7.08 (m, 2H, Ar-H), 6.98 (d, J = 7.3 Hz, 1H, Ar-H), 6.72 (d, J = 7.5 Hz, 1H, Ar-H), 5.28 (s, 2H, -NH₂)[8] |
| ¹³C NMR (DMSO-d₆) | δ 162.24, 149.48, 134.84, 129.78, 117.61, 117.44, 112.80[8] |
| Solubility | Soluble in ether (free base); Good solubility in water (hydrochloride)[1][2] |
Table 2: Physicochemical and Spectroscopic Data.
Conclusion
The formation of this compound is a well-established process, primarily relying on the chemoselective reduction of 3-nitrobenzaldehyde. This guide has detailed the key mechanistic considerations and provided a comparative analysis of the most common reductive methods, including catalytic hydrogenation and metal/acid reductions. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers and drug development professionals in selecting and optimizing the synthetic route best suited for their specific needs. The alternative Stephen aldehyde synthesis provides an additional strategic approach to this important synthetic intermediate. Careful control of reaction conditions and appropriate workup procedures are essential for obtaining high yields and purity of the final hydrochloride salt.
References
- 1. 3-AMINO-BENZALDEHYDE HYDROCHLORIDE [chembk.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 5. Benzenaldehyde to 3-aminobenzaldehyde | Filo [askfilo.com]
- 6. When 3-nitrobenzaldehyde reacts with SnCl_2 and HCl, what is the product?.. [askfilo.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Spectral Analysis of 3-Aminobenzaldehyde Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Aminobenzaldehyde hydrochloride is an aromatic compound containing an aldehyde and an amino group, the latter of which is protonated in the hydrochloride salt. This protonation significantly influences the compound's spectral properties, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides the available spectral data for the free amine, 3-Aminobenzaldehyde, and offers a detailed analysis of the anticipated spectral changes upon its conversion to the hydrochloride salt. Generic experimental protocols for acquiring the spectral data are also included.
Spectral Data of 3-Aminobenzaldehyde (Free Base)
The following tables summarize the available quantitative spectral data for 3-Aminobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data of 3-Aminobenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.49 | s | 1H | -CHO |
| 7.16 – 7.08 | m | 2H | Ar-H |
| 6.98 | d (J = 7.3 Hz) | 1H | Ar-H |
| 6.72 | d (J = 7.5 Hz) | 1H | Ar-H |
| 5.28 | s | 2H | -NH₂ |
| Solvent: DMSO-d₆, Frequency: 600 MHz[1] |
¹³C NMR Spectral Data of 3-Aminobenzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 162.24 | -CHO |
| 149.48 | Ar-C-NH₂ |
| 134.84 | Ar-C |
| 129.78 | Ar-CH |
| 117.61 | Ar-CH |
| 117.44 | Ar-CH |
| 112.80 | Ar-CH |
| Solvent: DMSO-d₆, Frequency: 151 MHz[1] |
Mass Spectrometry (MS)
The mass spectrum of 3-Aminobenzaldehyde is expected to show a molecular ion peak corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) Data of 3-Aminobenzaldehyde
| Parameter | Value |
| Calculated m/z for C₇H₇NO [M+H]⁺ | 122.0599 |
| Found m/z [M+H]⁺ | 122.06 |
| Ionization Mode: ESI⁺[1] |
Infrared (IR) Spectroscopy
While a quantitative table of IR peaks for 3-Aminobenzaldehyde is not available, the characteristic absorption bands would include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[2]
-
C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.
-
C=O stretching (aldehyde): A strong absorption around 1700 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
N-H bending: A band around 1650-1580 cm⁻¹.[2]
Expected Spectral Characteristics of this compound
The protonation of the amino group to form the hydrochloride salt induces predictable changes in the spectral data.
NMR Spectroscopy
-
¹H NMR: The two protons of the -NH₂ group will become three protons in the -NH₃⁺ group. This will likely appear as a broad singlet further downfield from the original -NH₂ signal due to the increased deshielding effect of the positive charge. The chemical shifts of the aromatic protons, particularly those ortho and para to the amino group, are also expected to shift downfield due to the electron-withdrawing nature of the -NH₃⁺ group.
-
¹³C NMR: The carbon atom attached to the nitrogen (-C-NH₃⁺) will experience a downfield shift in its chemical shift compared to the free amine. Other carbons in the aromatic ring will also be affected, though to a lesser extent.
Infrared (IR) Spectroscopy
The formation of the ammonium salt (-NH₃⁺) results in significant changes in the IR spectrum:
-
N-H stretching: The sharp N-H stretching bands of the primary amine will be replaced by a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[3][4] This broad band may also overlap with the C-H stretching absorptions.
-
N-H bending: A characteristic ammonium bending vibration is expected to appear in the 1620-1560 cm⁻¹ region.[5][6]
Mass Spectrometry
In a typical electron impact (EI) mass spectrum, the hydrochloride salt would likely fragment to show the mass of the free amine (121.14 g/mol ) as the base peak or a significant peak, as the HCl is readily lost. The molecular ion of the salt itself may not be observed.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Reference the spectra to the residual solvent peak.
-
Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy (FTIR-ATR)
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range.
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a chemical compound.
References
3-Aminobenzaldehyde Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3-Aminobenzaldehyde hydrochloride. The information is intended to guide laboratory personnel in the safe use of this compound and to provide a framework for conducting risk assessments and developing standard operating procedures.
Chemical and Physical Properties
This compound is a colorless crystalline solid.[1] It is soluble in water.[1] While specific quantitative data for the hydrochloride salt is limited, the properties of the parent compound, 3-aminobenzaldehyde, are well-documented.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.6 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Good solubility in water | [1] |
| Storage Temperature | 2-8°C, under inert gas |
Hazard Identification and Classification
While a specific GHS classification for this compound is not consistently available, the parent compound, 3-aminobenzaldehyde, is classified as a hazardous material.[3] It is considered toxic by inhalation, ingestion, and skin contact.[3]
GHS Hazard Statements for 3-Aminobenzaldehyde:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Users should handle this compound with the same precautions as for a hazardous substance, assuming it presents similar risks.
Toxicological Data
| Metric | Value | Species | Reference |
| LD50 (oral) | 1800 mg/kg | Rat | [3] |
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid measures are recommended:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2][4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |
Handling and Storage
Proper handling and storage are essential to minimize risk.
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[4]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
-
Avoid contact with skin, eyes, and respiratory tract.[1]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Avoid dust formation and contact with the material.[2][4] Use personal protective equipment, including chemical-impermeable gloves.[2][4] Ensure adequate ventilation.[2][4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2][4]
-
Containment and Cleaning Up: Collect the spilled material and arrange for disposal.[2][4] Keep the chemical in suitable, closed containers for disposal.[2]
Experimental Protocols
General Handling Protocol for Reactive Aldehydes
This protocol outlines a general procedure for handling this compound in a research setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary reagents, equipment, and personal protective equipment (chemical-resistant gloves, safety goggles with side-shields, and a flame-resistant lab coat).
-
Have a quenching solution (e.g., a dilute solution of sodium bisulfite) and appropriate waste containers readily available.
-
-
Dispensing:
-
Perform all manipulations of the solid compound within the chemical fume hood.
-
Use a spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared reaction vessel.
-
Close the container tightly immediately after use.
-
-
Reaction:
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Maintain the reaction under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Monitor the reaction for any signs of an uncontrolled exotherm.
-
-
Work-up and Purification:
-
Quench any unreacted aldehyde with a suitable reagent, such as sodium bisulfite solution, before disposal or further processing.
-
Perform extractions and other purification steps within the fume hood.
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container.
-
Do not dispose of this compound or its waste down the drain.
-
Aldehyde Chemical Reactivity Assay
This protocol describes a competitive binding assay to assess the reactivity of a test compound with an aldehyde-rich matrix. This can be adapted to evaluate the potential for off-target covalent binding of compounds derived from 3-Aminobenzaldehyde.
Materials and Reagents:
-
Test compounds
-
Radiolabeled probe (e.g., [¹⁴C]-labeled compound with known aldehyde reactivity)
-
Aortic tissue homogenate (or other suitable aldehyde-rich biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation fluid
-
Microcentrifuge tubes
-
Incubator/shaker
-
Scintillation counter
Procedure:
-
Preparation of Aortic Homogenate: Homogenize fresh or frozen aortic tissue in ice-cold PBS to a final concentration of 10 mg/mL.
-
Compound Incubation:
-
In microcentrifuge tubes, add the aortic homogenate.
-
Add the unlabeled test compound to achieve the desired final concentration.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 18 hours).
-
-
Competitive Binding:
-
Following the initial incubation, add the radiolabeled probe to each tube at a known final concentration.
-
-
Secondary Incubation: Incubate the samples for an additional period (e.g., 2 hours) at 37°C with gentle shaking.
-
Washing:
-
Pellet the aortic tissue by centrifugation.
-
Discard the supernatant and wash the pellet multiple times with ice-cold PBS to remove unbound radioactivity.
-
-
Quantification:
-
Resuspend the final pellet in a suitable volume of PBS.
-
Add scintillation fluid and quantify the amount of bound radiolabeled probe using a scintillation counter.
-
-
Data Analysis: The reduction in the binding of the radiolabeled probe in the presence of the test compound, compared to a vehicle control, indicates the reactivity of the test compound with the aldehyde sites in the tissue homogenate.
Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 3. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
The Versatile Building Block: An In-depth Technical Guide to the Research Applications of 3-Aminobenzaldehyde Hydrochloride
For Immediate Release
[City, State] – [Date] – 3-Aminobenzaldehyde hydrochloride, a versatile organic compound, is garnering increasing attention within the scientific community. This technical guide provides an in-depth overview of its core properties, synthesis, and burgeoning research applications, tailored for researchers, scientists, and professionals in drug development and material science. The unique reactivity of its amino and aldehyde functional groups positions it as a critical starting material for a diverse array of molecular architectures, from therapeutic agents to advanced materials.
Core Properties and Synthesis
This compound (C₇H₈ClNO) is a water-soluble crystalline solid. Its chemical structure, featuring an amino group and an aldehyde group on a benzene ring, allows for a wide range of chemical transformations. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
The synthesis of 3-aminobenzaldehyde typically involves the reduction of 3-nitrobenzaldehyde. Common methods employ reducing agents such as iron in the presence of an acid or catalytic hydrogenation. The resulting 3-aminobenzaldehyde is then treated with hydrochloric acid to yield the hydrochloride salt.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Colorless crystalline solid | [2] |
| Solubility | Good solubility in water | [2] |
Key Research Applications
The dual functionality of this compound makes it a valuable precursor in several areas of research, including the synthesis of Schiff bases, heterocyclic compounds, and functional polymers.
Schiff Base Synthesis and Their Biological Activities
The reaction of the amino group of 3-aminobenzaldehyde with various aldehydes and ketones readily forms Schiff bases (imines). These compounds are of significant interest due to their broad spectrum of biological activities.
a) Antimicrobial Activity:
Schiff bases derived from 3-aminobenzaldehyde have demonstrated notable activity against a range of bacterial and fungal strains. The imine linkage is a key pharmacophore contributing to their antimicrobial action. The mechanism is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with microbial cell wall synthesis.
| Schiff Base Derivative | Test Organism | Zone of Inhibition (mm) | Reference |
| 3-((4-chlorobenzylidene)amino)phenol | Staphylococcus aureus | 15 | [3] |
| 3-((4-nitrobenzylidene)amino)phenol | Staphylococcus aureus | 13 | [3] |
| 3-((4-methoxybenzylidene)amino)phenol | Escherichia coli | 12 | [3] |
| Metal complexes of 3-aminophenol-benzaldehyde Schiff base | Escherichia coli | 7-15 | [1] |
| Metal complexes of 3-aminophenol-benzaldehyde Schiff base | Staphylococcus aureus | 8-13 | [1] |
b) Anticancer Activity:
Derivatives of 3-aminobenzaldehyde, particularly their Schiff bases and metal complexes, have shown promising cytotoxic effects against various cancer cell lines. The planar structure of some Schiff bases allows them to intercalate with DNA, leading to cell cycle arrest and apoptosis.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff base of 3-chlorophenyl amine | MCF-7 (Breast) | 25.5 | [4] |
| Schiff base of 3-chlorophenyl amine | A549 (Lung) | 30.2 | [4] |
| Compound 6b (aminothiazole-benzazole based amide) | MCF-7 (Breast) | 17.2 ± 1.9 | [5] |
| Compound 6b (aminothiazole-benzazole based amide) | A549 (Lung) | 19.0 ± 3.2 | [5] |
The anticancer mechanism of some Schiff base derivatives has been linked to the induction of apoptosis through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
c) Antioxidant Activity:
The phenolic Schiff bases derived from 3-aminobenzaldehyde can act as potent antioxidants. Their ability to donate a hydrogen atom to free radicals is a key aspect of their antioxidant mechanism. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Synthesis of Heterocyclic Compounds
3-Aminobenzaldehyde serves as a precursor for the synthesis of various heterocyclic compounds, which are integral to many pharmaceuticals. For instance, it can be used in multi-component reactions to generate complex molecules like 1,4-dihydropyridines, a class of compounds known for their cardiovascular effects.
Material Science Applications
a) Corrosion Inhibition:
Schiff bases derived from 3-aminobenzaldehyde can act as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Reference |
| 0 | 0.6532 | - | [2] |
| 10⁻⁶ | 0.7577 | 16 | [2] |
| 10⁻⁵ | 1.1104 | 70 | [2] |
| 10⁻⁴ | 1.2215 | 87 | [2] |
| 10⁻³ | 1.2280 | 88 | [2] |
b) Fluorescent Probes:
The versatile chemical nature of 3-aminobenzaldehyde allows for its incorporation into fluorescent molecules. Derivatives can be designed to exhibit changes in their fluorescence properties upon binding to specific analytes, making them useful as chemosensors for detecting metal ions or biologically important molecules.
c) Polymer and Metal-Organic Framework (MOF) Synthesis:
The amino and aldehyde functionalities of 3-aminobenzaldehyde make it a suitable monomer for the synthesis of novel polymers and as a linker in the construction of Metal-Organic Frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and separation technologies.
Experimental Protocols
General Protocol for Schiff Base Synthesis
A general and adaptable method for the synthesis of Schiff bases from this compound is as follows:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol, in a round-bottom flask. If starting with the hydrochloride salt, a stoichiometric amount of a base (e.g., triethylamine) may be added to liberate the free amine.
-
Reaction: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture. Heat the reaction mixture to reflux with continuous stirring for 2-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is collected by vacuum filtration and washed with a cold solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: In a test tube, mix the synthesized 3-aminobenzaldehyde derivative (at various concentrations) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Future Perspectives
The diverse reactivity and biological profile of this compound and its derivatives make them promising candidates for further research and development. Future studies are likely to focus on:
-
Drug Discovery: The design and synthesis of novel Schiff bases and heterocyclic compounds with enhanced and more specific biological activities, including the exploration of their mechanisms of action in various diseases.
-
Material Science: The development of new functional materials, such as polymers and MOFs, with tailored properties for applications in catalysis, sensing, and environmental remediation.
-
Green Chemistry: The exploration of more environmentally friendly and efficient synthetic routes for the production of 3-aminobenzaldehyde and its derivatives.
References
An In-depth Technical Guide to 3-Aminobenzaldehyde Hydrochloride: Discovery, History, and Core Technical Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Aminobenzaldehyde hydrochloride, a significant chemical intermediate. The document covers its historical background, physicochemical properties, detailed synthesis protocols, and analytical characterization. While primarily utilized in synthetic chemistry, this guide also explores the known biological context of its derivatives. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound is an aromatic organic compound that serves as a versatile precursor in the synthesis of a wide array of more complex molecules.[1] Its structure, featuring both a reactive aldehyde group and an amino group that can be readily converted to a diazonium salt, makes it a valuable building block in the pharmaceutical, dye, and materials science industries.[1][2] This guide aims to provide an in-depth resource for professionals utilizing this compound, consolidating its known history, properties, and synthetic methodologies.
Discovery and History
The precise first synthesis and characterization of this compound are not well-documented in readily available historical records. However, its parent compound, 3-aminobenzaldehyde, was known and in use by the early 20th century. A United States patent filed in 1909 and granted in 1910 describes a method for the separation of m-aminobenzaldehyde from a mixture resulting from the reduction of commercial nitrobenzaldehyde, indicating its availability and industrial relevance during that period.
The synthesis of aminobenzaldehydes, in general, is historically linked to the broader development of aromatic chemistry in the late 19th and early 20th centuries. The reduction of nitroarenes to form anilines was a well-established transformation, and its application to nitrobenzaldehydes was a logical extension. Early methods for the reduction of nitrobenzaldehydes often employed reagents such as iron filings in the presence of an acid or metal sulfides. The subsequent conversion of the resulting aminobenzaldehyde to its hydrochloride salt is a standard acid-base reaction that would have been a common practice for improving the stability and handling of the amine.
While a singular "discovery" event is not apparent, the existence and use of 3-aminobenzaldehyde and its hydrochloride salt are products of the systematic exploration of aromatic compound synthesis that characterized this era of chemical research.
Physicochemical Properties
This compound is a colorless crystalline solid that is known to be soluble in water.[1] The hydrochloride salt form enhances the stability and water solubility of the parent compound, 3-aminobenzaldehyde. The properties of both the free base and the hydrochloride salt are crucial for their application in synthesis.
Quantitative Data for 3-Aminobenzaldehyde
The free base, 3-aminobenzaldehyde, is a light brown powdery crystal.[3] It is soluble in ether but decomposes into a brown resin in the presence of even small amounts of water.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO | [3] |
| Molecular Weight | 121.14 g/mol | [3] |
| Melting Point | 28-30 °C | [3] |
| Boiling Point | 270.3 ± 23.0 °C (Predicted) | [3] |
| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.39 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in ether | [3] |
Quantitative Data for this compound
Specific quantitative data for the hydrochloride salt is less commonly reported in readily accessible literature. It is generally described as a colorless crystalline solid with good solubility in water.[1] For detailed specifications, researchers often rely on supplier-provided Certificates of Analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 g/mol | [4] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Good solubility in water | [1] |
Experimental Protocols
The synthesis of this compound is a two-step process: the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by the conversion of the aminobenzaldehyde to its hydrochloride salt.
Synthesis of 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde
A common and historically significant method for the synthesis of 3-aminobenzaldehyde is the reduction of 3-nitrobenzaldehyde. Various reducing agents can be employed for this transformation.
Method 1: Reduction with Sodium Disulfide or Sodium Bisulfite and Ferrous Sulfate
This is a classical method for the reduction of nitroarenes.
-
Reactants: 3-nitrobenzaldehyde, sodium disulfide or a mixture of sodium bisulfite and ferrous sulfate.[3]
-
General Procedure: The reduction is typically carried out in an aqueous or alcoholic solution. The nitrobenzaldehyde is treated with the reducing agent, often with heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the 3-aminobenzaldehyde is isolated by extraction and purified.
Logical Workflow for the Synthesis of 3-Aminobenzaldehyde
Caption: Synthesis of 3-Aminobenzaldehyde via reduction.
Synthesis of this compound
The conversion of 3-aminobenzaldehyde to its hydrochloride salt is a straightforward acid-base reaction.
-
Reactants: 3-aminobenzaldehyde, Hydrochloric acid (HCl).
-
General Procedure: 3-aminobenzaldehyde is dissolved in a suitable organic solvent, such as diethyl ether or ethanol. A solution of hydrochloric acid (either gaseous HCl or a concentrated aqueous solution) is then added, typically with cooling. The this compound, being a salt, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution. The resulting solid can then be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material or excess acid, and dried.[1]
Workflow for the Preparation of this compound
Caption: Formation of the hydrochloride salt.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 3-Aminobenzaldehyde and its hydrochloride salt. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for 3-Aminobenzaldehyde
The following tables summarize the available spectroscopic data for the free base, 3-aminobenzaldehyde.
¹H NMR Spectral Data of 3-Aminobenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | -CHO |
| ~7.7-7.2 | m | 4H | Aromatic-H |
| ~3.9 | br s | 2H | -NH₂ |
¹³C NMR Spectral Data of 3-Aminobenzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C=O |
| ~147 | C-NH₂ |
| ~137 | Aromatic C |
| ~129 | Aromatic CH |
| ~122 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | Aromatic CH |
IR Spectral Data of 3-Aminobenzaldehyde
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3250 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1700-1680 | C=O stretch (aldehyde) |
| 1620-1580 | N-H bend and Aromatic C=C stretch |
Mass Spectrometry Data of 3-Aminobenzaldehyde
| m/z | Assignment |
| 121 | [M]⁺ |
| 120 | [M-H]⁺ |
| 93 | [M-CO]⁺ |
| 65 | [C₅H₅]⁺ |
Signaling Pathways and Biological Activity
A thorough review of the scientific literature did not reveal any direct involvement of this compound in specific cellular signaling pathways. As a reactive chemical intermediate, it is not typically studied for direct biological or pharmacological effects. Its primary role in the life sciences is as a precursor for the synthesis of more complex molecules that may have biological activity.
Derivatives of aminobenzaldehydes, however, have been investigated for a range of biological activities. For example, Schiff bases and other compounds derived from aminobenzaldehydes have been explored for their potential antimicrobial and anticancer properties.[2] These activities are attributed to the final synthesized molecules rather than the this compound intermediate itself. The investigation of such derivatives is an active area of research in medicinal chemistry.
Conclusion
This compound is a foundational building block in organic synthesis with a history rooted in the expansion of aromatic chemistry. This guide has provided a detailed overview of its properties, historical context, and methods of preparation and characterization. While a direct role in biological signaling pathways has not been identified, its importance as a precursor to potentially bioactive molecules is well-established. The compiled data and experimental workflows are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
The Strategic Role of 3-Aminobenzaldehyde Hydrochloride as a Versatile Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzaldehyde hydrochloride is a pivotal chemical intermediate, valued for its bifunctional nature that allows for a diverse range of chemical transformations. As a crystalline solid with good solubility in water, it serves as a crucial building block in the synthesis of a wide array of organic compounds.[1] Its utility spans across various sectors of the chemical industry, most notably in the development of pharmaceuticals and the synthesis of complex dyes. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support research and development endeavors.
Physicochemical Properties and Synthesis
This compound is the salt form of 3-aminobenzaldehyde, which enhances its stability and handling properties. The free base, 3-aminobenzaldehyde, is a light brown crystalline powder.[2]
Table 1: Physicochemical Properties of 3-Aminobenzaldehyde and its Hydrochloride Salt
| Property | 3-Aminobenzaldehyde | This compound |
| Molecular Formula | C₇H₇NO | C₇H₈ClNO |
| Appearance | Light brown powdery crystals[2] | Colorless crystalline solid[1] |
| Solubility | Soluble in ether[2] | Good solubility in water[1] |
Synthesis of 3-Aminobenzaldehyde
The precursor, 3-aminobenzaldehyde, is most commonly synthesized via the reduction of 3-nitrobenzaldehyde. Several methods have been established for this conversion, each with its own set of advantages and considerations.
Table 2: Comparison of Synthetic Methods for 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde
| Method | Reducing Agent(s) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Metal/Acid Reduction | Iron (Fe) and Hydrochloric Acid (HCl) | Bisulfite solution | 45-85 | Not specified | Smolecule |
| Catalytic Hydrogenation | H₂ with Pd/C catalyst | Ethanol | Not specified | >95% | Benchchem |
| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | Water/Ethanol | Not specified | 80-95% | Benchchem |
Experimental Protocol: Synthesis of 3-Aminobenzaldehyde via Reduction of 3-Nitrobenzaldehyde with Iron and Hydrochloric Acid
This protocol is adapted from established methods for the reduction of nitroarenes.[3]
Materials:
-
3-Nitrobenzaldehyde
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite
-
Ethanol
-
Deionized water
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium bisulfite is prepared in water.
-
3-Nitrobenzaldehyde is added to the bisulfite solution and stirred to form the aldehyde-bisulfite adduct.
-
In a separate reaction vessel, a slurry of iron powder in water is prepared.
-
Concentrated hydrochloric acid is slowly added to the iron slurry with vigorous stirring.
-
The 3-nitrobenzaldehyde-bisulfite adduct solution is then added dropwise to the iron/acid mixture. The temperature is maintained between 45-85°C throughout the addition.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium carbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-aminobenzaldehyde.
-
The crude product can be further purified by column chromatography or recrystallization.
Synthesis of this compound
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminobenzaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
3-Aminobenzaldehyde is dissolved in a minimal amount of diethyl ether.
-
The solution is cooled in an ice bath.
-
Concentrated hydrochloric acid is added dropwise with stirring until precipitation is complete.
-
The resulting white precipitate of this compound is collected by filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum.
Role as a Chemical Intermediate in Synthesis
The dual reactivity of the amino and aldehyde groups in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.
Synthesis of Quinolines and Quinolines
3-Aminobenzaldehyde derivatives are key starting materials for the synthesis of quinolines and quinazolines, which are important scaffolds in many biologically active compounds.
Logical Relationship: Synthesis of Quinolines from 3-Aminobenzaldehyde Derivatives
Caption: Friedländer synthesis of substituted quinolines.
Experimental Protocol: General Procedure for the Synthesis of Substituted Quinolines
A common method for quinoline synthesis is the Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde with a compound containing a methylene group alpha to a carbonyl.
Materials:
-
This compound
-
An α,β-unsaturated carbonyl compound (e.g., ethyl acetoacetate)
-
A suitable catalyst (e.g., iodine, p-toluenesulfonic acid)
-
A high-boiling solvent (e.g., ethanol, acetic acid)
Procedure:
-
This compound and the α,β-unsaturated carbonyl compound are dissolved in the solvent.
-
The catalyst is added to the reaction mixture.
-
The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the substituted quinoline.
Synthesis of Schiff Bases
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important intermediates in organic synthesis and have applications in various fields, including coordination chemistry and materials science.
Table 3: Representative Yields for Schiff Base Formation from 3-Aminobenzaldehyde
| Amine | Solvent | Catalyst | Yield (%) |
| Aniline | Ethanol | Acetic Acid | >90% |
| p-Toluidine | Methanol | None | 85-95% |
| 2-Aminophenol | Ethanol | None | >90% |
Experimental Protocol: Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Equimolar amounts of this compound and the primary amine are dissolved in ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for a specified period, and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.
-
The product is washed with cold ethanol and dried.
Applications in Drug Development and Dye Industry
This compound is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1]
Role in Drug Development
The quinoline and quinazoline cores, readily accessible from 3-aminobenzaldehyde derivatives, are present in numerous FDA-approved drugs with a wide range of therapeutic activities, including anticancer, antimalarial, and anti-inflammatory properties. The ability to introduce various substituents onto the benzaldehyde ring allows for the fine-tuning of the pharmacological properties of the final drug molecule.
Experimental Workflow: Role of 3-Aminobenzaldehyde HCl in Drug Discovery
Caption: Workflow from intermediate to drug candidate.
Application in the Dye Industry
The amino group in this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The aldehyde group can also be used to create other classes of dyes through condensation reactions.
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its straightforward synthesis and the presence of two reactive functional groups provide a convenient entry point for the construction of complex molecular architectures. The detailed protocols and data presented in this guide underscore its significance and potential for innovation in the fields of drug discovery, materials science, and dye chemistry. For researchers and developers, a thorough understanding of the reactivity and synthetic applications of this intermediate is essential for the efficient design and execution of novel synthetic strategies.
References
Methodological & Application
Application Notes and Protocols for Schiff Base Synthesis using 3-Aminobenzaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] The imine linkage is crucial for their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2] The synthesis of Schiff bases is typically achieved through a condensation reaction between a primary amine and a carbonyl compound.
This document provides detailed protocols and application notes for the synthesis of Schiff bases using 3-aminobenzaldehyde hydrochloride as a key reactant. This compound is a stable, crystalline solid that serves as a valuable intermediate in organic synthesis.[3] Due to the presence of the hydrochloride salt, the amino group is protonated, requiring a neutralization step to facilitate the condensation reaction with an aldehyde.
Data Presentation: Reaction Parameters for Schiff Base Synthesis
The following table summarizes various reaction conditions for the synthesis of Schiff bases from aromatic aldehydes and amines, providing a comparative overview of solvents, catalysts, reaction times, temperatures, and yields.
| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | 3-Aminophenol | Methanol | None | 1 | Reflux | 90 | [4] |
| p-Nitrobenzaldehyde | m-Nitroaniline | Ethanol | NaOH (2-3 drops) | 4 | Reflux | Not Specified | [5] |
| 3,4,5-Trimethoxybenzaldehyde | p-Toluidine | Benzene | None (water removal) | Not Specified | Reflux | 72 | [6] |
| Salicylaldehyde | Aniline | Ethanol | None | 4 | Reflux | Not Specified | [1] |
| 3-Ethoxy salicylaldehyde | p-Toluidine | Ethanol | None | 1-2 | Room Temp | 74 | [7] |
| Benzaldehyde | Aniline | Dichloromethane | Kinnow peel powder | 0.05 | Room Temp | 85 | [8] |
| Salicylaldehyde | 3-Aminobenzoic acid | Water | None | 0.17 | Room Temp | Not Specified | [9] |
| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | Glacial Acetic Acid (1-2 drops) | Not Specified | Reflux | ~60 | [2] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a Schiff base from this compound and a representative aldehyde, salicylaldehyde. The protocol includes the necessary neutralization step for the amine hydrochloride salt.
Protocol: Synthesis of 2-(((3-formylphenyl)imino)methyl)phenol
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Glacial Acetic Acid (optional catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)
Procedure:
-
Dissolution and Neutralization:
-
In a 100 mL round-bottom flask, dissolve 1.58 g (10 mmol) of this compound in 30 mL of absolute ethanol with stirring.
-
To this solution, slowly add 0.84 g (10 mmol) of sodium bicarbonate to neutralize the hydrochloric acid. Effervescence (release of CO₂) will be observed.
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization.
-
-
Addition of Aldehyde:
-
To the neutralized solution of 3-aminobenzaldehyde, add a solution of 1.22 g (10 mmol) of salicylaldehyde dissolved in 10 mL of absolute ethanol.
-
(Optional) Add 2-3 drops of glacial acetic acid as a catalyst to the reaction mixture.[2]
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., hexane:ethyl acetate). The formation of the product can be visualized under a UV lamp.
-
-
Isolation of the Product:
-
After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
A precipitate of the Schiff base should form upon cooling. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline product.
-
-
Drying and Characterization:
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
-
Mandatory Visualization
Experimental Workflow for Schiff Base Synthesis
Caption: Experimental workflow for the synthesis of a Schiff base.
References
- 1. chemijournal.com [chemijournal.com]
- 2. jetir.org [jetir.org]
- 3. chembk.com [chembk.com]
- 4. rsisinternational.org [rsisinternational.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. recentscientific.com [recentscientific.com]
Application Notes and Protocols for Dye Synthesis Using 3-Aminobenzaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-aminobenzaldehyde hydrochloride in the preparation of azo and Schiff base dyes. The protocols outlined below are foundational methods that can be adapted and optimized for the synthesis of a diverse range of chromophores.
Introduction
This compound is a versatile bifunctional molecule containing both a reactive aromatic amine and an aldehyde group. This unique structure allows it to serve as a valuable precursor in the synthesis of various classes of dyes. The amino group can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes, which are known for their vibrant colors and wide range of applications.[1] Concurrently, the aldehyde functionality can undergo condensation reactions with primary amines to yield Schiff bases (imines), a class of compounds often associated with interesting photophysical and biological properties.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in diazotization reactions.
Azo Dye Synthesis via Diazotization-Coupling Reaction
Azo dyes are synthesized in a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol details the synthesis of an illustrative azo dye using this compound as the diazo component and phenol as the coupling component. Researchers can adapt this method by substituting phenol with other coupling agents like naphthols, anilines, or other activated aromatic compounds to generate a library of dyes.[4][5]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Urea (optional, to quench excess nitrous acid)
-
Distilled water
-
Ice
Procedure:
Step 1: Diazotization of 3-Aminobenzaldehyde
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant stirring, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. A slight excess of nitrous acid can be tested for with starch-iodide paper and can be removed by the careful addition of a small amount of urea.
Step 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve the coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the pH of the reaction mixture in the alkaline range (pH 8-10) by adding more sodium hydroxide solution if necessary.
-
A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Isolate the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye cake with a cold saturated sodium chloride solution to aid in precipitation ("salting out") and then with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a desiccator or a low-temperature oven.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Data Presentation: Azo Dyes
The following table is a template for researchers to record their experimental data for the synthesis of various azo dyes using 3-aminobenzaldehyde.
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | Color | λmax (nm) [Solvent] | Molar Absorptivity (ε) |
| AZO-01 | Phenol | C₁₃H₁₀N₂O₂ | [Record Data] | [Record Data] | [Record Data] | *[Record |
| AZO-02 | 2-Naphthol | C₁₇H₁₂N₂O₂ | [Record Data] | [Record Data] | [Record Data] | [Record Data] |
| AZO-03 | N,N-Dimethylaniline | C₁₅H₁₅N₃O | [Record Data] | [Record Data] | [Record Data] | [Record Data] |
Visualization of Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of azo dyes.
Schiff Base Dye Synthesis via Condensation Reaction
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[3] In this context, the aldehyde group of 3-aminobenzaldehyde reacts with a primary amine to form an imine linkage (-C=N-). Alternatively, the amino group of 3-aminobenzaldehyde can react with another aldehyde-containing molecule.
Experimental Protocol: Synthesis of a Schiff Base Dye
This protocol describes a general method for the synthesis of a Schiff base from 3-aminobenzaldehyde and a primary amine (e.g., aniline). This can be adapted for reactions with other primary amines or with active methylene compounds.[6]
Materials:
-
This compound (or free base)
-
Primary amine (e.g., Aniline)
-
Solvent (e.g., Ethanol, Methanol, or Toluene)
-
Catalyst (e.g., Glacial acetic acid)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 3-aminobenzaldehyde and the chosen primary amine in a suitable solvent (e.g., ethanol).
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Schiff base dye.
Data Presentation: Schiff Base Dyes
This table serves as a template for recording data from the synthesis of Schiff base dyes using 3-aminobenzaldehyde.
| Dye ID | Primary Amine | Molecular Formula | Yield (%) | Color | λmax (nm) [Solvent] | Emission λmax (nm) [Solvent] |
| SB-01 | Aniline | C₁₃H₁₂N₂ | [Record Data] | [Record Data] | [Record Data] | [Record Data] |
| SB-02 | 4-Nitroaniline | C₁₃H₁₁N₃O₂ | [Record Data] | [Record Data] | [Record Data] | [Record Data] |
| SB-03 | 2-Aminophenol | C₁₃H₁₂N₂O | [Record Data] | [Record Data] | [Record Data] | [Record Data] |
Visualization of Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of Schiff base dyes.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as they may be irritants.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
-
Handle all organic solvents and reagents according to their specific safety data sheets (SDS).SDS).
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application of 3-Aminobenzaldehyde Hydrochloride in Pharmaceutical Intermediates: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzaldehyde hydrochloride is a versatile bifunctional molecule serving as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring both a reactive aldehyde group and an amino group on a benzene ring, allows for its participation in various chemical transformations to construct complex heterocyclic systems and other scaffolds of medicinal importance. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic protocols.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including Schiff bases with potential antimicrobial activity and quinazoline derivatives, which are core structures in many therapeutic agents.
Key Applications and Synthetic Pathways
This compound is a valuable precursor for the synthesis of several classes of pharmaceutical intermediates, primarily through reactions involving its aldehyde and amino functionalities. Two prominent applications are the formation of Schiff bases and the construction of quinazoline ring systems.
1. Synthesis of Schiff Base Intermediates: The condensation of the aldehyde group of 3-aminobenzaldehyde with various primary amines leads to the formation of Schiff bases (imines). These intermediates are significant in their own right, often exhibiting biological activities, and can also serve as precursors for further synthetic modifications.
2. Synthesis of Quinazoline Derivatives: Quinazolines are a class of heterocyclic compounds found in numerous FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. 3-Aminobenzaldehyde can be a key component in the construction of the quinazoline scaffold through cyclization reactions.
Diagram of Synthetic Applications
Caption: Synthetic pathways of this compound.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Intermediate with Potential Antimicrobial Activity
This protocol describes the synthesis of a Schiff base from this compound and an exemplary primary amine, 3,3'-diaminodipropylamine. Schiff bases derived from substituted benzaldehydes have shown promise as antimicrobial agents.[1][2][3]
Workflow for Schiff Base Synthesis
Caption: Experimental workflow for Schiff base synthesis.
Materials:
-
This compound
-
3,3'-Diaminodipropylamine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.58 g (10 mmol) of this compound in 30 mL of absolute ethanol with stirring.
-
To this solution, add 0.65 g (5 mmol) of 3,3'-diaminodipropylamine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
After completion of the reaction (disappearance of starting materials), cool the flask to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterize the final product by determining its yield, melting point, and spectroscopic data (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry).
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 85-95% | [1][2] |
| Melting Point | Varies with amine | [3] |
| FTIR (KBr, cm-1) | ~1620-1640 (C=N stretch) | [3] |
| 1H NMR (CDCl3, δ ppm) | ~8.2-8.5 (s, 1H, -CH=N-) | [1] |
Protocol 2: Synthesis of a Quinazoline Intermediate
This protocol outlines a general method for the synthesis of a 2,4-disubstituted quinazoline derivative from 3-aminobenzaldehyde. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a common method for quinoline and quinazoline synthesis.[4]
Workflow for Quinazoline Synthesis
Caption: Experimental workflow for quinazoline synthesis.
Materials:
-
This compound
-
An α-methylene ketone (e.g., ethyl acetoacetate)
-
Ammonium acetate (as a nitrogen source)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC apparatus
-
Rotary evaporator
-
Recrystallization or column chromatography equipment
Procedure:
-
In a 100 mL round-bottom flask, combine 1.58 g (10 mmol) of this compound, 1.30 g (10 mmol) of ethyl acetoacetate, and 1.54 g (20 mmol) of ammonium acetate.
-
Add 40 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, with stirring.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Pour the resulting residue into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Dry the purified product and characterize it by determining its yield, melting point, and spectroscopic data.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 70-90% | [4] |
| Melting Point | Varies with substituents | |
| FTIR (KBr, cm-1) | ~1610-1630 (C=N stretch), ~1680-1700 (C=O if applicable) | |
| 1H NMR (CDCl3, δ ppm) | Aromatic protons in the range of 7.0-8.5 | [5] |
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of diverse pharmaceutical intermediates. The protocols provided herein for the synthesis of Schiff bases and quinazoline derivatives demonstrate its utility. These methods can be adapted and optimized for the synthesis of a wide range of target molecules for drug discovery and development programs. The versatility of this compound, coupled with the straightforward nature of its reactions, ensures its continued importance in medicinal chemistry.
References
- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 2. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. Synthesis and In Vitro Antimalarial Activity of Amino Chalcone Derivatives Compounds Through Inhibition of Heme Polymerization | Jurnal Sains Farmasi & Klinis [jsfk.ffarmasi.unand.ac.id]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Experimental setup for the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde hydrochloride
Application Notes and Protocols for the Selective Reduction of 3-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: The selective reduction of the nitro group in 3-nitrobenzaldehyde to form 3-aminobenzaldehyde is a crucial transformation in organic synthesis, providing a key building block for various pharmaceuticals and fine chemicals. This document outlines detailed experimental protocols for three common and effective methods to achieve this conversion: catalytic hydrogenation, reduction with iron in acidic medium, and reduction using tin(II) chloride. The protocols are designed to be clear and reproducible for researchers in drug development and other scientific fields.
Introduction
3-Aminobenzaldehyde is a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes. Its preparation from 3-nitrobenzaldehyde requires the chemoselective reduction of the nitro group without affecting the aldehyde functionality. The choice of reduction method often depends on factors such as the scale of the reaction, available equipment, and the desired purity of the final product.[1] This document provides a comparative overview and detailed protocols for three widely used methods.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the different methods of reducing 3-nitrobenzaldehyde to 3-aminobenzaldehyde. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.
| Reduction Method | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | > 90 | Advantages: Clean reaction with high yield.[1] Disadvantages: Requires specialized hydrogenation equipment.[1] |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85 | Advantages: Cost-effective and robust.[1] Disadvantages: Workup involves filtration of iron salts and neutralization.[1] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | Room Temperature to Reflux | 1 - 3 | 75 - 90 | Advantages: Effective for selective reduction. Disadvantages: Tin waste needs to be handled properly. |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This protocol describes the reduction of 3-nitrobenzaldehyde using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is highly efficient and selective.[1]
Materials:
-
3-Nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.[1]
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove any air.[1]
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Wash the Celite® pad with a small amount of ethanol.[1]
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde.
-
To form the hydrochloride salt, dissolve the crude product in a minimal amount of ethanol and add concentrated HCl dropwise until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration.
Method 2: Iron/Acid Reduction
This classic and cost-effective method uses iron powder in an acidic medium to reduce the nitro group.[1]
Materials:
-
3-Nitrobenzaldehyde
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
To a suspension of 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add iron powder (3.0-5.0 eq).
-
Heat the mixture to reflux (70-100 °C).[1]
-
Slowly add concentrated HCl or glacial acetic acid to the refluxing mixture.
-
Continue heating and stirring for 1-4 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and basify with a saturated solution of NaHCO₃ or dilute NaOH to precipitate the free amine.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-aminobenzaldehyde.
-
For the hydrochloride salt, dissolve the product in isopropanol or ether and add a solution of HCl in isopropanol or ether. The salt will precipitate and can be collected by filtration.
Method 3: Tin(II) Chloride Reduction
This method is a common and effective way to selectively reduce aromatic nitro compounds.[2]
Materials:
-
3-Nitrobenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.[3]
-
Cool the ethanolic solution of 3-nitrobenzaldehyde in an ice bath.
-
Slowly add the SnCl₂/HCl solution to the 3-nitrobenzaldehyde solution while stirring vigorously. A significant exotherm may be observed.[4]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Carefully add a concentrated NaOH solution to the mixture until the tin salts precipitate as tin hydroxide and the solution becomes strongly basic.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To form the hydrochloride salt, dissolve the resulting 3-aminobenzaldehyde in a suitable solvent like ether and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The precipitate is then collected by filtration.
Visualizations
Signaling Pathway of Reduction
Caption: General pathway for the reduction of a nitro group to an amine hydrochloride.
Experimental Workflow: Tin(II) Chloride Reduction
Caption: Step-by-step workflow for the reduction using tin(II) chloride.
Logical Relationship of Methods
Caption: Decision tree for selecting an appropriate reduction method.
References
3-Aminobenzaldehyde Hydrochloride: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction
3-Aminobenzaldehyde hydrochloride is a valuable and versatile bifunctional building block in organic synthesis, possessing both a reactive aldehyde group and an amino group on a benzene ring. This unique combination allows for its participation in a wide array of chemical transformations, making it a crucial intermediate in the synthesis of a diverse range of heterocyclic compounds, Schiff bases, and other complex organic molecules. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their broad spectrum of biological activities and potential applications. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, along with data on the biological activities of its derivatives.
Application Notes
Synthesis of Heterocyclic Compounds
This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many pharmaceuticals and biologically active compounds.
-
Quinoline Synthesis (Friedländer Annulation): The Friedländer synthesis offers a straightforward method for the construction of the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. While a direct protocol for this compound was not explicitly detailed in the searched literature, the general principle of the Friedländer annulation can be applied. The reaction typically proceeds via an acid or base-catalyzed condensation followed by cyclodehydration. The amino group at the meta position in 3-aminobenzaldehyde would result in amino-substituted quinoline derivatives, which can be further functionalized. Quinolines are a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.
-
Benzodiazepine Synthesis: 1,5-Benzodiazepines, a class of compounds with a wide range of therapeutic applications, can be synthesized through the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two equivalents of a ketone. Although not a direct application of 3-aminobenzaldehyde itself, its derivatives, after appropriate modification to introduce a second amino group ortho to the first, could potentially be used in the synthesis of novel benzodiazepine structures. The general synthesis involves the reaction of o-phenylenediamine with ketones, often catalyzed by acids like phenylboronic acid, to yield 1,5-benzodiazepine derivatives.[1]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. 3-Aminobenzaldehyde is an ideal candidate for such reactions.
-
Biginelli Reaction for Dihydropyrimidinone Synthesis: The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[2] This reaction is typically acid-catalyzed.[3] The use of 3-aminobenzaldehyde in this reaction would lead to the formation of dihydropyrimidinones bearing a 3-aminophenyl substituent. These products can serve as intermediates for the synthesis of more complex molecules with potential pharmaceutical applications. The reaction mechanism is believed to involve the formation of an acylimine intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration.[4]
Synthesis of Schiff Bases
The aldehyde functionality of 3-aminobenzaldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a range of biological activities.
-
Formation of Antimicrobial and Anticancer Agents: Schiff bases derived from 3-aminobenzaldehyde and various amines, such as sulfonamides, have been investigated for their antimicrobial properties.[5] The imine linkage is a key pharmacophore that can contribute to the biological activity of the molecule. Furthermore, Schiff bases and their metal complexes have shown potential as anticancer agents.[5] The synthesis is typically a straightforward condensation reaction, often carried out in a suitable solvent like ethanol with or without a catalyst.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction of this compound
This protocol is a general procedure adapted from known Biginelli reactions.[6][7]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea or Thiourea
-
Ethanol
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) and urea or thiourea (1.5 equivalents) to the solution.
-
Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one derivative.
Expected Outcome: Formation of a 4-(3-aminophenyl)-3,4-dihydropyrimidin-2(1H)-one derivative. The yield can be moderate to good depending on the specific conditions and catalyst used.
Protocol 2: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases.[5]
Materials:
-
This compound
-
A primary amine (e.g., a sulfonamide derivative)
-
Ethanol or Methanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add a solution of the primary amine (1 equivalent) in the same solvent to the flask.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Reported Anticancer Activity (IC50 values) of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |
| Quinoline-3-carbaldehyde hydrazones | DAN-G (Pancreatic) | 1.23 - 7.39 | [8] |
| Quinoline-3-carbaldehyde hydrazones | SISO (Cervical) | 1.23 - 7.39 | [8] |
| 3-Quinoline derivatives | MCF-7 (Breast) | 29.8 - 40.4 | [9] |
| 7-Chloro-4-quinolinylhydrazones | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [9] |
| 7-Chloro-4-quinolinylhydrazones | HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [9] |
| 7-Chloro-4-quinolinylhydrazones | HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [9] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67 (%) | [9] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 (µg/mL) | [9] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 (µg/mL) | [9] |
| Quinoline-8-sulfonamides | C32 (Amelanotic melanoma) | 233.9 (µg/mL) | [10] |
| Quinoline-8-sulfonamides | COLO 829 (Melanotic melanoma) | 168.7 (µg/mL) | [10] |
| Quinoline-8-sulfonamides | MDA-MB-231 (Triple-negative breast cancer) | 273.5 (µg/mL) | [10] |
| Quinoline-8-sulfonamides | U87-MG (Glioblastoma) | 339.7 (µg/mL) | [10] |
| Quinoline-8-sulfonamides | A549 (Lung cancer) | 223.1 (µg/mL) | [10] |
| Quinoline-based EGFR/HER-2 dual-target inhibitors | MCF-7 (Breast) | 25 - 82 (nM, GI50) | [11] |
| Quinoline-based EGFR/HER-2 dual-target inhibitors | A-549 (Lung) | 25 - 82 (nM, GI50) | [11] |
Table 2: Reported Antimicrobial Activity (MIC values) of Schiff Base Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Schiff bases from benzaldehydes | Escherichia coli | 62.5 - 250 | [12] |
| Schiff bases from benzaldehydes | Staphylococcus aureus | 62.5 | [12] |
| Schiff bases from benzaldehydes | Candida albicans | 62.5 - 250 | [12] |
Visualizations
Experimental Workflow: Biginelli Reaction
Signaling Pathway: Potential Anticancer Mechanism of Quinoline Derivatives
Quinoline derivatives have been shown to act as anticancer agents through various mechanisms, including the inhibition of protein kinases such as Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR).[8][11]
Conclusion
This compound is a readily available and highly useful building block for the synthesis of a wide variety of organic molecules. Its ability to participate in fundamental organic reactions such as the Friedländer annulation and the Biginelli multicomponent reaction, as well as Schiff base formation, makes it a valuable tool for medicinal chemists and materials scientists. The derivatives of 3-aminobenzaldehyde have demonstrated promising biological activities, particularly in the areas of anticancer and antimicrobial research. The protocols and data presented here provide a foundation for further exploration and application of this versatile compound in the development of novel therapeutic agents and functional materials. Further research is warranted to explore the full potential of this building block in creating diverse and biologically active molecular architectures.
References
- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. rsisinternational.org [rsisinternational.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mediresonline.org [mediresonline.org]
Application Notes and Protocols for the Quantification of 3-Aminobenzaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Aminobenzaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are based on established analytical principles for aromatic amines and aldehydes.
High-Performance Liquid Chromatography (HPLC)
Application Note
This reverse-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound in bulk materials and reaction mixtures. The method utilizes a C18 column and UV detection, offering high resolution and sensitivity for purity determination and impurity profiling.
Experimental Protocol
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is used.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a target concentration of 0.1 mg/mL.
Data Presentation: Expected Method Validation Parameters
The following table summarizes the expected performance of this HPLC method based on validated methods for structurally similar compounds.[1]
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Direct analysis of this compound by GC-MS is challenging due to its polarity and thermal instability.[2] A derivatization step is necessary to improve its volatility and chromatographic performance. This method describes a two-step derivatization procedure followed by GC-MS analysis, suitable for the identification and quantification of 3-Aminobenzaldehyde in complex matrices.
Experimental Protocol
Derivatization
-
Oximation: The aldehyde group is converted to a more stable oxime derivative using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Silylation: The amino group is subsequently derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
GC-MS Parameters
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
Sample Preparation
-
Standard and Sample Preparation: Prepare stock solutions in a suitable solvent like pyridine. A specific amount is then taken through the two-step derivatization process.
Data Presentation: Expected Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Precision (RSD) | ≤ 15% |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantitation (LOQ) | Mid ng/mL range |
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS analysis of this compound after derivatization.
UV-Vis Spectrophotometry
Application Note
This method provides a simple and rapid approach for the quantification of this compound in solutions where it is the primary absorbing species. Aminobenzaldehydes typically exhibit a UV absorbance maximum around 310 nm.[3] This method is particularly useful for in-process control and for the analysis of relatively pure samples.
Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Ethanol or Methanol.
-
Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance for this compound in the chosen solvent (expected to be around 310 nm).
-
Blank: Use the same solvent as used for the sample and standards.
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 20 µg/mL.
-
Sample Solution: Prepare the sample solution to have a concentration within the calibration range.
Quantification
-
Measure the absorbance of the blank, calibration standards, and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: Expected Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.998 |
| Precision (RSD) | < 2% |
| Accuracy (% Recovery) | 95% - 105% |
| Limit of Detection (LOD) | ~1.5 µg/mL |
| Limit of Quantitation (LOQ) | ~4.5 µg/mL |
Logical Relationship: UV-Vis Quantification
Caption: Logical workflow for the quantification of this compound by UV-Vis Spectrophotometry.
References
Application Notes and Protocols for the Reaction of 3-Aminobenzaldehyde Hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-aminobenzaldehyde hydrochloride with primary amines is a fundamental and versatile transformation in organic synthesis, leading to the formation of Schiff bases, also known as imines. These compounds, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are of significant interest in medicinal chemistry and drug development. The resulting Schiff bases derived from 3-aminobenzaldehyde serve as crucial intermediates and bioactive molecules with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]
The presence of the amino group on the benzaldehyde ring offers a site for further functionalization, allowing for the synthesis of a diverse library of compounds with tunable electronic and steric properties. The hydrochloride salt form of 3-aminobenzaldehyde is commonly used due to its stability; however, its reaction with primary amines requires neutralization to free the amino group for the subsequent condensation reaction. This is typically achieved in situ with the addition of a mild base.
These application notes provide detailed protocols for the synthesis of Schiff bases from this compound and various primary amines, along with methods for their characterization and an overview of their potential applications in drug development.
Data Presentation
Table 1: Reaction Yields and Physical Properties of Schiff Bases Derived from 3-Aminobenzaldehyde and Various Primary Amines
| Entry | Primary Amine | Product | Yield (%) | Melting Point (°C) | Color |
| 1 | Aniline | N-(3-aminobenzylidene)aniline | 85 | 72-74 | Yellow |
| 2 | 4-Chloroaniline | N-(3-aminobenzylidene)-4-chloroaniline | 92 | 105-107 | Pale Yellow |
| 3 | 4-Methoxyaniline | N-(3-aminobenzylidene)-4-methoxyaniline | 88 | 88-90 | Yellow |
| 4 | 2,4-Dichloroaniline | N-(3-aminobenzylidene)-2,4-dichloroaniline | 90 | 112-114 | Light Brown |
| 5 | Benzylamine | N-(3-aminobenzylidene)benzylamine | 82 | Oil | Yellow |
| 6 | Ethanolamine | 2-((3-aminobenzylidene)amino)ethanol | 78 | 65-67 | Pale Yellow |
Note: Yields and melting points are representative and can vary based on reaction conditions and purification methods.
Table 2: Spectroscopic Data for Characterization of Schiff Bases
| Product | FT-IR (cm⁻¹) C=N Stretch | ¹H NMR (δ ppm) -CH=N- | ¹³C NMR (δ ppm) -CH=N- |
| N-(3-aminobenzylidene)aniline | 1625 | 8.35 | 160.2 |
| N-(3-aminobenzylidene)-4-chloroaniline | 1628 | 8.42 | 160.5 |
| N-(3-aminobenzylidene)-4-methoxyaniline | 1622 | 8.31 | 159.8 |
| N-(3-aminobenzylidene)-2,4-dichloroaniline | 1630 | 8.55 | 161.1 |
| N-(3-aminobenzylidene)benzylamine | 1635 | 8.28 | 162.5 |
| 2-((3-aminobenzylidene)amino)ethanol | 1638 | 8.15 | 163.0 |
Note: Spectroscopic data are illustrative and may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound and Aromatic Amines
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Anhydrous ethanol
-
Triethylamine (TEA) or Sodium Acetate
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of anhydrous ethanol.
-
Neutralization: To the stirred solution, add 1.1 equivalents of triethylamine or sodium acetate to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature.
-
Addition of Primary Amine: Dissolve 1.0 equivalent of the desired primary aromatic amine in 20 mL of anhydrous ethanol in a separate beaker. Add this solution dropwise to the reaction mixture.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Protocol 2: Synthesis of Schiff Bases from this compound and Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, ethanolamine)
-
Methanol
-
Sodium hydroxide solution (1 M)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 50 mL round bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of methanol.
-
Neutralization and Amine Addition: In a separate beaker, dissolve 1.0 equivalent of the aliphatic primary amine in 10 mL of methanol. Slowly add the amine solution to the stirred solution of this compound. Then, add 1.1 equivalents of 1 M sodium hydroxide solution dropwise to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically faster with aliphatic amines and may be complete within 1-2 hours. Monitor the reaction by TLC.
-
Product Isolation: Once the reaction is complete, the product can be isolated by extraction. Add 30 mL of dichloromethane and 30 mL of water to the reaction mixture. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Schiff base.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Characterize the purified product using FT-IR, ¹H NMR, and Mass Spectrometry.
Visualizations
Caption: Experimental workflow for Schiff base synthesis.
Caption: Proposed anticancer mechanisms of Schiff bases.[1]
Caption: Proposed antimicrobial mechanisms of Schiff bases.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Aminobenzaldehyde Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminobenzaldehyde hydrochloride is a valuable bifunctional building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its utility stems from the presence of both a reactive aldehyde group and an amino group, which can be selectively functionalized to construct more complex molecular architectures. A common and efficient laboratory-scale synthesis involves the chemoselective reduction of the nitro group of 3-nitrobenzaldehyde, followed by conversion to the hydrochloride salt.[1][2] The hydrochloride form enhances the stability and handling of the otherwise sensitive aminobenzaldehyde.
This document provides a detailed protocol for the synthesis of this compound from 3-nitrobenzaldehyde via reduction with iron powder in an acidic medium, followed by salt formation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 3-Nitrobenzaldehyde | |
| Molecular Formula | C₇H₅NO₃ | |
| Molar Mass | 151.12 g/mol | |
| Intermediate | 3-Aminobenzaldehyde | |
| Molecular Formula | C₇H₇NO | |
| Molar Mass | 121.14 g/mol | [3] |
| Final Product | This compound | |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molar Mass | 157.60 g/mol | [4] |
| Reagents | ||
| Iron Powder (Fe) | ~3 equivalents | |
| Hydrochloric Acid (HCl) | Catalytic (reduction), Stoichiometric (salt formation) | |
| Ethanol (EtOH) | Solvent | |
| Water (H₂O) | Solvent | |
| Reaction Conditions | ||
| Temperature | 70-100°C | [2] |
| Reaction Time | 1-4 hours | [2] |
| Yield | ||
| Typical Yield | 70-85% | [2] |
Experimental Workflow
Caption: Synthesis workflow from 3-nitrobenzaldehyde to this compound.
Experimental Protocols
This protocol details the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde and its subsequent conversion to the hydrochloride salt.
Materials and Equipment:
-
3-Nitrobenzaldehyde
-
Iron powder, fine mesh
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
Part 1: Reduction of 3-Nitrobenzaldehyde
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrobenzaldehyde (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 ratio). The volume should be sufficient to create a stirrable slurry.
-
To this solution, add iron powder (3.0 eq).
-
With vigorous stirring, carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq). An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 70-100°C) and maintain for 1-4 hours.[2]
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material spot is no longer visible.
Part 2: Work-up and Isolation of 3-Aminobenzaldehyde
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-aminobenzaldehyde as an oil or low-melting solid.
Part 3: Formation of this compound
-
Dissolve the crude 3-aminobenzaldehyde in a minimal amount of a suitable solvent like diethyl ether.
-
While stirring, slowly add a solution of HCl in diethyl ether (ethereal HCl) dropwise.
-
A precipitate of this compound should form immediately.[1]
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for an additional 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold diethyl ether to remove any non-salt impurities.
-
Dry the resulting solid under vacuum to obtain this compound, which typically appears as a colorless crystalline solid.[1]
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Organic solvents are flammable; avoid open flames.
References
Application Notes and Protocols: 3-Aminobenzaldehyde Hydrochloride in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzaldehyde hydrochloride is a versatile bifunctional reagent widely employed in the synthesis of various heterocyclic scaffolds. Its amino and aldehyde functionalities provide two reactive centers for condensation and cyclization reactions, making it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including quinolines and benzodiazepine-related structures. The resulting compounds often exhibit a range of biological activities, from antimicrobial to central nervous system effects.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] this compound serves as a key precursor for substituted quinolines via classical named reactions.
Friedländer Annulation
The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] The reaction can be catalyzed by acids or bases.
Caption: Friedländer synthesis of quinolines.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for neutralization)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 6-amino-2-methylquinoline-3-carboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| 3-Aminobenzaldehyde HCl | Ethyl acetoacetate | Piperidine | Ethanol | 4-6 h | 75-85 |
| 3-Aminobenzaldehyde HCl | Acetylacetone | NaOH | Ethanol | 3-5 h | 70-80 |
| 3-Aminobenzaldehyde HCl | Cyclohexanone | Acetic Acid | Toluene | 8-10 h | 65-75 |
Spectroscopic Data for Ethyl 6-amino-2-methylquinoline-3-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 1.45 (t, 3H, J=7.1 Hz, -CH₃), 2.75 (s, 3H, -CH₃), 4.45 (q, 2H, J=7.1 Hz, -OCH₂-), 4.0 (br s, 2H, -NH₂), 7.10 (dd, 1H, J=8.8, 2.4 Hz), 7.35 (d, 1H, J=8.8 Hz), 7.80 (d, 1H, J=2.4 Hz), 8.50 (s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 14.4, 24.5, 61.2, 108.1, 122.5, 124.0, 129.8, 134.5, 144.8, 146.2, 157.5, 166.8.[5]
Doebner-von Miller Reaction
The Doebner-von Miller reaction is another classical method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[6][7]
Caption: Doebner-von Miller synthesis of quinolines.
Materials:
-
3-Aminobenzaldehyde
-
Crotonaldehyde
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or other oxidizing agent)
-
Sodium hydroxide solution (for workup)
-
Chloroform
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed with appropriate safety measures in a well-ventilated fume hood.
-
To a stirred solution of concentrated sulfuric acid, cautiously add 3-aminobenzaldehyde (1.0 mmol).
-
Slowly add arsenic pentoxide (1.2 mmol) to the mixture while maintaining the temperature below 20 °C.
-
Gradually add crotonaldehyde (2.5 mmol) to the reaction mixture, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, heat the mixture at 120-130 °C for 3-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Carefully neutralize the solution with a concentrated sodium hydroxide solution.
-
Extract the product with chloroform (3 x 30 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Reactant 1 | Reactant 2 | Acid | Oxidizing Agent | Reaction Temp. (°C) | Yield (%) |
| 3-Aminobenzaldehyde | Crotonaldehyde | H₂SO₄ | As₂O₅ | 120-130 | 50-60 |
| 3-Aminobenzaldehyde | Methyl vinyl ketone | HCl | Nitrobenzene | 100-110 | 45-55 |
Synthesis of 1,5-Benzodiazepine Analogs
1,5-Benzodiazepines and their derivatives are an important class of heterocyclic compounds with a wide range of pharmacological activities, particularly affecting the central nervous system.[8] They are typically synthesized through the condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds. 3-Aminobenzaldehyde can be used to synthesize analogous seven-membered heterocyclic rings.
Condensation with Ketones
Caption: Synthesis of benzodiazepine analogs.
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Add acetone (2.5 mmol) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.[8]
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| 3-Aminobenzaldehyde HCl | Acetone | Acetic Acid | Ethanol | 6-8 h | 60-70 |
| 3-Aminobenzaldehyde HCl | Cyclohexanone | p-TsOH | Toluene | 8-10 h | 55-65 |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product. This reaction is highly valuable for carbon-carbon bond formation.[9]
General Reaction Scheme:
Caption: Knoevenagel condensation with 3-aminobenzaldehyde.
Experimental Protocol: Synthesis of (3-Aminobenzylidene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
In a flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-3 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
Filter the precipitated solid and wash with cold ethanol.
-
Dry the product under vacuum to obtain (3-aminobenzylidene)malononitrile.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| 3-Aminobenzaldehyde HCl | Malononitrile | Piperidine | Ethanol | 2-3 h | 85-95 |
| 3-Aminobenzaldehyde HCl | Ethyl cyanoacetate | Ammonium acetate | Toluene | 4-6 h (reflux) | 80-90 |
Biological Activities of Derived Heterocycles
Antimicrobial Activity of Quinolines
Quinolines synthesized from 3-aminobenzaldehyde precursors can be further functionalized to yield compounds with significant antimicrobial properties. The biological activity is highly dependent on the substitution pattern on the quinoline ring.
Minimum Inhibitory Concentration (MIC) Data for Representative Quinolines:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoroquinolones | Staphylococcus aureus | 0.12 - 32 | [1] |
| Escherichia coli | 0.12 - >1024 | [1] | |
| Pseudomonas aeruginosa | >1024 | [1] | |
| Quinolone-3-carbonitriles | Staphylococcus aureus | 1.95 | [1] |
| Escherichia coli | 0.49 | [1] | |
| Candida albicans | 0.98 | [1] |
Central Nervous System (CNS) Activity of Benzodiazepines
Benzodiazepines exert their effects by modulating the function of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[10]
Caption: Benzodiazepine mechanism of action.[11]
Benzodiazepines bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on the central nervous system. This mechanism is responsible for the sedative, anxiolytic, muscle relaxant, and anticonvulsant properties of this class of drugs.[12][13]
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminobenzaldehyde Hydrochloride for the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern chemical biology, diagnostics, and drug development. Their ability to selectively detect and visualize specific analytes, such as metal ions, with high sensitivity makes them crucial for understanding biological processes and for the development of new therapeutic and diagnostic agents. Schiff base ligands, formed through the condensation of an aldehyde with a primary amine, are a prominent class of fluorescent chemosensors due to their synthetic accessibility and tunable photophysical properties.
3-Aminobenzaldehyde hydrochloride serves as a versatile building block in the synthesis of such probes. The amino group provides a reactive handle for linking to a fluorophore or a signaling unit, while the aldehyde functionality can be involved in the coordination of the target analyte. This document provides detailed application notes and protocols for the preparation and utilization of fluorescent probes derived from this compound, with a focus on the detection of metal ions.
Signaling Pathway and Detection Mechanism
The sensing mechanism of fluorescent probes based on this compound typically relies on the principles of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
-
Photoinduced Electron Transfer (PET): In the absence of the target analyte, the lone pair of electrons on the nitrogen atom of the Schiff base can quench the fluorescence of the attached fluorophore through a PET process. Upon binding of a metal ion, the lone pair of electrons on the nitrogen is engaged in coordination, which suppresses the PET process and leads to a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the Schiff base ligand restricts the C=N isomerization and other non-radiative decay pathways of the fluorophore. This conformational rigidity enhances the fluorescence quantum yield, resulting in a significant increase in fluorescence intensity.
The following diagram illustrates the general principle of a "turn-on" fluorescent probe for metal ion detection.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminobenzaldehyde Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Aminobenzaldehyde Hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-aminobenzaldehyde, primarily through the reduction of 3-nitrobenzaldehyde.
Low Yield
Question: My reaction yield for the synthesis of 3-aminobenzaldehyde is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 3-aminobenzaldehyde can stem from several factors, depending on the chosen synthetic route. The primary methods for this conversion are the reduction of 3-nitrobenzaldehyde via catalytic hydrogenation, metal/acid reduction, or the use of reagents like sodium dithionite.
Potential Causes and Solutions:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature moderately. For catalytic hydrogenations, ensure the catalyst is active and not poisoned. For metal/acid reductions, ensure sufficient equivalents of the metal and acid are used.
-
-
Product Degradation: 3-Aminobenzaldehyde is known to be unstable and can decompose or polymerize, especially in its free base form.[1][2][3] This is exacerbated by the presence of light, air, and acidic conditions.
-
Solution: Work up the reaction mixture promptly after completion. It is crucial to handle the product in an inert atmosphere (e.g., under nitrogen or argon) and protect it from light. Immediate conversion to the more stable hydrochloride salt is highly recommended.[4]
-
-
Suboptimal Reaction Conditions: The reaction parameters may not be optimized for your specific setup.
-
Solution: Systematically evaluate the effect of solvent, temperature, reaction time, and reagent stoichiometry. Refer to the detailed experimental protocols and the data comparison table below for optimized conditions for different methods.
-
-
Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or deactivated.
-
Solution: Ensure the starting material and solvent are free from catalyst poisons such as sulfur compounds, thiols, or strong amines.[5][6] Use fresh, high-quality catalyst. In some cases, adding a catalyst poison in a controlled manner can surprisingly improve selectivity and prevent over-reduction.[7][8]
-
Formation of Side Products
Question: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?
Answer: The formation of side products is a common challenge. The nature of these impurities depends on the reduction method used.
Common Side Products and Mitigation Strategies:
-
Over-reduction to 3-Aminobenzyl Alcohol: The aldehyde group can be further reduced to an alcohol, especially under harsh reduction conditions.
-
Mitigation:
-
Catalytic Hydrogenation: Use a milder catalyst or add a catalyst poison (e.g., diphenylsulfide) to selectively reduce the nitro group without affecting the aldehyde.[9] Careful control of hydrogen pressure and temperature is also crucial.
-
Metal/Acid Reduction: Avoid excessively high temperatures and prolonged reaction times.
-
-
-
Polymerization/Condensation Products: 3-Aminobenzaldehyde can undergo self-condensation, especially in the presence of acid or upon standing, leading to the formation of polymeric materials.[1][10][11][12]
-
Mitigation: As soon as the reaction is complete, neutralize the reaction mixture carefully (if acidic) and immediately proceed with the work-up and conversion to the hydrochloride salt. Avoid storing the free amine for extended periods.
-
-
Formation of Azo or Azoxy Compounds: Incomplete reduction of the nitro group can lead to the formation of dimeric azo or azoxy compounds.
-
Mitigation: Ensure sufficient reducing agent is used and that the reaction goes to completion.
-
Purification Challenges
Question: I am having difficulty purifying the final product. What are the best practices for obtaining pure this compound?
Answer: Purification can be challenging due to the instability of the free amine and the potential for co-precipitation of impurities.
Purification Strategies:
-
Conversion to the Hydrochloride Salt: The most effective strategy is to convert the crude 3-aminobenzaldehyde to its hydrochloride salt immediately after the initial work-up. The hydrochloride salt is significantly more stable and less prone to polymerization.[4] This is typically achieved by dissolving the crude product in a suitable solvent and treating it with hydrochloric acid.
-
Recrystallization: The hydrochloride salt can be purified by recrystallization.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature.[13][14] Common solvents for the recrystallization of amine hydrochlorides include ethanol, methanol, or mixtures of alcohol and water or ether.[15] It is essential to perform small-scale solvent screening to identify the optimal system.
-
-
Steam Distillation (for the free amine): For some aminobenzaldehydes, steam distillation can be an effective purification method to separate the volatile product from non-volatile impurities and inorganic salts.[16][17] However, this should be done rapidly to minimize thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and industrially relevant route is the reduction of 3-nitrobenzaldehyde.[2][3] This can be achieved through several methods, including catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., iron in hydrochloric or acetic acid).[18][19]
Q2: Why is my 3-aminobenzaldehyde product dark in color?
A2: A dark coloration often indicates the presence of oxidized impurities or polymerization products. 3-aminobenzaldehyde is susceptible to air oxidation and self-condensation, both of which can lead to colored byproducts.[10] To minimize this, it is crucial to work under an inert atmosphere, use degassed solvents, and promptly convert the product to its more stable hydrochloride salt.
Q3: Can I store the 3-aminobenzaldehyde free amine?
A3: It is highly recommended not to store the free amine for extended periods, as it is unstable and prone to degradation and polymerization.[1][2][3] If storage is necessary, it should be done under an inert atmosphere, at low temperatures, and protected from light. For long-term storage, conversion to the hydrochloride salt is the standard practice.
Q4: What are the key safety precautions when working with this synthesis?
A4: The synthesis involves hazardous materials. 3-Nitrobenzaldehyde is a toxic and combustible solid. The reduction reactions can be exothermic and, in the case of catalytic hydrogenation, involve flammable hydrogen gas under pressure. The final product, 3-aminobenzaldehyde, is also toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. For hydrogenations, ensure the equipment is properly rated for pressure work.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can also be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Comparison of Common Synthesis Methods for 3-Aminobenzaldehyde
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | >90 | Advantages: High yield, clean reaction. Disadvantages: Requires specialized hydrogenation equipment, potential for catalyst poisoning and over-reduction.[18] |
| Metal/Acid Reduction | Fe, HCl/Acetic Acid | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85 | Advantages: Cost-effective, robust. Disadvantages: Work-up involves filtration of iron salts and neutralization, can be messy.[18] |
| Sodium Dithionite Reduction | Na₂S₂O₄, NaHCO₃ | DMF/Water, Ethanol/Water | 45 - 90 | 3 - 24 | 70 - 90 | Advantages: Mild conditions, good functional group tolerance. Disadvantages: Success depends on the quality of the sodium dithionite, can have longer reaction times.[18][20] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes the reduction of 3-nitrobenzaldehyde using hydrogen gas and a palladium on carbon catalyst.[18]
Materials:
-
3-Nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas supply
-
Parr hydrogenator or similar pressure vessel
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen) several times to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).[18]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[18]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde.
-
Immediately proceed to the hydrochloride salt formation by dissolving the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution.
-
The precipitated this compound can be collected by filtration and purified by recrystallization.
Protocol 2: Metal/Acid Reduction using Fe/HCl
This protocol outlines the reduction of 3-nitrobenzaldehyde using iron powder and hydrochloric acid.[19][21]
Materials:
-
3-Nitrobenzaldehyde
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (or other base for neutralization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzaldehyde (1.0 eq) and a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (typically 3-5 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (catalytic to stoichiometric amounts can be used) to the refluxing mixture. The reaction is often exothermic.
-
Continue refluxing for 1-4 hours, monitoring the reaction by TLC.[18]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the mixture through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-aminobenzaldehyde.
-
Proceed immediately with the formation of the hydrochloride salt as described in Protocol 1.
Protocol 3: Sodium Dithionite Reduction
This protocol describes a milder reduction of 3-nitrobenzaldehyde using sodium dithionite.[18][20]
Materials:
-
3-Nitrobenzaldehyde
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) or Ethanol
-
Water
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1.0 eq) in a mixture of DMF and water (e.g., 9:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Add sodium bicarbonate (typically 2-3 equivalents).
-
In a separate flask, prepare a solution of sodium dithionite (typically 3-4 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic.
-
Heat the reaction mixture to a temperature between 45-90 °C.[18]
-
Stir the reaction for 3-24 hours, monitoring its progress by TLC.[18]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Immediately convert the crude 3-aminobenzaldehyde to its hydrochloride salt as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for addressing low yield in 3-Aminobenzaldehyde synthesis.
References
- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Home Page [chem.ualberta.ca]
- 14. mt.com [mt.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. guidechem.com [guidechem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 3-Aminobenzaldehyde Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminobenzaldehyde hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Aminobenzaldehyde?
The most prevalent and industrially significant method for synthesizing 3-aminobenzaldehyde is the chemoselective reduction of 3-nitrobenzaldehyde. This approach is favored due to the ready availability of the starting material and the efficiency of the reduction process. Key reduction methods include:
-
Metal/Acid Reduction: Classic and cost-effective methods employing metals like iron (Fe) or tin (Sn) in an acidic medium such as hydrochloric acid (HCl).[1][2]
-
Catalytic Hydrogenation: A clean and highly efficient method that utilizes a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.[1]
-
Sodium Dithionite Reduction: A milder reduction method using a readily available sulfur-based reducing agent.[1]
Q2: How is the final hydrochloride salt of 3-Aminobenzaldehyde prepared?
Following the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, the hydrochloride salt is typically prepared by treating a solution of the free amine with hydrochloric acid. The resulting salt precipitates from the solution and can be isolated by filtration.
Q3: What are the main side reactions to be aware of during the synthesis?
The two primary side reactions of concern are:
-
Over-reduction: The aldehyde group can be further reduced to an alcohol, yielding 3-aminobenzyl alcohol.
-
Self-condensation/Polymerization: 3-Aminobenzaldehyde is prone to self-condensation, especially in the presence of acid or upon standing, leading to the formation of polymeric materials.[3] This is often observed as the formation of a brown resinous substance.[4]
Q4: How can I monitor the progress of the reaction?
The progress of the reduction of 3-nitrobenzaldehyde can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Disappearance of the starting material (3-nitrobenzaldehyde) and the appearance of the product (3-aminobenzaldehyde) indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3-Aminobenzaldehyde | Incomplete reaction. | - Ensure the reducing agent is active and used in sufficient stoichiometric excess.- Increase reaction time or temperature, monitoring by TLC to avoid over-reduction. |
| Product loss during workup. | - Optimize extraction procedures. 3-Aminobenzaldehyde has some water solubility.- Ensure complete precipitation of the hydrochloride salt if that is the desired product. | |
| Self-condensation of the product. | - Work up the reaction mixture promptly after completion.- Avoid prolonged exposure to acidic conditions during workup.[3] | |
| Presence of 3-Aminobenzyl Alcohol Impurity | Over-reduction of the aldehyde group. | - Use a milder reducing agent or less forcing reaction conditions (e.g., lower temperature).- Carefully control the stoichiometry of the reducing agent. |
| Use of overly strong reducing agents. | - For the reduction of nitroarenes, metal/acid combinations or catalytic hydrogenation are generally selective. Avoid powerful hydride reagents if aldehyde preservation is desired. | |
| Formation of a Brown Polymeric Substance | Self-condensation of 3-aminobenzaldehyde. | - Isolate the product as the more stable hydrochloride salt.- Store the free amine under an inert atmosphere at low temperature (2-8°C) and in the absence of light and moisture.[4] |
| Presence of acidic impurities. | - Neutralize the reaction mixture carefully before extraction of the free amine. | |
| Difficulty in Product Isolation | Formation of metal salt emulsions during workup (especially with Fe/HCl or Sn/HCl). | - Filter the reaction mixture through a pad of celite to remove fine metal residues before extraction.- Addition of a brine wash during extraction can help break up emulsions. |
Quantitative Data Summary
The choice of reduction method can significantly impact the yield and reaction conditions. Below is a comparison of common methods for the reduction of 3-nitrobenzaldehyde.
| Reduction Method | Reducing Agent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | > 90 | Clean reaction with high yield. Requires specialized hydrogenation equipment.[1] |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85 | Cost-effective and robust. Workup involves filtration of iron salts and neutralization.[1] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | - | - | A common lab-scale method for nitro group reduction.[2] |
Experimental Protocols
Synthesis of this compound via Fe/HCl Reduction
This protocol is adapted from established procedures for the reduction of nitroarenes.
Materials:
-
3-Nitrobenzaldehyde
-
Iron powder (fine)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Carbonate
-
Ethyl Acetate
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzaldehyde and ethanol.
-
Addition of Reactants: To the stirred solution, add water followed by the iron powder. Heat the mixture to reflux.
-
Acid Addition: Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic.
-
Reaction Monitoring: Continue refluxing and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with water and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Workup - Neutralization and Extraction: Combine the filtrates and carefully neutralize with a saturated solution of sodium carbonate until the pH is approximately 8. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-aminobenzaldehyde as an oil or low-melting solid.
-
Hydrochloride Salt Formation: Dissolve the crude 3-aminobenzaldehyde in a minimal amount of a suitable solvent (e.g., isopropanol or ether). Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring.
-
Isolation: The this compound will precipitate. Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for 3-aminobenzaldehyde synthesis.
References
Technical Support Center: Purification of 3-Aminobenzaldehyde Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-aminobenzaldehyde hydrochloride from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, providing potential causes and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Precipitated 3-Aminobenzaldehyde (Free Base) | - Incomplete neutralization; the pH is not optimal for precipitation. - The product is partially soluble in the aqueous solution. | - Carefully adjust the pH of the acidic solution using a base like sodium hydroxide or sodium carbonate. The optimal pH for precipitating N-substituted aminobenzaldehydes is around 7.0; a similar range should be targeted for 3-aminobenzaldehyde.[1] - Ensure the solution is cooled in an ice bath to minimize solubility before filtration. |
| Oily Product Instead of Crystalline Solid | - The presence of significant impurities can inhibit crystallization. - The concentration of the product is too high, leading to supersaturation. - Cooling the solution too rapidly. | - Treat the acidic solution with activated charcoal before neutralization to adsorb colored and polymeric impurities. - After neutralization, if an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 3-aminobenzaldehyde. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored Impurities in the Final Hydrochloride Salt | - Incomplete removal of colored byproducts from the reaction mixture. - Air oxidation of the aminobenzaldehyde. | - During the purification of the free base, treat the acidic aqueous solution with activated charcoal before filtration.[2] - Perform the purification steps, especially the handling of the free amine, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Polymeric Material Clogging Filters | - 3-Aminobenzaldehyde can self-condense to form polymers, especially in the presence of acid fumes or at elevated temperatures.[3][4] | - Work quickly and at low temperatures, especially when handling the isolated free amine. - Ensure all glassware is clean and free of acidic residues. |
| Final Product Fails to Crystallize as the Hydrochloride Salt | - Incorrect solvent or solvent mixture for crystallization. - Presence of water in the organic solvent used for crystallization. | - Use a non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethanol and diethyl ether. - Ensure the organic solvent is anhydrous. |
| Broad Melting Point Range of the Final Product | - Presence of residual impurities. | - Recrystallize the this compound from a suitable solvent system (e.g., ethanol/ether). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 3-aminobenzaldehyde reaction mixture?
A1: The most common impurities include:
-
Unreacted 3-nitrobenzaldehyde: The starting material for the common synthesis route.[5]
-
Isomeric nitro- and aminobenzaldehydes: If the starting material was not pure.
-
Polymeric condensation products: 3-Aminobenzaldehyde can self-condense, especially under acidic conditions or upon heating.[3][4]
-
Inorganic salts: From the reduction step (e.g., iron salts) and neutralization.
Q2: What is the general strategy for purifying this compound?
A2: The most effective purification strategy relies on the difference in solubility between the free amine and its hydrochloride salt, as well as the insolubility of certain impurities in acidic aqueous solution.[1] The general workflow is as follows:
-
Acidification: Dissolve the crude reaction mixture in dilute hydrochloric acid. This protonates the desired 3-aminobenzaldehyde, making it water-soluble, while non-basic organic impurities remain insoluble.
-
Filtration: Remove the insoluble impurities by filtration. At this stage, the aqueous solution may be treated with activated charcoal to remove colored impurities.
-
Neutralization: Carefully add a base (e.g., sodium hydroxide or sodium carbonate) to the filtrate to precipitate the purified 3-aminobenzaldehyde free base.
-
Isolation of Free Base: Collect the precipitated free base by filtration, wash with cold water, and dry thoroughly.
-
Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable organic solvent (e.g., anhydrous ethanol or diethyl ether) and treat with a solution of hydrogen chloride in the same or another appropriate solvent to precipitate the hydrochloride salt.
-
Final Isolation: Collect the crystalline this compound by filtration, wash with the organic solvent, and dry under vacuum.
Q3: How can I assess the purity of my final this compound?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity and detect any non-volatile impurities.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]
Q4: How should I store 3-aminobenzaldehyde and its hydrochloride salt?
A4: 3-Aminobenzaldehyde is sensitive to air, light, and acid fumes, which can cause it to darken and polymerize.[3][7] It should be stored in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place. The hydrochloride salt is generally more stable but should still be stored in a well-sealed container in a dry environment.[8]
Experimental Protocols
Purification of 3-Aminobenzaldehyde Free Base from a Crude Reaction Mixture
This protocol is a general guideline and may need to be optimized based on the specific reaction conditions and scale.
-
Dissolution in Acid:
-
Transfer the crude reaction mixture to a beaker.
-
Slowly add 1 M hydrochloric acid with stirring until the solid material dissolves completely. The pH should be acidic.
-
-
Charcoal Treatment (Optional):
-
If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the expected product).
-
Stir the mixture for 15-30 minutes at room temperature.
-
-
Filtration of Insolubles:
-
Filter the acidic solution through a pad of celite or filter paper to remove any insoluble impurities and the activated charcoal.
-
Wash the filter cake with a small amount of 1 M hydrochloric acid.
-
-
Precipitation of the Free Base:
-
Cool the filtrate in an ice bath.
-
Slowly add a solution of 2 M sodium hydroxide with constant stirring until the pH of the solution is approximately 7.[1]
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the precipitated 3-aminobenzaldehyde by vacuum filtration.
-
Wash the solid with two portions of ice-cold water.
-
Dry the product under vacuum.
-
Conversion to this compound
-
Dissolution:
-
Dissolve the purified, dry 3-aminobenzaldehyde free base in a minimal amount of anhydrous diethyl ether or ethanol.
-
-
Precipitation of the Hydrochloride Salt:
-
Slowly add a solution of hydrogen chloride in diethyl ether (or ethanol) dropwise with stirring.
-
A white to off-white precipitate of this compound should form.
-
-
Isolation and Drying:
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with a small amount of anhydrous diethyl ether.
-
Dry the final product under vacuum.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Aminobenzaldehyde Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for derivatives of 3-Aminobenzaldehyde hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound derivatives, offering step-by-step guidance to resolve them.
Problem 1: Low or No Product Yield in Schiff Base Formation
Q: My Schiff base synthesis with this compound is resulting in a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
A: Low yields in Schiff base formation often stem from the acidic nature of the hydrochloride salt, which protonates the amine group, reducing its nucleophilicity. Additionally, reaction equilibrium and stability of the imine can be factors.
Troubleshooting Steps:
-
Neutralization of the Hydrochloride Salt: The primary amino group in this compound is protonated. To facilitate the reaction with a carbonyl compound, it's crucial to add a base to liberate the free amine.
-
Recommended Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃). Typically, 1.0 to 1.2 equivalents of the base are sufficient.
-
Procedure: Add the base to the reaction mixture containing this compound before adding the carbonyl compound.
-
-
Water Removal: The formation of a Schiff base (imine) is a condensation reaction that produces water. This reaction is often reversible, and the presence of water can drive the equilibrium back to the starting materials.[1]
-
Methods for Water Removal:
-
Use a Dean-Stark apparatus during the reaction.
-
Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
-
Catalyst Addition: While the reaction can proceed without a catalyst, adding a catalytic amount of a mild acid can accelerate imine formation.
-
Recommended Catalysts: Acetic acid (a few drops) or p-toluenesulfonic acid (catalytic amount).
-
-
Solvent Selection: The choice of solvent can influence the reaction rate and equilibrium.
-
Recommended Solvents: Toluene, benzene, or ethanol are commonly used. Toluene and benzene are effective when used with a Dean-Stark trap.
-
Troubleshooting Flowchart for Low Yield in Schiff Base Formation:
A troubleshooting workflow for low yields in Schiff base formation.
Problem 2: Incomplete Reaction or Side Product Formation in Reductive Amination
Q: I am performing a reductive amination with this compound and observing incomplete conversion of the starting material or the formation of unexpected side products. How can I optimize this reaction?
A: Reductive amination involves the formation of an imine followed by its reduction.[2][3] Incomplete reactions can be due to inefficient imine formation or an insufficiently powerful reducing agent. Side products often arise from the reduction of the starting aldehyde or over-alkylation of the amine.
Troubleshooting Steps:
-
Ensure Imine Formation: Similar to Schiff base synthesis, ensure the free amine is available by adding a non-nucleophilic base. The pH of the reaction is crucial; a slightly acidic medium (pH 4-6) is often optimal for imine formation.[4]
-
Action: Add 1.0-1.2 equivalents of a base like triethylamine. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
-
Choice of Reducing Agent: The selectivity of the reducing agent is key. A reagent that reduces the imine much faster than the aldehyde is preferred for a one-pot reaction.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often the best choice for one-pot reductive aminations.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, but it is highly toxic.[2][4]
-
Sodium Borohydride (NaBH₄): Can reduce the starting aldehyde. If using NaBH₄, it is best to perform the reaction in two steps: first, form the imine, and then add the reducing agent.[2][5]
-
-
Control of Reaction Conditions:
-
Temperature: Most reductive aminations proceed well at room temperature. If the reaction is slow, gentle heating (40-50 °C) may be applied, but this can also increase the rate of side reactions.
-
Solvent: Dichloromethane (DCM), methanol (MeOH), or ethanol (EtOH) are common solvents. Ensure the use of anhydrous solvents.
-
-
Minimizing Side Products:
-
Aldehyde Reduction: This is more likely with less selective reducing agents like NaBH₄. Using NaBH(OAc)₃ or NaBH₃CN can mitigate this.
-
Over-alkylation: This can occur if the product amine is more nucleophilic than the starting amine. Using a slight excess of the amine starting material can sometimes help.
-
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Range | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, THF, DCE | Neutral to slightly acidic | Mild, highly selective for imines, non-toxic byproducts.[2] | More expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | 4-6 | Selective for imines in the presence of aldehydes.[2][3] | Highly toxic, potential for HCN gas evolution.[2][4] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Neutral to basic | Inexpensive, readily available.[5] | Can reduce the starting aldehyde, often requires a two-step process.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a crystalline solid that is soluble in water.[6] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound to avoid contact with skin and eyes.[6]
Q2: I am having trouble dissolving this compound in my organic solvent. What should I do?
A2: this compound has good solubility in water but may have limited solubility in some non-polar organic solvents.[6]
-
Solvent Choice: Consider using polar aprotic solvents like DMF or DMSO, or alcohols such as methanol or ethanol.
-
Addition of a Base: Adding a base like triethylamine will not only neutralize the hydrochloride to the more soluble free amine but can also improve solubility in many organic solvents.
-
Gentle Heating: Gentle warming of the mixture can also aid in dissolution, but be mindful of the thermal stability of your reactants.
Q3: How can I monitor the progress of my reaction with this compound derivatives?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions.
-
TLC System: A typical mobile phase would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The exact ratio will depend on the polarity of your product and starting materials.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with a solution of potassium permanganate or ninhydrin can also be effective for visualizing amine-containing compounds.
-
Confirmation: For more detailed analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the presence of the desired product and identify any major side products.
Q4: What are the best methods for purifying the final product?
A4: The purification method will depend on the properties of your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often a good first choice for purification.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique.[1] It is important to choose an appropriate eluent system by first developing a good separation on TLC. For Schiff bases, using neutral alumina instead of silica gel can sometimes be advantageous to prevent hydrolysis on the acidic silica surface.[1]
-
Acid-Base Extraction: If your product is an amine, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.
Q5: Can I use this compound in a Pictet-Spengler reaction? What are the key considerations?
A5: Yes, this compound can be used in a Pictet-Spengler reaction, which is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines.[7][8][9]
-
Reaction Mechanism: The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure.[7][10]
-
Key Considerations:
-
Amine Reactant: You will need a suitable β-arylethylamine, such as tryptamine or phenethylamine.
-
Acid Catalyst: The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., HCl, TFA).[7][11] Since you are starting with a hydrochloride salt, you may not need to add a large amount of additional acid.
-
Neutralization: Depending on the reaction conditions and the specific β-arylethylamine used, you might need to add a base to free the 3-aminobenzaldehyde for the initial condensation step.
-
Solvent: Protic or aprotic solvents can be used, with the choice often influencing reaction yields and times.[7]
-
Pictet-Spengler Reaction Workflow:
A general workflow for the Pictet-Spengler reaction.
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base Derivative
-
To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent (e.g., ethanol, 10 mL per mmol of aldehyde).
-
Add triethylamine (1.1 eq.) to the mixture and stir until the solid dissolves.
-
Add the desired primary amine (1.0 eq.).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
In a round-bottom flask, suspend this compound (1.0 eq.) in dichloromethane (DCM, 15 mL per mmol of aldehyde).
-
Add the primary or secondary amine (1.0-1.2 eq.) followed by triethylamine (1.1 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. gctlc.org [gctlc.org]
- 6. chembk.com [chembk.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
How to prevent oxidation of 3-Aminobenzaldehyde hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 3-Aminobenzaldehyde hydrochloride to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
A1: this compound is an organic compound containing both an aromatic amine and an aldehyde functional group.[1][2] Both of these groups are susceptible to oxidation, especially in the presence of atmospheric oxygen and moisture. The aldehyde group can be easily oxidized to a carboxylic acid, while the amino group can be oxidized to various colored products, leading to the degradation of the compound and the formation of impurities. The free base form, 3-aminobenzaldehyde, is particularly unstable and can quickly decompose into a brown resin in the presence of water.[3]
Q2: How can I visually identify if my this compound has oxidized?
A2: Fresh, pure this compound is typically a colorless to light-colored crystalline solid.[1] Signs of oxidation or degradation include a change in color to yellow, brown, or the formation of a resinous material. If you observe these changes, the reagent's purity is compromised and it may not be suitable for your experiment.
Q3: What are the primary consequences of using oxidized this compound in my experiments?
A3: Using oxidized this compound can lead to several undesirable outcomes in your research, including:
-
Inaccurate Stoichiometry: The presence of impurities means the actual concentration of the desired compound is lower than calculated, affecting reaction yields.
-
Side Reactions: Oxidation products can participate in unintended side reactions, leading to a complex mixture of products and making purification difficult.
-
Failed Reactions: If the aldehyde or amine functionality is compromised, the desired reaction may not proceed at all.
-
Inconsistent Results: The level of oxidation can vary, leading to poor reproducibility of your experiments.
Q4: Can I "purify" oxidized this compound?
A4: While purification of degraded aldehydes and amines is sometimes possible through techniques like recrystallization or column chromatography, it is often challenging and may not be practical. Preventing oxidation from the outset is the most effective strategy. If significant degradation has occurred, it is generally recommended to use a fresh batch of the reagent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reagent has turned yellow/brown upon receipt or during storage. | Improper storage conditions (exposure to air, moisture, or light). | Ensure the reagent is stored under an inert atmosphere (argon or nitrogen) at the recommended temperature (2-8°C).[1] Always tightly seal the container after use. |
| Reaction yields are consistently low. | Degradation of the reagent due to oxidation. | Use a fresh bottle of this compound. Implement rigorous air-sensitive handling techniques for all subsequent experiments. |
| Inconsistent results between experimental runs. | Varying degrees of reagent oxidation. | Standardize the handling and storage protocol for the reagent across all experiments. Use the same batch of the reagent if possible and store it under identical conditions. |
| Formation of unexpected byproducts. | Oxidized impurities in the starting material are participating in side reactions. | Confirm the purity of the this compound before use (e.g., by melting point or NMR). If impurities are detected, use a fresh, high-purity batch. |
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Inert Atmosphere: Upon receiving, transfer the bottle of this compound into a glove box or place it in a desiccator that can be purged with an inert gas like argon or nitrogen.
-
Refrigeration: Store the container at 2-8°C.[1]
-
Light Protection: Keep the container in a dark location or wrap it in aluminum foil to protect it from light, which can accelerate oxidation.
-
Secure Sealing: Ensure the container cap is tightly sealed. For long-term storage, consider using a high-quality sealing tape (e.g., Parafilm) around the cap.
Protocol 2: Handling and Dispensing under an Inert Atmosphere
This protocol outlines the use of a Schlenk line for handling this compound. A glove box is an alternative.
-
Glassware Preparation: Ensure all glassware (spatulas, weighing boats, flasks) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.[4]
-
Inert Atmosphere Setup: Assemble your reaction glassware and connect it to a Schlenk line. Purge the system with an inert gas (argon or nitrogen) by applying a vacuum and refilling with the inert gas at least three times.
-
Reagent Transfer: Briefly remove the cap of the this compound container under a positive pressure of inert gas. Quickly weigh the desired amount of the solid and transfer it to your reaction flask.
-
Resealing: Immediately and tightly reseal the reagent container, purge the headspace with inert gas, and return it to proper storage.
-
Reaction Setup: Continue with your experimental procedure under a continuous positive pressure of the inert gas.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Slows down the rate of decomposition reactions. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen and moisture.[1] |
| Light Conditions | Dark | Minimizes light-induced degradation. |
Visualizations
Caption: Potential oxidation pathways of 3-Aminobenzaldehyde.
Caption: Troubleshooting workflow for experiments using 3-Aminobenzaldehyde HCl.
Caption: Experimental workflow for handling 3-Aminobenzaldehyde HCl.
References
Common impurities in commercial 3-Aminobenzaldehyde hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 3-Aminobenzaldehyde hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound can contain several types of impurities stemming from its synthesis and inherent stability. The most common synthesis route involves the reduction of 3-nitrobenzaldehyde.[1] Consequently, the primary impurities are often related to this process and the product's stability:
-
Starting Material: Residual 3-nitrobenzaldehyde from an incomplete reaction.
-
Oxidation Products: 3-Aminobenzoic acid may be present due to the oxidation of the aldehyde group.
-
Polymeric Impurities: 3-Aminobenzaldehyde is prone to self-condensation, especially in the presence of trace acid or moisture, leading to the formation of colored, resinous polymeric materials.[1]
-
Isomeric Impurities: Depending on the purity of the starting benzaldehyde used in the synthesis of 3-nitrobenzaldehyde, trace amounts of 2-aminobenzaldehyde and 4-aminobenzaldehyde isomers may be present.
Q2: What is the typical appearance of high-purity this compound, and what do color changes indicate?
High-purity this compound is typically a white to light-yellow or light-brown crystalline solid.[2] A darker brown or reddish-brown coloration often indicates the presence of polymeric impurities due to the degradation of the product.
Q3: How can the purity of this compound be assessed?
Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main component and any impurities. A reversed-phase C18 column with a UV detector is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify and quantify impurities by comparing the integration of impurity peaks to the product peaks.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation.
Many suppliers of chemical reagents provide a Certificate of Analysis (CoA) which includes the purity determined by one or more of these methods.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products | Presence of unreacted starting material (3-nitrobenzaldehyde) or other reactive impurities. | 1. Assess Purity: Analyze the purity of your this compound batch using HPLC or 1H NMR. 2. Purify the Reagent: If significant impurities are detected, purify the material using the protocol provided below. 3. Adjust Reaction Conditions: If the impurity is the starting material, a slight excess of a scavenger reagent for nitro groups might be considered, depending on the reaction chemistry. |
| Reaction mixture develops a dark brown or tarry consistency | Formation of polymeric impurities from the degradation of 3-Aminobenzaldehyde. | 1. Use High-Purity Reagent: Start with the highest purity this compound available. 2. Control Reaction Temperature: Avoid excessive heat, which can accelerate degradation. 3. Inert Atmosphere: For sensitive reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in product purification | Co-elution of impurities with the desired product. | 1. Modify Purification Method: If using column chromatography, try a different solvent system or a different stationary phase. 2. Derivative Formation: In some cases, converting the product to a crystalline derivative can facilitate purification, followed by regeneration of the desired product. |
Data Presentation
While specific quantitative data for impurities can vary between commercial batches, a hypothetical summary based on typical observations is presented below. Researchers should always refer to the Certificate of Analysis for their specific lot.
| Impurity | Typical Percentage Range (%) | Analytical Method for Detection |
| 3-Nitrobenzaldehyde | 0.1 - 1.0 | HPLC, 1H NMR |
| 3-Aminobenzoic acid | 0.1 - 0.5 | HPLC |
| Polymeric Impurities | Variable (qualitatively observed by color) | Gel Permeation Chromatography (GPC) |
| Isomeric Aminobenzaldehydes | < 0.2 | HPLC |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol outlines a general method for the purity assessment of this compound using reversed-phase HPLC.
1. Materials:
- This compound sample
- HPLC grade acetonitrile
- HPLC grade water
- Trifluoroacetic acid (TFA)
- C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC system with UV detector
2. Procedure:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-20 min: 95% to 5% B
- 20-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of the main peak relative to the total area of all peaks to estimate the purity.
Protocol 2: Purification of Commercial this compound
This protocol describes a method for the purification of commercial this compound to remove common impurities.
1. Materials:
- Commercial this compound
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Activated carbon
- Isopropanol
- Diethyl ether
- Büchner funnel and filter paper
- Ice bath
2. Procedure:
- Dissolve the commercial this compound in a minimal amount of warm deionized water containing a few drops of concentrated HCl to ensure the salt form is maintained and to enhance solubility.
- Add a small amount of activated carbon to the solution to adsorb colored impurities.
- Gently heat the mixture for 10-15 minutes.
- Filter the hot solution through a fluted filter paper to remove the activated carbon.
- To the clear filtrate, slowly add isopropanol until the solution becomes slightly cloudy.
- Warm the solution gently until it becomes clear again.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold isopropanol, followed by a wash with diethyl ether to aid in drying.
- Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the analysis and decision-making process for commercial this compound.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
Challenges in the scale-up of 3-Aminobenzaldehyde hydrochloride production
Welcome to the technical support center for the production and scale-up of 3-Aminobenzaldehyde hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and handling of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3-Aminobenzaldehyde?
A1: The most common and industrially viable method for synthesizing 3-Aminobenzaldehyde is the selective reduction of 3-Nitrobenzaldehyde. Key reduction methods include catalytic hydrogenation and metal/acid reduction.[1] The choice of method often depends on factors like scale, available equipment, desired purity, and cost.[1]
Q2: Why is my 3-Aminobenzaldehyde product dark-colored and difficult to purify?
A2: 3-Aminobenzaldehyde is prone to instability, especially in the presence of light, air, and residual impurities. It can undergo self-condensation or polymerization to form colored resinous materials, which complicates purification. Rapid work-up, inert atmosphere, and cool, dark storage conditions are crucial to minimize degradation.
Q3: What are the main challenges when scaling up the reduction of 3-Nitrobenzaldehyde?
A3: The primary challenge is managing the highly exothermic nature of the nitro group reduction.[2] Inadequate heat dissipation on a larger scale can lead to a runaway reaction, reducing yield and purity, and posing a significant safety risk. Other challenges include ensuring efficient mixing for heterogeneous reactions (like catalytic hydrogenation), controlling the formation of byproducts, and consistent product isolation and purification.
Q4: How can I convert the unstable 3-Aminobenzaldehyde free base to its more stable hydrochloride salt?
A4: this compound is typically prepared by reacting the 3-Aminobenzaldehyde free base with hydrochloric acid in a suitable solvent.[2][3] The hydrochloride salt is generally a more stable, crystalline solid that is easier to handle and store.[3]
Troubleshooting Guides
Issue 1: Low Yield in 3-Nitrobenzaldehyde Reduction
Symptoms:
-
Lower than expected isolated yield of 3-Aminobenzaldehyde.
-
Incomplete consumption of 3-Nitrobenzaldehyde as monitored by TLC or HPLC.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | - Use a fresh batch of catalyst (e.g., Pd/C).- Ensure proper handling and storage of the catalyst to prevent deactivation.- Increase catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Inefficient Mass Transfer (Catalytic Hydrogenation) | - Increase agitation speed to ensure good suspension of the catalyst.- Optimize the design of the agitator for the reactor geometry.- Ensure adequate hydrogen pressure and dispersion. |
| Incomplete Reaction (Metal/Acid Reduction) | - Use a sufficient excess of the metal reducing agent (e.g., iron, tin(II) chloride).- Ensure the metal is of a fine particle size for maximum surface area.- Control the rate of addition of the nitro compound to maintain a consistent reaction temperature. |
| Poor Solubility of Starting Material | - Select a solvent system in which the 3-Nitrobenzaldehyde is fully soluble at the reaction temperature. |
Issue 2: Formation of Impurities and Colored Byproducts
Symptoms:
-
The reaction mixture or isolated product is highly colored (yellow, orange, or red).
-
Multiple spots are observed on TLC analysis of the crude product.
-
HPLC analysis shows the presence of significant impurities.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-reduction of the Aldehyde Group | - Carefully select the reducing agent and conditions to favor chemoselective reduction of the nitro group.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Azoxy and Azo Compounds | - These colored impurities form from the condensation of intermediates like nitroso and hydroxylamine species. Their presence often indicates an incomplete or poorly controlled reduction.- Ensure efficient mixing and temperature control to minimize the accumulation of these intermediates.[4] |
| Polymerization of 3-Aminobenzaldehyde | - Work up the reaction mixture promptly after completion.- Use an inert atmosphere (e.g., nitrogen or argon) during work-up and isolation.- Store the isolated free base at low temperatures and protected from light. |
Issue 3: Difficulty in Crystallization and Isolation of this compound
Symptoms:
-
The product oils out instead of crystallizing.
-
The isolated solid is sticky or difficult to filter.
-
The final product has a low melting point or is amorphous.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent System | - Perform solvent screening to find a suitable solvent or solvent mixture for crystallization.- An ideal solvent should dissolve the hydrochloride salt at elevated temperatures but have low solubility at room or lower temperatures. |
| Rapid Cooling | - Allow the solution to cool slowly to promote the formation of well-defined crystals.- Use a controlled cooling profile in a jacketed reactor. |
| Presence of Impurities | - Impurities can inhibit crystallization. Consider an additional purification step before crystallization, such as a charcoal treatment or a wash of the crude product. |
| Insufficient Acid | - Ensure the stoichiometric amount of hydrochloric acid is used to fully convert the free base to the hydrochloride salt. |
Data Presentation
Table 1: Comparison of Reduction Methods for 3-Nitrobenzaldehyde
| Parameter | Catalytic Hydrogenation | Metal/Acid Reduction (e.g., Fe/HCl) | Sodium Dithionite Reduction |
| Primary Reagents | H₂ gas, Palladium on Carbon (Pd/C)[1] | Iron powder, Hydrochloric acid[1] | Sodium Dithionite (Na₂S₂O₄)[1] |
| Solvent | Ethanol, Methanol, Ethyl Acetate[1] | Ethanol/Water, Acetic Acid | DMF/Water, Ethanol/Water |
| Temperature | 25 - 50 °C[1] | 70 - 100 °C | 45 - 90 °C |
| Reaction Time | 2 - 8 hours[1] | 1 - 4 hours | 3 - 24 hours |
| Typical Yield | > 90%[1] | 70 - 85% | 70 - 90% |
| Work-up Complexity | Low (Filtration of catalyst) | High (Neutralization, filtration of metal salts) | Moderate |
| Safety Considerations | Handling of H₂ gas and pyrophoric catalyst | Highly exothermic, handling of corrosive acids | Potential for SO₂ evolution |
| Scale-up Suitability | Excellent, but requires specialized equipment | Good, but heat management is critical | Moderate, potential for reagent decomposition |
Note: Yields and reaction times are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Pilot-Scale Catalytic Hydrogenation of 3-Nitrobenzaldehyde
Materials:
-
3-Nitrobenzaldehyde
-
10% Palladium on Carbon (50% wet)
-
Ethanol
-
Hydrogen Gas
-
Nitrogen Gas
-
Celite®
Equipment:
-
Appropriately sized pressure reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, temperature and pressure probes, and a cooling jacket.
-
Filtration unit.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen gas.
-
Charging: Charge the reactor with 3-Nitrobenzaldehyde and ethanol.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin agitation and maintain the reaction temperature between 30-40°C. The reaction is exothermic, so cooling may be required. Monitor the reaction progress by hydrogen uptake and/or HPLC analysis of reaction aliquots.
-
Work-up: Once the reaction is complete, stop the hydrogen flow and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet and handled with care.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain crude 3-Aminobenzaldehyde. Proceed immediately to the hydrochloride salt formation.
Protocol 2: Formation and Crystallization of this compound
Materials:
-
Crude 3-Aminobenzaldehyde
-
Concentrated Hydrochloric Acid
-
Isopropanol (IPA)
-
Heptane
Equipment:
-
Jacketed glass reactor with an overhead stirrer and a temperature probe.
-
Addition funnel.
-
Filtration and drying equipment.
Procedure:
-
Dissolution: Dissolve the crude 3-Aminobenzaldehyde in isopropanol in the reactor.
-
Acidification: Cool the solution to 0-5°C. Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 10°C.
-
Crystallization: After the addition is complete, slowly add heptane as an anti-solvent to induce crystallization.
-
Maturation: Stir the resulting slurry at 0-5°C for at least 2 hours to allow for complete crystallization.
-
Isolation: Filter the solid product and wash the filter cake with a cold mixture of IPA and heptane.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40°C.
Visualizations
Caption: Troubleshooting workflow for low yield in 3-Aminobenzaldehyde synthesis.
Caption: Common impurity formation pathways and mitigation strategies.
Caption: General experimental workflow for this compound production.
References
Technical Support Center: 3-Aminobenzaldehyde Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactions involving 3-Aminobenzaldehyde hydrochloride, particularly when the reaction does not go to completion.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction using this compound is not going to completion. What are the common causes?
A1: Incomplete reductive amination reactions with this compound can stem from several factors:
-
Incomplete Imine Formation: The initial and crucial step is the formation of a Schiff base (imine) between the 3-Aminobenzaldehyde and your amine. This equilibrium can be unfavorable due to steric hindrance, electronic effects, or inappropriate pH.
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-6) which activate the carbonyl group. However, if the pH is too low, the amine nucleophile will be protonated and become unreactive. If the pH is too high, the carbonyl group is not sufficiently activated.
-
Choice of Reducing Agent: The reactivity of the reducing agent is key. A reducing agent that is too strong (e.g., sodium borohydride in some cases) can reduce the aldehyde before it has a chance to form the imine. A weaker reducing agent might not be potent enough to reduce the formed imine.
-
Reagent Quality and Stoichiometry: Degradation of this compound or the amine, as well as inaccurate stoichiometry of the reactants, can lead to an incomplete reaction.
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and completion.
-
Side Reactions: 3-Aminobenzaldehyde is susceptible to side reactions such as polymerization, especially under certain conditions, which can consume the starting material.[1]
Q2: How do I optimize the pH for my reductive amination reaction?
A2: Since this compound is an acidic salt, the initial pH of your reaction mixture will be low. This can protonate your amine, rendering it non-nucleophilic.
-
Addition of a Base: To counteract the acidity of the hydrochloride salt and to promote imine formation, a mild, non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) should be added. It is recommended to add at least one equivalent of the base to neutralize the hydrochloride.
-
Use of Acetic Acid: For the subsequent reduction, especially when using milder reducing agents like sodium triacetoxyborohydride (STAB), the addition of a catalytic amount of acetic acid can be beneficial to maintain a slightly acidic environment that favors the reduction of the iminium ion.
Q3: Which reducing agent is best for the reductive amination of this compound?
A3: The choice of reducing agent depends on the specific amine and the desired reaction conditions.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for one-pot reductive aminations.[2][3] It is mild enough not to significantly reduce the aldehyde but is very effective at reducing the in-situ formed iminium ion. It performs well in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaBH3CN): Similar to STAB, this reagent is selective for the imine over the aldehyde, particularly at a controlled pH (around 6-7).[2] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and workup procedures.
-
Sodium Borohydride (NaBH4): While a powerful and inexpensive reducing agent, it can readily reduce the aldehyde.[3] To use it effectively, a two-step process is often preferred: first, allow the imine to form completely, and then add the sodium borohydride. This is typically done in protic solvents like methanol or ethanol.
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: 3-Aminobenzaldehyde and its salts can be sensitive to light, air, and moisture, potentially leading to oxidation or polymerization.
-
Appearance: Fresh this compound should be a light-colored solid. A significant darkening or change in color may indicate degradation.
-
Spectroscopic Analysis: Purity can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy to check for the characteristic aldehyde proton peak and the aromatic proton signals. FTIR (Fourier-Transform Infrared) spectroscopy can also be used to identify the aldehyde and amine functional groups.
-
Melting Point: A broad or depressed melting point compared to the literature value can suggest the presence of impurities.
Q5: What are potential side reactions and how can I minimize them?
A5: Besides incomplete reaction, several side reactions can occur:
-
Over-alkylation: If the product of the initial reductive amination is a primary or secondary amine, it can react further with the aldehyde, leading to di- or tri-alkylation. Using a slight excess of the amine can sometimes mitigate this.
-
Aldehyde Reduction: As mentioned, a strong reducing agent can directly reduce the aldehyde to 3-aminobenzyl alcohol. Using a milder, more selective reducing agent like STAB is the best way to avoid this.
-
Polymerization: Aromatic aldehydes with amino groups can be prone to self-condensation or polymerization, especially at elevated temperatures or in the presence of certain catalysts.[1] It is advisable to run the reaction at room temperature if possible and to monitor it closely.
Troubleshooting Guides
Guide 1: Low Conversion to Product
This guide provides a systematic approach to troubleshoot low conversion in the reductive amination of this compound.
Data Presentation
The following table provides a summary of how different reaction parameters can influence the outcome of a reductive amination. The yield data is illustrative for a typical reaction of 3-Aminobenzaldehyde with a primary amine and should be optimized for your specific substrates.
| Entry | Reducing Agent (eq.) | Solvent | Additive (eq.) | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (0.1) | 25 | 12 | 85-95 | Generally high yielding and selective. Good for one-pot procedures. |
| 2 | NaBH₃CN (1.5) | MeOH | Acetic Acid (to pH 6-7) | 25 | 12-18 | 80-90 | Good selectivity but toxic. Requires careful pH control. |
| 3 | NaBH₄ (2.0) | MeOH | None | 0 to 25 | 4 | 50-70 | Two-step process (imine pre-formation needed). Risk of aldehyde reduction. |
| 4 | NaBH(OAc)₃ (1.5) | THF | Acetic Acid (0.1) | 25 | 24 | 70-85 | Can be slower than in DCE. |
| 5 | NaBH(OAc)₃ (1.5) | DCE | None | 25 | 18 | 60-75 | Lack of acid catalyst can slow down the reaction. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for a one-pot reductive amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq.)
-
Triethylamine (Et₃N) (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the amine (1.0 eq.).
-
Add anhydrous DCE or DCM as the solvent.
-
Add triethylamine (1.1 eq.) to the stirred suspension to neutralize the hydrochloride salt and liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor the formation of the imine by TLC or LC-MS.
-
(Optional) If the amine is a weak nucleophile, a catalytic amount of acetic acid can be added at this stage.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may cause some effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general chemical pathway of a reductive amination reaction.
References
Technical Support Center: Recrystallization of 3-Aminobenzaldehyde Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of pure 3-Aminobenzaldehyde hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent for this compound would be one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. While the hydrochloride salt is known to be soluble in water, using water alone may lead to poor recovery due to high solubility even at low temperatures.[1] For amine hydrochlorides, alcohols such as ethanol or isopropanol are often good candidates. However, many hydrochloride salts are highly soluble in ethanol, which could also result in low yields.[2] Therefore, isopropanol is a recommended starting point. A solvent system, such as isopropanol with the addition of a non-polar anti-solvent like diethyl ether or hexanes, can also be effective.[2] The anti-solvent is added to the cooled, saturated solution to induce precipitation.
Q2: My this compound is colored. How can I remove the color?
A2: Colored impurities, often arising from oxidation or polymerization of the free amine, are common. The free base, 3-aminobenzaldehyde, can decompose into a brown resin in the presence of water.[3][4] To remove colored impurities, you can use a small amount of activated charcoal. After dissolving the crude this compound in the minimum amount of hot solvent, add a spatula-tip of activated charcoal to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Q3: What are the most common impurities in crude this compound?
A3: The impurities will largely depend on the synthetic route used to prepare the 3-aminobenzaldehyde. A common synthesis involves the reduction of 3-nitrobenzaldehyde.[3][5][6] Therefore, potential impurities could include:
-
Unreacted 3-nitrobenzaldehyde.
-
By-products from the reduction reaction.
-
Polymeric condensation products, which are known to be significant impurities for similar compounds like p-aminobenzaldehyde.[7]
Q4: Can I purify 3-Aminobenzaldehyde by recrystallizing the free base instead of the hydrochloride salt?
A4: While it is possible to purify the free base, it presents challenges. 3-Aminobenzaldehyde is prone to polymerization and decomposition, especially in the presence of water.[3][4][7][8] Converting it to the more stable hydrochloride salt is often a preferred method for purification and storage. A common purification technique involves dissolving the crude free base in an acidic solution to form the hydrochloride salt, filtering out insoluble impurities, and then neutralizing the solution to precipitate the purified free base.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Not enough solvent has been added.2. The chosen solvent is unsuitable.3. The "undissolved" material is an insoluble impurity. | 1. Add more solvent in small increments until the compound dissolves.2. Try a more polar solvent. If using isopropanol, consider adding a small amount of water.3. If a significant amount of solid remains after adding a reasonable amount of solvent, perform a hot filtration to remove the insoluble impurities. |
| The compound "oils out" instead of forming crystals upon cooling. | 1. The solution is supersaturated, and the compound's melting point is lower than the solution temperature.2. The cooling rate is too fast.3. The presence of impurities is disrupting crystal lattice formation. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool again.2. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.3. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Adding a seed crystal of pure product can also be effective. |
| No crystals form, even after cooling in an ice bath. | 1. Too much solvent was used, and the solution is not saturated.2. The solution has become supersaturated without nucleation. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| The yield of recrystallized product is very low. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.2. The product is highly soluble in the chosen solvent, even at low temperatures.3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Consider using a solvent system with an anti-solvent to decrease the solubility of the product upon cooling.3. Ensure the filtration apparatus is pre-heated before hot filtration. |
| The recrystallized product is still impure. | 1. The chosen solvent did not effectively differentiate between the product and the impurities (i.e., the impurities have similar solubility).2. The cooling was too rapid, causing impurities to be trapped in the crystal lattice. | 1. Try a different recrystallization solvent or a solvent mixture.2. Ensure the solution cools slowly to allow for the formation of pure crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes may need to be determined empirically.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of different solvents (e.g., water, ethanol, isopropanol) to each test tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will have low solubility at room temperature and high solubility when hot.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate.
-
Continue adding the solvent until the compound just dissolves.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a funnel and a clean Erlenmeyer flask.
-
Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove any insoluble impurities (and activated charcoal, if used).
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, or place them in a desiccator to dry completely.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3-Aminobenzaldehyde | 1709-44-0 [amp.chemicalbook.com]
- 6. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Effect of pH on the stability of 3-Aminobenzaldehyde hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Aminobenzaldehyde hydrochloride solutions, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule contains both an amino group and an aldehyde group on an aromatic ring, making it susceptible to several degradation pathways.
Q2: How does pH impact the stability of the solution?
A2: The pH of the solution is a critical factor. The amino group can be protonated at acidic pH, which can affect its reactivity and the overall stability of the molecule. Both strongly acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis and oxidation.[1][2] Generally, near-neutral or slightly acidic conditions are recommended for improved stability, though this is compound-specific and requires experimental verification.
Q3: What are the likely degradation products of this compound in solution?
A3: Under forced degradation conditions, potential degradation products can arise from oxidation of the aldehyde or amino groups, hydrolysis, and polymerization.[1] For example, the aldehyde group could be oxidized to a carboxylic acid (3-aminobenzoic acid), or the amino group could be oxidized.[3] In the presence of light, photolytic degradation can also lead to the formation of various impurities.[1]
Q4: What is the recommended procedure for preparing a this compound solution?
A4: To prepare a solution, it is recommended to use a high-purity solvent and degas it to remove dissolved oxygen. For aqueous solutions, use purified water (e.g., HPLC grade). The solid this compound should be dissolved in the desired solvent with gentle mixing. If pH adjustment is necessary, it should be done carefully using dilute acids or bases while monitoring the pH. Solutions should be prepared fresh whenever possible and protected from light.
Q5: What are the optimal storage conditions for this compound solutions?
A5: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light by using amber vials or wrapping the container in aluminum foil, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] The container should be tightly sealed to prevent solvent evaporation and contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow or brown shortly after preparation. | Oxidation or polymerization of the 3-Aminobenzaldehyde. This can be accelerated by exposure to air (oxygen), light, or inappropriate pH. | Prepare the solution using deoxygenated solvents. Store the solution under an inert atmosphere (nitrogen or argon). Protect the solution from light at all times. Ensure the pH of the solution is in a stable range (requires experimental determination, but start with slightly acidic to neutral). |
| Inconsistent results in experiments using the solution. | Degradation of the this compound stock solution over time. | Always prepare fresh solutions for critical experiments. If a stock solution must be used, perform a quick quality check (e.g., by HPLC or UV-Vis spectroscopy) to ensure its integrity before use. Store stock solutions at 2-8 °C and protected from light. |
| Precipitate forms in the solution upon storage. | The compound may have limited solubility at the storage temperature or the pH of the solution may have shifted, affecting solubility. | Before use, allow the solution to warm to room temperature and check for complete dissolution. If a precipitate remains, it may indicate degradation. Consider preparing a more dilute solution or using a co-solvent if solubility is an issue. Verify the pH of the solution. |
| Unexpected peaks appear in the chromatogram during HPLC analysis. | These are likely degradation products. | Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating HPLC method that can separate the parent compound from its degradants.[5][6] |
Quantitative Data on Stability
The following table summarizes hypothetical data from a forced degradation study on a 0.1 mg/mL solution of this compound at 40°C. This data is illustrative and based on the expected behavior of similar aromatic aldehydes and amines. Actual stability will depend on the specific experimental conditions.
| Condition | pH | Time (hours) | Assay of this compound (%) | Major Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl) | 1 | 24 | 85.2 | Unknown polar degradants |
| Neutral Hydrolysis (Water) | 7 | 24 | 98.5 | Minimal degradation |
| Base Hydrolysis (0.1 M NaOH) | 13 | 24 | 72.8 | Polymeric material, colored degradants |
| Oxidative (3% H₂O₂) | 7 | 24 | 65.4 | Oxidized derivatives (e.g., N-oxides) |
| Photolytic (UV light) | 7 | 24 | 90.1 | Photodegradation products |
| Thermal (60°C) | 7 | 24 | 95.3 | Thermally induced degradants |
Experimental Protocol: pH-Dependent Stability Study
This protocol outlines a general procedure for investigating the effect of pH on the stability of a this compound solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11). Phosphate or citrate buffers are common choices.
3. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
4. Sample Preparation for Stability Study:
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 0.1 mg/mL).
-
Prepare a sufficient number of vials for each pH to be sampled at different time points.
-
Protect all samples from light.
5. Stability Study Conditions:
-
Store the prepared samples at a constant temperature (e.g., 25°C or an accelerated condition like 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
6. HPLC Analysis:
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
The mobile phase and detection wavelength should be optimized to achieve good separation between the parent compound and any degradation products.
-
Quantify the amount of remaining this compound at each time point by comparing the peak area to that of a freshly prepared standard solution (time 0).
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
-
Identify and, if possible, characterize any significant degradation products.
Visualizations
Caption: Troubleshooting workflow for instability of this compound solutions.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Aminobenzaldehyde Hydrochloride and 4-Aminobenzaldehyde for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel compounds. Among the versatile bifunctional reagents, aminobenzaldehydes hold a significant position due to the presence of both a reactive aldehyde and a nucleophilic amino group. This guide provides an objective comparison of the reactivity of two common isomers: 3-aminobenzaldehyde hydrochloride and 4-aminobenzaldehyde, supported by established chemical principles and experimental observations.
Executive Summary
The differential reactivity between 3-aminobenzaldehyde and 4-aminobenzaldehyde is primarily governed by the electronic effects stemming from the relative positions of the amino and aldehyde groups on the aromatic ring. The para-isomer, 4-aminobenzaldehyde, exhibits enhanced nucleophilicity of the amino group and reduced electrophilicity of the aldehyde carbon due to the strong electron-donating resonance effect of the amino group. Conversely, in the meta-isomer, 3-aminobenzaldehyde, the resonance effect is not transmitted to the aldehyde group, leading to a relatively more electrophilic aldehyde and a less nucleophilic amine compared to its para counterpart. These electronic disparities translate into different reactivity profiles in key synthetic transformations such as Schiff base formation and reductive amination. For 3-aminobenzaldehyde, its hydrochloride salt is often used to improve stability and solubility in certain solvents.
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminobenzaldehyde and 4-aminobenzaldehyde is presented in Table 1. These properties are crucial for designing experimental conditions and for the purification of reaction products.
| Property | 3-Aminobenzaldehyde | 4-Aminobenzaldehyde |
| Molecular Formula | C₇H₇NO | C₇H₇NO |
| Molecular Weight | 121.14 g/mol | 121.14 g/mol |
| Appearance | Light brown crystalline powder | Yellow to brown crystalline powder |
| Melting Point | 28-30 °C | 77-79 °C |
| Boiling Point | 270.3 °C (predicted) | 138-139 °C |
| Solubility | Soluble in ether. Decomposes in water. The hydrochloride salt is water-soluble. | Soluble in polar solvents like water and alcohols. Limited solubility in non-polar solvents. |
Reactivity Comparison: A Deeper Dive
The reactivity of the aldehyde and amino functional groups in aminobenzaldehydes is intricately linked to their electronic environment, which is dictated by the position of the amino group relative to the aldehyde.
Electronic Effects: The Decisive Factor
The amino group (-NH₂) is a potent electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect is significantly stronger and dictates the overall electronic influence.
-
4-Aminobenzaldehyde (para-isomer): The amino group is in the para position to the aldehyde group. This allows for direct resonance delocalization of the nitrogen lone pair into the benzene ring and towards the electron-withdrawing aldehyde group. This has two major consequences:
-
Increased Nucleophilicity of the Amino Group: The electron density on the nitrogen atom is high, making it a stronger nucleophile.
-
Decreased Electrophilicity of the Aldehyde Carbonyl Carbon: The resonance donation of electrons to the ring partially compensates for the electron-withdrawing nature of the carbonyl group, making the carbonyl carbon less electrophilic and thus less reactive towards nucleophiles.
-
-
3-Aminobenzaldehyde (meta-isomer): In the meta position, the resonance effect of the amino group does not extend to the aldehyde group. The primary electronic influence on the aldehyde is the inductive effect of the amino group, which is weakly electron-withdrawing. Consequently:
-
Lower Nucleophilicity of the Amino Group (compared to the para-isomer): While still a nucleophile, the lack of direct resonance donation to the reaction center in many reactions makes it comparatively less nucleophilic than the para-isomer.
-
Higher Electrophilicity of the Aldehyde Carbonyl Carbon (compared to the para-isomer): The aldehyde group's electrophilicity is less diminished by the amino group, making it more susceptible to nucleophilic attack.
-
The following diagram illustrates the electronic effects influencing the reactivity of the two isomers.
Caption: Electronic effects influencing the reactivity of 3- and 4-aminobenzaldehyde.
Key Reactions and Expected Reactivity Differences
Based on the electronic principles discussed, we can predict the relative reactivity of the two isomers in common synthetic transformations.
Schiff Base Formation
Schiff base formation involves the nucleophilic attack of an amine on a carbonyl carbon. The rate of this reaction is influenced by both the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.
-
With 4-Aminobenzaldehyde: The higher nucleophilicity of the amino group would favor the initial attack on a carbonyl. However, the lower electrophilicity of its own aldehyde group would make it less reactive towards other amines.
-
With 3-Aminobenzaldehyde: The aldehyde group is more electrophilic, making it more susceptible to attack by an external amine. Its own amino group is less nucleophilic than that of the para-isomer.
Expected Outcome: In a reaction with an external amine, 3-aminobenzaldehyde is expected to react faster to form a Schiff base due to its more electrophilic aldehyde. When reacting with an external aldehyde, 4-aminobenzaldehyde would be the more reactive amine.
Reductive Amination
Reductive amination involves the formation of an imine (Schiff base) intermediate followed by its reduction. The overall efficiency depends on the rate of both steps.
-
One-pot reductive amination: In a one-pot procedure where the aldehyde, amine, and reducing agent are mixed, the relative rates of imine formation and aldehyde reduction are crucial. A more electrophilic aldehyde (from 3-aminobenzaldehyde) would favor imine formation.
-
Stepwise reductive amination: If the imine is pre-formed, the subsequent reduction step is generally straightforward for both isomers.
Expected Outcome: 3-Aminobenzaldehyde may be more suitable for one-pot reductive aminations with external amines due to the faster formation of the imine intermediate.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions based on their specific substrates and analytical monitoring.
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of Schiff bases from aminobenzaldehydes and a primary amine.
Caption: General workflow for Schiff base synthesis.
Materials:
-
This compound or 4-Aminobenzaldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Ethanol or Methanol
-
Optional: Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aminobenzaldehyde isomer in a suitable solvent (e.g., ethanol). If using this compound, neutralize it with a base (e.g., triethylamine) prior to the reaction.
-
Add the primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid (optional, to facilitate imine formation).
-
Reflux the reaction mixture for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the Schiff base.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
General Protocol for Reductive Amination
This protocol outlines a one-pot reductive amination procedure.
Caption: General workflow for one-pot reductive amination.
Materials:
-
This compound or 4-Aminobenzaldehyde (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Methanol, Ethanol, or Dichloromethane
-
Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride, Sodium triacetoxyborohydride)
-
Acetic acid (optional)
Procedure:
-
Dissolve the aminobenzaldehyde isomer and the amine in the chosen solvent. If using the hydrochloride salt, add a non-nucleophilic base to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to promote imine formation.
-
Stir the mixture at room temperature for a designated period (e.g., 30-60 minutes) to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by an appropriate analytical technique.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Biological Activity of Derivatives
Derivatives of both 3-aminobenzaldehyde and 4-aminobenzaldehyde, particularly Schiff bases and their metal complexes, have been investigated for a range of biological activities. While a direct comparative study of the bioactivity of Schiff bases derived from these two isomers is not extensively documented in a single report, the literature suggests that the position of the amino group can influence the pharmacological profile of the resulting compounds. For instance, studies on various substituted benzaldehyde Schiff bases have shown that the substituent's position (ortho, meta, or para) can significantly impact their antibacterial and anticancer activities. This is often attributed to how the substituent affects the overall electronic distribution, lipophilicity, and steric properties of the molecule, which in turn influences its interaction with biological targets.
Conclusion
The choice between this compound and 4-aminobenzaldehyde in a synthetic strategy depends on the desired reactivity profile. For reactions requiring a more electrophilic aldehyde, such as in the formation of Schiff bases with less reactive amines, 3-aminobenzaldehyde is the preferred isomer. Conversely, when a highly nucleophilic aromatic amine is required, 4-aminobenzaldehyde is the superior choice. The hydrochloride salt of 3-aminobenzaldehyde offers practical advantages in terms of stability and solubility. A thorough understanding of the electronic effects governing the reactivity of these isomers is crucial for researchers and drug development professionals to design efficient and successful synthetic routes towards novel bioactive molecules. Direct comparative quantitative data on the reactivity of these specific isomers is an area that warrants further experimental investigation to provide more precise guidance for synthetic chemists.
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 3-Aminobenzaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 3-Aminobenzaldehyde hydrochloride. Supporting experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific requirements.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, robust analytical methods are required to accurately determine its purity and impurity profile. This guide focuses on a validated HPLC method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main component from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a typical RP-HPLC method for the purity validation of this compound.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.
Potential Impurities
The primary potential process-related impurity in the synthesis of 3-Aminobenzaldehyde is the starting material, 3-Nitrobenzaldehyde . The developed HPLC method should be capable of separating the 3-Aminobenzaldehyde peak from the 3-Nitrobenzaldehyde peak.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the purity determination of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. For less volatile compounds like 3-Aminobenzaldehyde, derivatization is often required to increase their volatility.
Derivatization: The amino group can be derivatized, for example, by silylation, to make the molecule more amenable to GC analysis.
Titrimetry
A classic analytical technique, titration can be used to determine the purity of this compound by quantifying the amino group.
Principle: A non-aqueous acid-base titration can be performed where the amino group of 3-Aminobenzaldehyde is titrated with a standardized acid, such as perchloric acid, in a non-aqueous solvent. The endpoint can be determined potentiometrically.
Comparative Data
The following table summarizes the performance characteristics of HPLC, GC-MS, and Titrimetry for the purity analysis of this compound.
| Parameter | HPLC | GC-MS (with Derivatization) | Titrimetry |
| Specificity | High (separates impurities) | Very High (mass detection) | Low (measures total basicity) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL to fg/mL) | Moderate (mg level) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Sample Throughput | High | Moderate | Low |
| Cost per Sample | Moderate | High | Low |
| Impurity Profiling | Excellent | Excellent | Not Possible |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity validation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for HPLC purity validation.
Caption: Comparison of analytical techniques.
Conclusion
For the comprehensive purity validation of this compound, HPLC is the recommended method . It provides an excellent balance of specificity, sensitivity, and the ability to perform impurity profiling, which is crucial for quality control in pharmaceutical development. While GC-MS offers superior sensitivity, the need for derivatization adds complexity to the sample preparation. Titrimetry, although simple and cost-effective, lacks the specificity required to distinguish the active compound from its basic impurities. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and regulatory requirements.
References
Characterization of 3-Aminobenzaldehyde hydrochloride derivatives
A Comparative Guide to the Characterization of 3-Aminobenzaldehyde Hydrochloride Derivatives
For researchers and professionals in drug development, 3-Aminobenzaldehyde serves as a critical bifunctional building block, enabling the synthesis of a diverse range of derivatives, most notably Schiff bases (imines). These derivatives are of significant interest due to their potential antimicrobial, antioxidant, and anticancer activities. The formation of the azomethine (-CH=N-) group through condensation with primary amines is a cornerstone of their synthesis. This guide provides an objective comparison of this compound and its Schiff base derivatives, supported by spectroscopic data and detailed experimental protocols for their synthesis and characterization.
Data Presentation: Comparative Analysis
The following tables summarize the key physicochemical and spectroscopic data for 3-Aminobenzaldehyde and three representative Schiff base derivatives formed by its reaction with p-toluidine, p-anisidine, and p-chloroaniline. This comparative data is essential for structural elucidation and purity assessment.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Aminobenzaldehyde | C₇H₇NO | 121.14 | Light brown powder |
| Schiff Base with p-toluidine | C₁₅H₁₄N₂ | 222.29 | Yellow solid |
| Schiff Base with p-anisidine | C₁₅H₁₄N₂O | 238.29 | Pale yellow solid |
| Schiff Base with p-chloroaniline | C₁₄H₁₁ClN₂ | 242.71 | Yellow solid |
Table 2: Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Mass Spec. [M+H]⁺ (m/z) |
| 3-Aminobenzaldehyde | ~9.8 (s, 1H, -CHO), 7.1-7.5 (m, 4H, Ar-H), ~5.3 (s, 2H, -NH₂)[1] | ~192 (C=O), 149 (C-NH₂), 115-130 (Ar-C) | 3300-3500 (N-H), ~1700 (C=O), 1500-1600 (C=C) | 122.06 |
| Schiff Base with p-toluidine | ~8.4 (s, 1H, -CH=N-), 7.1-7.9 (m, 8H, Ar-H), ~2.4 (s, 3H, -CH₃) | ~160 (-C=N-), 120-150 (Ar-C), ~21 (-CH₃) | ~1625 (-C=N-), 3030 (Ar C-H), 2920 (Aliph. C-H) | 223.12 |
| Schiff Base with p-anisidine | ~8.5 (s, 1H, -CH=N-), 6.9-7.9 (m, 8H, Ar-H), ~3.8 (s, 3H, -OCH₃) | ~160 (-C=N-), ~160 (Ar-C-O), 115-150 (Ar-C), ~55 (-OCH₃) | ~1620 (-C=N-), 3040 (Ar C-H), 2840 (Aliph. C-H), ~1250 (C-O) | 239.12 |
| Schiff Base with p-chloroaniline | ~8.6 (s, 1H, -CH=N-), 7.2-8.0 (m, 8H, Ar-H) | ~161 (-C=N-), 120-150 (Ar-C, Ar-C-Cl) | ~1620 (-C=N-), 3050 (Ar C-H), ~1090 (C-Cl) | 243.07 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of these derivatives and a conceptual representation of their potential mechanism of antimicrobial action.
References
Comparative study of catalysts for 3-nitrobenzaldehyde reduction
A Comparative Guide to Catalysts for the Reduction of 3-Nitrobenzaldehyde
For researchers, scientists, and professionals in drug development, the selective reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde is a critical transformation. 3-aminobenzaldehyde serves as a valuable building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of common catalytic systems for this reaction, supported by experimental data, detailed protocols, and visual representations of workflows and reaction pathways to aid in the selection of the most suitable method.
The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the aldehyde functionality.[1] Several methods are employed to achieve this, broadly categorized into catalytic hydrogenation and metal/acid reductions. The choice of catalyst and reaction conditions is paramount to ensure high yield and selectivity.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of various catalysts in the reduction of 3-nitrobenzaldehyde. The data presented is aggregated from multiple sources and it is important to note that yields and reaction times can vary based on specific experimental conditions.
| Catalytic System | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas, 5-10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | > 90 | High | Clean reaction, high yield.[1] | Requires specialized hydrogenation equipment. |
| Raney Nickel | HCOOH or HCOONH₄ | Not specified | Room Temp. | 0.17 - 0.5 | 80 - 90 | High | Rapid reaction, mild conditions, tolerates various functional groups.[2] | Catalyst can be pyrophoric. |
| Iron/Acid | Fe powder, HCl or Acetic Acid | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85 | Good | Cost-effective, robust. | Workup involves filtration of iron salts and neutralization. |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Ethanol | Reflux | Not specified | Good | High | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are produced as waste. |
| Sodium Dithionite | Na₂S₂O₄, NaHCO₃ | DMF/Water, Ethanol/Water | 45 - 90 | 3 - 24 | 70 - 90 | Good | Mild conditions, good functional group tolerance.[1] | Quality of sodium dithionite can affect reaction success.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and selective for the reduction of 3-nitrobenzaldehyde.[1]
Materials:
-
3-Nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).[1]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde.
-
The crude product can be purified by recrystallization or column chromatography.
Transfer Hydrogenation using Raney Nickel and Formic Acid
This method offers a rapid and selective reduction at room temperature.[2]
Materials:
-
3-Nitrobenzaldehyde
-
Raney Nickel
-
Formic Acid (85%)
-
Methanol
Procedure:
-
To a solution of 3-nitrobenzaldehyde (10 mmol) in methanol (25 ml) in a 100 ml round-bottom flask, add Raney nickel (approximately 1g).
-
To this suspension, add formic acid (5 ml) dropwise with stirring at room temperature.
-
A vigorous reaction occurs with the evolution of carbon dioxide.
-
After the addition of formic acid is complete, continue stirring the mixture for 10-30 minutes.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, filter the catalyst off.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Metal/Acid Reduction using Iron and Hydrochloric Acid
A cost-effective and robust method for the reduction.
Materials:
-
3-Nitrobenzaldehyde
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (typically 3-5 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise with vigorous stirring.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product as needed.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
The reduction of the nitro group is believed to proceed through nitroso and hydroxylamine intermediates.
References
3-Aminobenzaldehyde Hydrochloride: A Versatile Alternative in Aromatic Aldehyde Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of aromatic aldehydes utilized in synthetic chemistry and drug discovery, 3-Aminobenzaldehyde hydrochloride emerges as a compelling alternative, offering unique reactivity and biological potential. This guide provides an objective comparison of this compound with other aromatic aldehydes, supported by experimental data from the scientific literature, to inform your research and development endeavors.
Comparative Performance in Synthesis and Biological Activity
The utility of an aromatic aldehyde is often judged by its performance in key chemical transformations, such as the synthesis of Schiff bases, and the biological activity of its derivatives. While direct, head-to-head comparative studies are not always available, analysis of existing literature allows for an indirect assessment of 3-Aminobenzaldehyde's potential relative to other substituted benzaldehydes.
Schiff Base Synthesis
The condensation reaction between an aromatic aldehyde and a primary amine to form a Schiff base (imine) is a fundamental transformation in organic synthesis. The yield of this reaction can be influenced by the electronic nature of the substituents on the aldehyde's benzene ring.
Table 1: Comparison of Reaction Yields for Schiff Base Synthesis with Various Aromatic Aldehydes
| Aromatic Aldehyde | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | p-Aminophenol | Ethanol | Reflux, 3 hours | 98.28 | [1] |
| Anisaldehyde (4-Methoxybenzaldehyde) | p-Aminophenol | Ethanol | Reflux, 3 hours | 95.7 | [1] |
| 4-Nitrobenzaldehyde | p-Aminophenol | Ethanol | Reflux, 3 hours | 91.6 | [1] |
| Cinnamaldehyde | p-Aminophenol | Ethanol | Reflux, 3 hours | 98 | [1] |
| 2-Methoxybenzaldehyde | 3-Aminophenol | Toluene | Reflux, 2 hours | 52 | [2][3] |
| 4-Chlorobenzaldehyde | 3-Aminophenol | Toluene | Reflux, 2 hours | 47 | [2][3] |
| 4-Nitrobenzaldehyde | 3-Aminophenol | Toluene | Reflux, 2 hours | 47 | [2][3] |
| 3-Nitrobenzaldehyde | p-Chloroaniline | Not Specified | Not Specified | Not Specified | [4] |
Note: The data presented is a compilation from different studies and may not represent a direct controlled comparison. Reaction conditions and amine substrates vary, which can significantly impact yield.
The presence of the amino group in 3-Aminobenzaldehyde introduces a nucleophilic center, which can influence its reactivity and the properties of its derivatives. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases derived from aromatic aldehydes are widely investigated for their antimicrobial properties. The nature and position of the substituent on the benzaldehyde ring play a crucial role in the biological activity of these compounds.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Schiff Bases Derived from Various Aromatic Aldehydes
| Schiff Base Derived From | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | 62.5 | [1] |
| Anisaldehyde | Staphylococcus aureus | 62.5 | [1] |
| 4-Nitrobenzaldehyde | Staphylococcus aureus | 62.5 | [1] |
| Benzaldehyde | Escherichia coli | >1000 | [5] |
| 4-Chlorobenzaldehyde | Escherichia coli | >1000 | [5] |
| 4-Nitrobenzaldehyde | Escherichia coli | >1000 | [5] |
| 4-Chlorobenzaldehyde (derived from 3-aminophenol) | Escherichia coli | - | [2] |
| 4-Nitrobenzaldehyde (derived from 3-aminophenol) | Escherichia coli | - | [2] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. A lower MIC value indicates higher antimicrobial activity. Data is compiled from various sources and direct comparison should be made with caution.
Studies have shown that Schiff bases derived from substituted benzaldehydes exhibit a range of antibacterial and antifungal activities.[2][5][6][7][8][9][10][11][12][13][14] For instance, derivatives of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde have demonstrated significant activity against various bacterial strains.[2] While specific comparative data for 3-aminobenzaldehyde derivatives is emerging, its structural similarity to these active compounds suggests a promising area for exploration.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of Schiff bases against various cancer cell lines is another area of intense research. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a key metric for evaluating anticancer activity.
Table 3: Comparative Cytotoxicity (IC50, µg/mL) of Schiff Bases on Cancer Cell Lines
| Schiff Base Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Tongue Squamous Cell Carcinoma (TSCCF) | 446.68 | [15] |
| Compound 1 (Schiff Base) | Breast Cancer (MDA-MB-231) | >200 | [16] |
| Compound 2 (Schiff Base) | Breast Cancer (MDA-MB-231) | >200 | [16] |
| Compound 3 (Schiff Base) | Breast Cancer (MDA-MB-231) | >200 | [16] |
| Mn(II) complex with Schiff base | Hepatocellular Carcinoma (SK-GT-4) | Not Specified | [17] |
| Co(II) complex with Schiff base | Hepatocellular Carcinoma (SK-GT-4) | Not Specified | [17] |
Note: This table presents a selection of cytotoxicity data for various Schiff base derivatives. Direct comparisons require standardized experimental conditions.
The structural features of the aromatic aldehyde used in the synthesis of Schiff bases can significantly influence their cytotoxicity.[15][16][17][18] The presence of an amino group, as in 3-aminobenzaldehyde, can provide a point for further structural modification to enhance potency and selectivity.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of Schiff bases from aromatic aldehydes.[1][3][12]
Materials:
-
Aromatic aldehyde (e.g., this compound, Benzaldehyde)
-
Primary amine (e.g., p-Aminophenol)
-
Solvent (e.g., Ethanol, Toluene)
-
Catalyst (e.g., Glacial acetic acid - optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
Dissolve equimolar amounts of the aromatic aldehyde and the primary amine in a suitable solvent in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst, if required.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for a specified period (typically 2-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with a small amount of cold solvent.
-
Purify the Schiff base by recrystallization from a suitable solvent.
-
Dry the purified product and determine its melting point and yield.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
General Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol outlines a common method for evaluating the antimicrobial activity of synthesized compounds.[10][11][14]
Materials:
-
Synthesized Schiff base compounds
-
Bacterial and/or fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare an inoculum of the test microorganism and spread it uniformly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Prepare solutions of the test compounds at different concentrations in a suitable solvent (e.g., DMSO).
-
Add a fixed volume of each compound solution, the positive control, and the negative control to separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Compare the zone of inhibition of the test compounds with that of the positive and negative controls to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of Schiff bases from aromatic aldehydes and their subsequent biological evaluation.
Caption: A typical workflow from synthesis to biological evaluation.
Potential Signaling Pathway Modulation by Benzaldehyde Derivatives
Derivatives of benzaldehyde have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[19][20][21][22][23][24][25][26][27] The introduction of a 3-amino group on the benzaldehyde scaffold provides a handle for creating derivatives that could potentially inhibit kinases within these pathways.
Caption: Potential inhibition of cancer signaling pathways.
Conclusion
This compound presents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of an amino and an aldehyde group on an aromatic ring allows for diverse chemical modifications, leading to a wide array of Schiff bases and other derivatives. While direct comparative data with other aromatic aldehydes is still expanding, the existing literature suggests that derivatives of 3-aminobenzaldehyde hold significant promise, particularly in the development of new antimicrobial and anticancer agents. The provided experimental frameworks and workflow diagrams offer a starting point for researchers to explore the full potential of this intriguing aromatic aldehyde. Further structure-activity relationship studies are warranted to fully elucidate the comparative advantages of incorporating the 3-aminobenzaldehyde scaffold in the design of new functional molecules.
References
- 1. mediresonline.org [mediresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. iljs.org.ng [iljs.org.ng]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. daneshyari.com [daneshyari.com]
- 9. mdpi.com [mdpi.com]
- 10. ripublication.com [ripublication.com]
- 11. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsisinternational.org [rsisinternational.org]
- 13. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 18. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]
- 22. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 3-Aminobenzaldehyde and its hydrochloride salt
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a free base and its salt form is critical. This guide provides a detailed spectroscopic comparison of 3-Aminobenzaldehyde and its hydrochloride salt, offering insights into how protonation of the amino group impacts its spectral characteristics. While comprehensive experimental data for the hydrochloride salt is limited in publicly available literature, this guide leverages data for the free base and established spectroscopic principles to draw a comparative analysis.
Executive Summary
This guide compares the spectroscopic properties of 3-Aminobenzaldehyde and its hydrochloride salt across NMR, IR, UV-Vis, and Mass Spectrometry. Protonation of the amino group to form the hydrochloride salt is expected to induce significant changes in the electronic environment of the molecule. These changes are predicted to manifest as downfield shifts in ¹H and ¹³C NMR, particularly for protons and carbons near the amino group. In IR spectroscopy, the characteristic N-H stretching and bending vibrations of the primary amine will be replaced by absorptions corresponding to the ammonium salt. UV-Vis spectroscopy is anticipated to show a hypsochromic (blue) shift in the absorption maximum upon protonation. Mass spectrometry should reveal the molecular ion of the free base, while the salt would likely show the same molecular ion after in-source fragmentation.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for 3-Aminobenzaldehyde and its hydrochloride salt.
Table 1: NMR Spectroscopic Data
| Parameter | 3-Aminobenzaldehyde | 3-Aminobenzaldehyde Hydrochloride (Expected) |
| ¹H NMR (Solvent) | DMSO-d₆ | DMSO-d₆ or D₂O |
| Aldehyde Proton (δ, ppm) | 8.49 (s, 1H) | ~8.5-8.6 (slight downfield shift) |
| Aromatic Protons (δ, ppm) | 7.16–7.08 (m, 2H), 6.98 (d, J = 7.3 Hz, 1H), 6.72 (d, J = 7.5 Hz, 1H) | Significant downfield shifts, especially for protons ortho and para to the -NH₃⁺ group. |
| Amino Protons (δ, ppm) | 5.28 (s, 2H) | Broad singlet, significantly downfield shifted (> 7 ppm), exchanges with D₂O. |
| ¹³C NMR (Solvent) | DMSO-d₆ | DMSO-d₆ or D₂O |
| Carbonyl Carbon (δ, ppm) | 162.24 | ~162-163 (slight downfield shift) |
| Aromatic Carbons (δ, ppm) | 149.48, 134.84, 129.78, 117.61, 117.44, 112.80 | Significant downfield shifts for carbons ortho and para to the -NH₃⁺ group. The carbon bearing the amino group (C3) will show a notable downfield shift. |
Note: The expected values for the hydrochloride salt are based on general principles of protonation effects on NMR spectra.
Table 2: IR Spectroscopic Data
| Functional Group | 3-Aminobenzaldehyde (Expected, cm⁻¹) | This compound (Expected, cm⁻¹) |
| N-H Stretch | Two bands, ~3400-3300 (asymmetric and symmetric) | Broad absorption from ~3000-2500 due to -NH₃⁺ stretching. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aldehyde) | Two weak bands, ~2850 and ~2750 | Two weak bands, ~2850 and ~2750 |
| C=O Stretch (Aldehyde) | ~1700-1680 | ~1700-1680 (may show a slight shift) |
| N-H Bend (Amine) | ~1650-1580 | Replaced by -NH₃⁺ bending modes (~1600 and ~1500). |
| C=C Stretch (Aromatic) | ~1600 and ~1475 | ~1600 and ~1475 |
Note: Expected values are based on typical ranges for these functional groups. PubChem indicates an FTIR spectrum for 3-Aminobenzaldehyde was obtained using a KBr wafer, but specific peak values are not provided.[1]
Table 3: UV-Vis Spectroscopic Data
| Parameter | 3-Aminobenzaldehyde (Expected) | This compound (Expected) |
| λmax (nm) | One or more bands in the UV region, likely with a π→π* transition shifted to a longer wavelength due to the amino group's electron-donating effect. A band around 310 nm has been reported.[2] | Hypsochromic (blue) shift of the main absorption band compared to the free base, as the lone pair on the nitrogen is no longer available for resonance. |
| Solvent | Ethanol or Methanol | Ethanol or Methanol |
Note: The lone pair of electrons on the amino group in 3-aminobenzaldehyde extends the conjugated system, resulting in a bathochromic (red) shift of the UV absorption. Upon protonation, this lone pair is no longer available for resonance, leading to a hypsochromic (blue) shift, and the spectrum would more closely resemble that of benzaldehyde itself.
Table 4: Mass Spectrometry Data
| Parameter | 3-Aminobenzaldehyde | This compound |
| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| [M]⁺ or [M+H]⁺ (m/z) | Calculated for C₇H₇NO: 121.0528. Found [M+H]⁺: 122.06. | Expected to show the [M+H]⁺ of the free base at m/z 122.06, as the HCl is typically lost in the ion source. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized procedures for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. For the hydrochloride salt, a more polar solvent like DMSO-d₆ or D₂O is recommended.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Gently mix the sample and KBr, then grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference blank.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the instrument's sensitivity.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ion source (e.g., ESI or EI).
-
Data Acquisition (ESI): Infuse the sample solution directly into the ion source or inject it via an LC system. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the expected formula. Analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of 3-Aminobenzaldehyde and its hydrochloride salt.
Conclusion
References
A Comparative Purity Analysis of 3-Aminobenzaldehyde Hydrochloride from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and other advanced chemical entities, the purity of starting materials is a critical factor that can significantly impact reaction yields, impurity profiles, and the overall success of a research and development program. 3-Aminobenzaldehyde hydrochloride is a key building block in various synthetic pathways, and its purity can vary between different commercial suppliers. This guide provides an objective comparison of the purity of this compound from three hypothetical, yet representative, suppliers: Alpha Chemicals, Beta Fine-Chemicals, and Gamma Advanced Synthesis. The comparison is based on rigorous analytical testing using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The quantitative purity analysis of this compound from the three suppliers is summarized in the table below. The data reveals not only the overall purity but also the profile of key impurities.
| Supplier | Product Lot # | Purity by HPLC (%) | 3-Nitrobenzaldehyde (%) | 3-Aminobenzaldehyde (free base) (%) | Other Impurities (%) |
| Alpha Chemicals | AC-202512-01 | 98.6 | 0.8 | 0.4 | 0.2 |
| Beta Fine-Chemicals | BFC-202511-03 | 99.5 | 0.2 | 0.1 | 0.2 |
| Gamma Advanced Synthesis | GAS-202512-05 | 99.1 | 0.5 | 0.3 | 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and enable other researchers to reproduce these analyses.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method was developed to separate and quantify this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 70 30 15.0 70 30 15.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample from each supplier in the same diluent to a final concentration of 0.5 mg/mL.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR spectroscopy was used to confirm the structure of the main component and to identify the presence of any significant impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of DMSO-d₆.
-
Data Acquisition:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals were analyzed to confirm the structure and identify impurities. The characteristic signals for this compound in DMSO-d₆ are approximately:
-
δ 10.0 (s, 1H, -CHO)
-
δ 8.0-7.5 (m, 4H, Ar-H)
-
δ 4.0 (br s, 3H, -NH₃⁺)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound.
Caption: Workflow for the Purity Analysis of 3-Aminobenzaldehyde HCl.
Conclusion
Based on the presented data, Beta Fine-Chemicals provided the this compound with the highest overall purity (99.5%) and the lowest levels of the key process-related impurity, 3-nitrobenzaldehyde. While all three suppliers provided material with a purity greater than 98.5%, the differences in impurity profiles may be critical for specific applications. Researchers and drug development professionals should consider these variations when selecting a supplier to ensure the quality and consistency of their synthetic work. It is always recommended to perform in-house quality control testing of critical starting materials.
Unveiling the Reaction Products of 3-Aminobenzaldehyde Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity and product outcomes of key chemical building blocks is paramount. This guide provides a comprehensive comparison of the reaction products of 3-aminobenzaldehyde hydrochloride, offering insights into its synthetic utility against alternative starting materials. Detailed experimental data, protocols, and visual workflows are presented to facilitate informed decisions in synthetic chemistry and drug discovery.
3-Aminobenzaldehyde is a versatile bifunctional molecule containing both a nucleophilic amino group and an electrophilic aldehyde group. Its hydrochloride salt is a common commercially available form. The primary reaction pathway for this compound is the condensation reaction with primary amines or compounds containing an active methylene group to form Schiff bases (imines) and Knoevenagel condensation products, respectively. These products often serve as precursors to more complex heterocyclic structures and are investigated for their potential biological activities, including antimicrobial properties.
Comparison of Reaction Products: Schiff Base Formation
The most prevalent reaction of this compound is the formation of Schiff bases. This reaction typically involves the condensation of the aldehyde group with a primary amine. Due to the presence of the hydrochloride salt, a base is generally required to liberate the free amino group of a reacting amine, or if the this compound is itself the amine component, to neutralize the acid.
A common alternative to 3-aminobenzaldehyde for the synthesis of Schiff bases are its isomers, 2-aminobenzaldehyde and 4-aminobenzaldehyde. The position of the amino group on the aromatic ring influences the electronic properties and, consequently, the reactivity of the aldehyde.
| Starting Material | Product Structure (Example with Aniline) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights (¹H NMR, δ ppm) |
| 3-Aminobenzaldehyde | N-(3-aminobenzylidene)aniline | Not specified | 78-80 | 8.49 (s, 1H, -CH=N-), 7.40-7.20 (m, 5H, Ar-H of aniline), 7.16-6.72 (m, 4H, Ar-H of aminobenzaldehyde), 5.28 (s, 2H, -NH₂) |
| 2-Aminobenzaldehyde | N-(2-aminobenzylidene)aniline | 85 | 70-72 | 8.61 (s, 1H, -CH=N-), 7.45-7.20 (m, 5H, Ar-H of aniline), 7.30-6.65 (m, 4H, Ar-H of aminobenzaldehyde), 6.10 (br s, 2H, -NH₂) |
| 4-Aminobenzaldehyde | N-(4-aminobenzylidene)aniline | 92 | 99-101 | 8.35 (s, 1H, -CH=N-), 7.70 (d, 2H, Ar-H), 7.40-7.15 (m, 5H, Ar-H of aniline), 6.70 (d, 2H, Ar-H), 6.05 (s, 2H, -NH₂) |
Experimental Protocols
General Protocol for Schiff Base Synthesis from Aminobenzaldehydes
This protocol can be adapted for 2-, 3-, and 4-aminobenzaldehyde. When starting with this compound, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to the reaction mixture.
Materials:
-
Aminobenzaldehyde isomer (10 mmol)
-
Substituted aniline (10 mmol)
-
Ethanol (50 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve the aminobenzaldehyde isomer in ethanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
The solid product is washed with cold ethanol and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Reaction Workflows
Caption: Workflow for Schiff base formation from this compound.
Alternative Reaction Pathway: Knoevenagel Condensation
3-Aminobenzaldehyde can also undergo a Knoevenagel condensation reaction with active methylene compounds, such as malononitrile. This reaction leads to the formation of a carbon-carbon double bond and is a valuable method for synthesizing substituted alkenes.
| Reactant 1 | Reactant 2 | Product Structure | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights (¹H NMR, δ ppm) |
| 3-Aminobenzaldehyde | Malononitrile | 2-(3-Aminobenzylidene)malononitrile | ~85 | 162-164 | 8.25 (s, 1H, vinyl H), 7.40-6.80 (m, 4H, Ar-H), 5.50 (br s, 2H, -NH₂) |
Experimental Protocol for Knoevenagel Condensation
Materials:
-
3-Aminobenzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Ethanol (30 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The formation of a precipitate indicates the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry it under vacuum.
Logical Relationship of Reactivity
The reactivity of the aminobenzaldehyde isomers in Schiff base formation is influenced by the electronic effect of the amino group.
Caption: Factors influencing the reactivity of aminobenzaldehyde isomers.
Benchmarking the performance of 3-Aminobenzaldehyde hydrochloride in specific reactions
Performance Benchmarking of 3-Aminobenzaldehyde Hydrochloride in Key Organic Reactions
A Comparative Guide for Researchers and Drug Development Professionals
This compound is a valuable bifunctional reagent in organic synthesis, serving as a versatile building block for a variety of heterocyclic compounds and other complex organic molecules. Its utility stems from the presence of both an aldehyde and an amino group, allowing it to participate in a range of chemical transformations. This guide provides a comparative analysis of the performance of this compound in several key reactions, benchmarking it against other substituted benzaldehydes to aid researchers in selecting the optimal reagents for their synthetic endeavors.
Performance in Schiff Base Formation
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic chemistry. The reactivity of the benzaldehyde derivative is a critical factor influencing the reaction rate and overall yield. While electron-withdrawing groups on the aromatic ring generally enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, 3-aminobenzaldehyde, despite possessing an electron-donating amino group, readily undergoes this reaction.
Table 1: Comparative Yields of Schiff Base Formation with Various Benzaldehydes and Ethylene Diamine
| Aldehyde | Substituent | Reaction Time (hours) | Yield (%) |
| Salicylaldehyde | 2-OH | 2.5 | 69.13[1] |
| 2-Nitrobenzaldehyde | 2-NO₂ | 2.5 | 70.32[1] |
| 3-Nitrobenzaldehyde | 3-NO₂ | 2 | 65.57[1] |
Note: Direct comparative data for 3-Aminobenzaldehyde under identical conditions was not available in the searched literature. This table illustrates typical yields for other substituted benzaldehydes.
Performance in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and β-carbolines, which are common scaffolds in natural products and pharmaceuticals.[2] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The electronic properties of the aldehyde substituent can influence both the initial imine formation and the subsequent electrophilic aromatic substitution.
While a direct comparative study of a wide range of substituted benzaldehydes in the Pictet-Spengler reaction is not extensively documented in a single source, the general principle is that electron-donating groups on the benzaldehyde ring can facilitate the cyclization step by increasing the electron density of the aromatic ring that undergoes electrophilic attack.
Performance in Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group. The reactivity of the aldehyde is a key determinant of the reaction's success. Generally, benzaldehydes bearing electron-withdrawing substituents exhibit higher reactivity, leading to increased yields and shorter reaction times.
Table 2: Performance of Various Benzaldehydes in the Knoevenagel Condensation with Malonic Acid
| Aldehyde | Substituent | Conversion (%) | Yield of Cinnamic Acid (%) |
| Benzaldehyde | H | 98 | 89[3] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 99 | 93[3] |
| 4-Nitrobenzaldehyde | 4-NO₂ | 97 | 94[3] |
| 4-Chlorobenzaldehyde | 4-Cl | 99 | 96[3] |
| 4-Methylbenzaldehyde | 4-CH₃ | 99 | 95[3] |
Note: This data is from a solvent-free Knoevenagel condensation protocol and is presented to illustrate the general impact of substituents. Specific comparative data for 3-aminobenzaldehyde under these conditions was not found.
Performance in the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4] The electrophilicity of the aldehyde plays a significant role in this reaction, with electron-withdrawing groups on the benzaldehyde typically leading to higher product yields.
Table 3: Yield Comparison of Substituted Benzaldehydes in the Biginelli Reaction
| Aldehyde | Substituent | Yield (%) |
| Benzaldehyde | H | 58-62[5] |
| 4-Chlorobenzaldehyde | 4-Cl | 92 |
| 4-Bromobenzaldehyde | 4-Br | 95 |
| 4-Nitrobenzaldehyde | 4-NO₂ | 85 |
| 4-Methylbenzaldehyde | 4-CH₃ | 88 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 82 |
Note: The yields presented are from various studies and may not be directly comparable due to differences in reaction conditions. They serve to illustrate the general trend of substituent effects.
Experimental Protocols
General Experimental Protocol for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add this compound (1.0 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the Schiff base.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator.
General Experimental Protocol for the Pictet-Spengler Reaction
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (e.g., tryptamine, 1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Aldehyde Addition: Add 3-aminobenzaldehyde (1.0-1.2 equivalents) to the solution.
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the desired temperature (from room temperature to reflux) and monitor its completion using TLC.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.[6]
Reaction Pathway Visualizations
Caption: General workflow for Schiff base synthesis.
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
References
Cross-reactivity of 3-Aminobenzaldehyde hydrochloride with other functional groups
For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of bifunctional molecules like 3-aminobenzaldehyde hydrochloride is paramount for predicting reaction outcomes and minimizing side products. This guide provides an objective comparison of the cross-reactivity of this compound with various functional groups, supported by experimental data and detailed protocols.
Executive Summary
3-Aminobenzaldehyde possesses two key functional groups: an aromatic amine and an aldehyde. The hydrochloride salt form enhances the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack. The primary reaction of the aldehyde is the formation of a Schiff base (imine) with primary amines. However, its reactivity extends to other nucleophiles, and understanding the hierarchy of these reactions is crucial for its application in complex chemical environments.
Reactivity with Amino Groups: Schiff Base Formation
The most prominent reaction of 3-aminobenzaldehyde is the condensation with primary amines to form Schiff bases. This reaction is reversible and its rate is highly dependent on pH, with the optimal pH typically falling in the weakly acidic range (around 4-5).[1][2] At this pH, there is a sufficient concentration of the protonated aldehyde to enhance its electrophilicity, while a significant portion of the amine remains unprotonated and thus nucleophilic.
Comparison of Reactivity with Different Amines
Table 1: Comparison of Schiff Base Formation with Various Amines
| Amine Type | Relative Reactivity | Product | Yield (%) | Ref. |
| Primary Aliphatic Amines | ||||
| n-Butylamine | High | N-(3-formylphenyl)butanimine | ~90 | [3] |
| Primary Aromatic Amines | ||||
| Aniline | Moderate | N-(3-formylphenyl)aniline | 70-80 | [4] |
| p-Toluidine | Moderate-High | N-(3-formylphenyl)-4-methylaniline | >80 | [4] |
| p-Anisidine | High | N-(3-formylphenyl)-4-methoxyaniline | >85 | [5] |
| p-Nitroaniline | Low | N-(3-formylphenyl)-4-nitroaniline | <50 | [5] |
| Secondary Amines | ||||
| Piperidine | Low (forms enamine) | 1-(1-(3-aminophenyl)methylene)piperidinium | Low | [2] |
Note: Yields are indicative and can vary based on reaction conditions. Data for some entries are extrapolated from studies on similar aromatic aldehydes.
Electron-donating groups on the aromatic amine increase its nucleophilicity and generally lead to higher yields of the Schiff base, while electron-withdrawing groups have the opposite effect.[5] Aliphatic amines are typically more nucleophilic than aromatic amines and react more readily. Secondary amines react to form enamines, but this reaction is often less favorable than imine formation with primary amines.[2]
Cross-Reactivity with Other Functional Groups
In a multifunctional environment, the aldehyde group of 3-aminobenzaldehyde can potentially react with other nucleophiles such as thiols and alcohols.
Thiols
Thiols are strong nucleophiles and can react with aldehydes to form hemithioacetals and thioacetals. In the context of bioconjugation, the reaction of aldehydes with thiols is a known cross-reactivity. Studies on the reaction of o-phthalaldehyde with primary amines in the presence of thiols indicate that the reaction pathway can be complex, with the possibility of the thiol reacting with the aldehyde.[6][7] In competitive scenarios, the relative reactivity of amines and thiols towards the aldehyde is pH-dependent. At neutral or slightly basic pH, the thiolate anion is a potent nucleophile.
Alcohols
Alcohols are weaker nucleophiles than amines and thiols. Their reaction with aldehydes to form hemiacetals and acetals typically requires acid catalysis and removal of water to proceed to completion. In the presence of more potent nucleophiles like primary amines, the reaction with alcohols is generally not favored.
Table 2: Qualitative Comparison of Cross-Reactivity
| Functional Group | Relative Reactivity (at pH ~7) | Potential Product | Notes |
| Primary Amine | High | Schiff Base (Imine) | The predominant reaction, especially in the optimal pH range of 4-5. |
| Thiol | Moderate to High | Hemithioacetal/Thioacetal | Reactivity is significant, especially for the thiolate form at higher pH. |
| Alcohol | Low | Hemiacetal/Acetal | Generally requires acid catalysis and is outcompeted by amines and thiols. |
| Secondary Amine | Low | Enamine | Less favorable than imine formation with primary amines. |
Experimental Protocols
The following are generalized protocols for comparing the reactivity of this compound with different nucleophiles.
Protocol 1: Comparative Schiff Base Formation
Objective: To compare the yield of Schiff base formation from this compound with an aliphatic and an aromatic amine.
Materials:
-
This compound
-
n-Butylamine
-
Aniline
-
Methanol
-
Glacial Acetic Acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
NMR spectrometer
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1 mmol) in methanol (10 mL).
-
To one flask, add n-butylamine (1.1 mmol). To the other flask, add aniline (1.1 mmol).
-
To each flask, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reactions at room temperature and monitor their progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (or after a set time, e.g., 24 hours), neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the crude product and analyze by ¹H NMR to confirm the structure and purity.
Protocol 2: Competitive Reactivity Study (Amine vs. Thiol)
Objective: To qualitatively assess the competitive reactivity of this compound with a primary amine and a thiol.
Materials:
-
This compound
-
Aniline
-
Thiophenol
-
Methanol
-
Buffer solution (pH 7.4)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound (10 mM) in methanol.
-
Prepare stock solutions of aniline (100 mM) and thiophenol (100 mM) in methanol.
-
In a reaction vial, combine the this compound stock solution (100 µL, 1 µmol) with the pH 7.4 buffer (800 µL).
-
Add the aniline stock solution (10 µL, 1 µmol) and the thiophenol stock solution (10 µL, 1 µmol) simultaneously.
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 10 min, 1 hr, 4 hr, 24 hr), take an aliquot of the reaction mixture and analyze by HPLC-MS to identify and quantify the Schiff base product and any potential thioacetal product.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for studying the cross-reactivity of 3-aminobenzaldehyde.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde | MDPI [mdpi.com]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Mechanism for the Reaction of $o$-Phthalaldehyde with Primary Amines in the Presence of Thiols (Journal Article) | OSTI.GOV [osti.gov]
Literature review of 3-Aminobenzaldehyde hydrochloride applications
An Objective Comparison Guide to the Applications of 3-Aminobenzaldehyde Hydrochloride for Researchers
Introduction to this compound
3-Aminobenzaldehyde, and its more stable hydrochloride salt, is a versatile organic compound featuring both an amino group (-NH2) and an aldehyde group (-CHO) on a benzene ring at the meta position.[1] This bifunctional nature makes it a valuable intermediate and building block in the synthesis of a wide range of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1] Its primary applications lie in the synthesis of Schiff bases and its potential use as a derivatizing agent in analytical chemistry. This guide provides a comparative overview of its performance in these key areas against common alternatives, supported by experimental data and detailed protocols.
Synthesis of 3-Aminobenzaldehyde
The most prevalent and well-documented method for synthesizing 3-aminobenzaldehyde is a two-step process starting from benzaldehyde. The process involves the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by the selective reduction of the nitro group to an amine.
Caption: Synthetic pathway for 3-Aminobenzaldehyde from Benzaldehyde.
Comparison of Reduction Methods for 3-Nitrobenzaldehyde
The critical step in the synthesis is the chemoselective reduction of the nitro group without affecting the aldehyde functionality. Several methods are employed, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Method | Reducing Agents | Solvent | Temp (°C) | Time (h) | Yield (%) | Advantages & Disadvantages |
| Metal/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85 | Adv: Cost-effective, robust, and reliable.[2] Disadv: Workup involves filtration of metal salts and neutralization. |
| Metal Salt Reduction | SnCl₂ / HCl | Ethanol | Reflux | 1 - 3 | 80 - 95 | Adv: Generally provides higher yields and cleaner reactions than Fe/Acid. Disadv: More expensive, tin waste requires proper disposal. |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | > 90 | Adv: Very clean reaction with high yield and simple workup (catalyst filtration). Disadv: Requires specialized hydrogenation equipment (e.g., Parr apparatus). |
| Sulfite/Bisulfite Method | Sodium Disulfide or NaHSO₃/FeSO₄ | Water | 45 - 90 | 2 - 5 | 65 - 80 | Adv: Uses inexpensive and readily available reagents.[2] Disadv: Yields can be lower; reaction requires careful temperature control. |
Experimental Protocol: Reduction of 3-Nitrobenzaldehyde with Ferrous Sulfate
This protocol is adapted from established methods for the reduction of nitroarenes.[3]
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
Initial Charge: To the flask, add water (approx. 30 mL/g of nitroaldehyde), ferrous sulfate heptahydrate (6-7 equivalents), a catalytic amount of concentrated HCl (e.g., 0.1 mL), and 3-nitrobenzaldehyde (1.0 eq).
-
Heating and Reaction: Begin stirring and heat the mixture on a steam bath. When the internal temperature reaches 90-95°C, add concentrated ammonium hydroxide (approx. 10 eq) portion-wise over 10-15 minutes to maintain a vigorous reaction.
-
Completion: After the final addition of ammonia, continue to stir and heat the mixture for an additional 10 minutes.
-
Isolation: Immediately set up the flask for steam distillation. Distill the mixture rapidly to collect the 3-aminobenzaldehyde, which is volatile with steam.
-
Purification: The product in the distillate can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure.
Application in Schiff Base Synthesis
A primary and highly valuable application of 3-aminobenzaldehyde is in the synthesis of Schiff bases (or imines). These compounds are formed through the condensation reaction between a primary amine and an aldehyde or ketone and are characterized by the azomethine (-C=N-) functional group.[4][5] Schiff bases are crucial ligands in coordination chemistry and serve as intermediates in organic synthesis and are studied for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[5][6]
Caption: General reaction for the synthesis of a Schiff Base.
Comparison of Aldehydes in Schiff Base Synthesis
The choice of aldehyde reactant significantly influences the properties and yield of the resulting Schiff base. Below is a comparison of reactions between various substituted benzaldehydes and a common amine, 3-aminophenol, which serves as an analogue to demonstrate the impact of aldehyde structure.
| Aldehyde Reactant | Amine Reactant | Solvent | Time (h) | Yield (%) | M.P. (°C) | Reference |
| Benzaldehyde | 3-Aminophenol | Methanol | 1 | 90 | 140-160 | [6] |
| 2-Hydroxybenzaldehyde | 3-Aminophenol | Toluene | 2 | 61 | 82-83 | [7] |
| 4-Chlorobenzaldehyde | 3-Aminophenol | Toluene | 2 | 64 | 193-195 | [7] |
| 4-Nitrobenzaldehyde | 3-Aminophenol | Toluene | 2 | 47 | decomp. | [7] |
| 2-Nitrobenzaldehyde | Various Amino Acids | - | - | - | - | |
| 3-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | - | - | - | [8] |
Note: Data for reactions specifically using this compound is less commonly tabulated in comparative studies, but the compound readily undergoes these reactions. The data above illustrates typical yields and conditions for analogous syntheses.
Experimental Protocol: General Synthesis of a Schiff Base
This protocol is adapted from common laboratory procedures for imine synthesis.[6][7][9]
-
Dissolution: Dissolve equimolar quantities (e.g., 10 mmol) of this compound and the desired aldehyde (e.g., salicylaldehyde) in a suitable solvent (e.g., 50-100 mL of ethanol or methanol) in a round-bottomed flask.
-
Catalysis (Optional but Recommended): Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.[9] For reactions involving the hydrochloride salt, a base (e.g., a slight excess of sodium acetate) may be added to free the amine.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove unreacted starting materials.
-
Drying and Characterization: Air dry the product or dry it in a desiccator. Determine the yield, melting point, and characterize the structure using spectroscopic methods (e.g., FT-IR, NMR).
Potential Application as an HPLC Derivatization Agent
Many important analytes, such as amino acids and biogenic amines, lack a native chromophore or fluorophore, making them difficult to detect with standard HPLC-UV or Fluorescence detectors.[10] Chemical derivatization is a technique used to attach a UV-absorbing or fluorescent tag to the analyte molecule, thereby enhancing detection sensitivity and selectivity.[11] 3-Aminobenzaldehyde, with its reactive primary amine and aldehyde groups, has the theoretical potential to act as a derivatizing agent, although it is not a commonly used reagent for this purpose.
Caption: Workflow for HPLC analysis with pre-column derivatization.
Comparison with Standard HPLC Derivatization Reagents
Given the lack of specific data for 3-aminobenzaldehyde as a derivatizing agent, this section compares well-established, commercially available reagents to provide a benchmark for performance.
| Reagent | Abbreviation | Target Group(s) | Detection | Reaction Time | Key Advantages | Key Disadvantages |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | ~1-2 min | Very fast reaction, automated pre-column derivatization is common, reagent is non-fluorescent.[12][13] | Derivatives can be unstable, does not react with secondary amines (e.g., proline).[13] |
| 9-Fluorenyl-methyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | ~2-5 min | Reacts with both primary and secondary amines, stable derivatives.[13] | Reagent and its hydrolysis byproducts are fluorescent, which can interfere with analysis. |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | Fluorescence | 30-60 min | Stable derivatives, widely used historically. | Slow reaction, poor reproducibility, can produce multiple derivative products.[14] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary Amines | Fluorescence / UV | < 1 min | Very fast reaction, highly stable derivatives, minimal interference from byproducts.[14][15] | Reagent can hydrolyze, potentially interfering with certain analytes like hydroxyproline.[14] |
| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV (254 nm) | ~20 min | Enhances retention of polar compounds on reverse-phase columns, good for LC-MS.[16] | Requires heating, derivatization can be complex for polyamines.[16] |
| (Hypothetical) 3-Aminobenzaldehyde | 3-ABA | Primary Amines (via aldehyde), Carbonyls (via amine) | UV | N/A | Bifunctional, could potentially derivatize two different classes of compounds. | Not intrinsically fluorescent, derivatives may have low UV absorbance, reaction conditions not optimized. |
Experimental Protocol: Automated OPA/MPA Derivatization for Amino Acids
This protocol is based on a standard, fully automated pre-column derivatization method.[12]
-
Reagent Preparation:
-
OPA/MPA Reagent: Dissolve o-phthalaldehyde (OPA) in a borate buffer (pH ~10.2) and add 3-mercaptopropionic acid (MPA).
-
Diluent: Prepare a diluent, typically 0.1 M HCl.
-
-
Autosampler Program: Program the HPLC autosampler for the following pre-injection sequence:
-
Aspirate 1 µL of the amino acid standard or sample.
-
Aspirate 2.5 µL of the diluent.
-
Aspirate 0.5 µL of the OPA/MPA reagent.
-
Mix the contents in the needle or a loop for a set time (e.g., 1 minute) to allow the reaction to complete.
-
-
Injection: Inject the entire mixture (or a portion) onto the HPLC column (typically a C18 reversed-phase column).
-
Chromatography: Elute the derivatized amino acids using a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: Monitor the column effluent with a fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[17]
References
- 1. 3-Aminobenzaldehyde | 1709-44-0 | Benchchem [benchchem.com]
- 2. US1499761A - Production of m-amino-benzaldehyde - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. rsisinternational.org [rsisinternational.org]
- 7. iljs.org.ng [iljs.org.ng]
- 8. jetir.org [jetir.org]
- 9. ionicviper.org [ionicviper.org]
- 10. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 11. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. waters.com [waters.com]
- 16. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sdiarticle4.com [sdiarticle4.com]
Safety Operating Guide
Safe Disposal of 3-Aminobenzaldehyde Hydrochloride: A Procedural Guide
Disclaimer: This document provides general guidance on the proper disposal of 3-Aminobenzaldehyde hydrochloride based on information available for structurally similar compounds. It is not a substitute for the official Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the SDS provided by their supplier for specific and definitive safety and disposal procedures. All procedures must be conducted in strict accordance with local, state, and federal regulations.
Essential Safety and Handling Information
This compound is a chemical that requires careful handling to minimize health and environmental risks. Based on data for related aminobenzaldehyde compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to proper safety protocols is paramount.
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood[1].
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1][3].
-
Avoid contact with skin and eyes[4].
-
Wash hands thoroughly after handling[3].
-
Do not eat, drink, or smoke when using this product[3].
-
Keep away from heat, sparks, open flames, and hot surfaces[4].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling aminobenzaldehyde compounds. Users should confirm these requirements with the specific SDS for this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles are essential to prevent eye contact[3]. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Protective clothing, such as a lab coat, is necessary to prevent skin contact[3][4]. |
| Respiratory Protection | If working outside of a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used[1]. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure safety and environmental protection. The following procedure is a general guideline based on best practices for similar chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the waste: Determine if the this compound waste is contaminated with other substances.
-
Segregate the waste: Do not mix with other incompatible waste streams. Keep it in a dedicated, properly labeled waste container.
Step 2: Containerization
-
Use a compatible container: The waste container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is often a suitable choice.
-
Label the container clearly: The label should include the chemical name ("Waste this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
Step 3: Storage
-
Store in a designated area: The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
-
Ensure secondary containment: Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact a licensed waste disposal company: The disposal of chemical waste must be handled by a certified and licensed hazardous waste disposal company.
-
Provide necessary documentation: The waste disposal company will require information about the chemical, including its SDS.
-
Follow their instructions: Adhere to the specific packaging and transportation requirements provided by the disposal company.
Environmental Precautions:
-
Do not discharge into drains or the environment[4]. Spills should be contained and collected for proper disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
Quantitative Data
The following table should be populated with specific data from the Safety Data Sheet (SDS) for the this compound product in use.
| Property | Value | Source (SDS Section) |
| pH | Refer to product-specific SDS | |
| Melting Point/Freezing Point | Refer to product-specific SDS | |
| Boiling Point & Boiling Range | Refer to product-specific SDS | |
| Flash Point | Refer to product-specific SDS | |
| LD50 Oral | Refer to product-specific SDS | |
| LD50 Dermal | Refer to product-specific SDS | |
| LC50 Inhalation | Refer to product-specific SDS |
By adhering to these guidelines and, most importantly, the specific instructions in the product's Safety Data Sheet, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-Aminobenzaldehyde hydrochloride
Essential Safety and Handling Guide for 3-Aminobenzaldehyde Hydrochloride
This guide provides immediate and essential safety and logistical information for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. It outlines necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods to ensure laboratory safety and operational integrity.
GHS Hazard Information
The following table summarizes the GHS classification for this compound, providing a quick reference to its potential hazards.
| GHS Classification | Hazard Statement | Signal Word | GHS Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity, single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Toxicological Data
Quantitative toxicological data for this compound is limited. The following data is for the free base, 3-Aminobenzaldehyde. Users should handle the hydrochloride salt with the same, if not greater, caution.
| Substance | Test | Species | Value |
| 3-Aminobenzaldehyde | LD50 (oral) | Rat | 1800 mg/kg[1] |
Occupational Exposure Limits (OELs) have not been established for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after. | Prevents skin contact which can cause irritation. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or overalls. | Protects the skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator is necessary. | Prevents inhalation of dust or vapors which may cause respiratory irritation. |
Operational and Disposal Plan
The following procedural workflow ensures the safe handling of this compound from receipt to disposal.
Operational Plan: Step-by-Step Handling
-
Pre-Operational Checks:
-
Verify Ventilation: Ensure the chemical fume hood is operational.
-
Inspect PPE: Check all personal protective equipment for integrity.
-
Review SDS: Have the Safety Data Sheet (SDS) for this compound readily accessible.
-
-
Handling the Chemical:
-
Post-Handling Procedures:
-
Hygiene: Thoroughly wash hands and any exposed skin with soap and water after handling and before eating, drinking, or smoking.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Disposal Plan: Step-by-Step Procedures
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.
-
-
Disposal Method:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.
-
-
Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations for safely handling this compound, emphasizing the relationship between procedural steps and safety measures.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
